3-Hydroxysarpagine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,12S,14R,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol |
InChI |
InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3/b10-2-/t14-,15?,17-,19+/m0/s1 |
InChI Key |
FNKZQZYHQGWZAE-JVFTWCIXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Botanical Treasury of 3-Hydroxysarpagine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources and isolation protocols for 3-hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified as a constituent of plants belonging to the Apocynaceae family, commonly known as the dogbane family. The primary botanical sources for this alkaloid are species within the Rauwolfia genus, renowned for their rich and diverse alkaloidal content.
The principal natural sources of this compound are:
-
Rauwolfia serpentina (L.) Benth. ex Kurz: Commonly known as Indian snakeroot or Sarpagandha, the dried roots of this plant are a well-documented source of this compound. It is often isolated alongside a complex mixture of other indole alkaloids.
-
Rauwolfia tetraphylla L.: Also known as the wild snake root or devil pepper, this species is another confirmed source of this compound.
While these are the most prominently cited sources, further investigation into other Rauwolfia species may reveal additional plant sources of this compound.
Quantitative Data on Alkaloid Content
Precise quantitative data for the yield of this compound from its natural sources is not extensively reported in the available literature, likely due to its status as a minor alkaloid. However, data on the total alkaloid content in the primary source, Rauwolfia serpentina, provides a valuable context for extraction and isolation efforts.
| Plant Species | Plant Part | Total Alkaloid Content (% of dry weight) | Reference |
| Rauwolfia serpentina | Roots | 0.5 - 2.5% | [Generic literature values] |
| Rauwolfia serpentina | Roots | Not explicitly stated for this compound, but a crude alkaloid fraction of 25g was obtained from 2kg of dried root powder. | Itoh et al., 2005 |
Experimental Protocols for Isolation
The following is a detailed methodology for the isolation of this compound from the dried roots of Rauwolfia serpentina, based on established scientific literature.
Extraction of Crude Alkaloids
-
Plant Material Preparation: Air-dried and powdered roots of Rauwolfia serpentina (e.g., 2.0 kg) are used as the starting material.
-
Methanol (B129727) Extraction: The powdered root material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times (e.g., 3 x 20 L) to ensure complete extraction of the alkaloids.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is suspended in a 3% aqueous solution of tartaric acid.
-
The acidic solution is then washed with a non-polar solvent such as ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds.
-
The aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 9 with a base, such as sodium carbonate (Na₂CO₃).
-
The basified solution is subsequently extracted with ethyl acetate.
-
-
Final Crude Alkaloid Fraction: The ethyl acetate layer, containing the free alkaloids, is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporated to dryness to yield the crude alkaloid fraction.
Chromatographic Purification of this compound
The crude alkaloid fraction is a complex mixture and requires further separation and purification using chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
The crude alkaloid fraction (e.g., 25 g) is subjected to column chromatography on a silica gel column.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) (CHCl₃) and methanol (MeOH), with the methanol concentration being incrementally increased (e.g., from 100:0 to 80:20 v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing sarpagine-type alkaloids.
-
-
Further Silica Gel Column Chromatography (Fine Separation):
-
Fractions enriched with this compound are combined and subjected to further column chromatography on silica gel.
-
A different solvent system, such as a mixture of n-hexane, acetone, and diethylamine, can be used for finer separation.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
The final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
A reversed-phase column (e.g., C18) is commonly used.
-
The mobile phase is often a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.
-
The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet (UV) Spectroscopy: To observe the characteristic chromophore of the indole alkaloid.
-
Visualizing the Isolation Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the isolation of this compound.
Elucidation of the 3-Hydroxysarpagine Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to sarpagan-type monoterpenoid indole (B1671886) alkaloids (MIAs), with a specific focus on the formation of 3-hydroxysarpagine. While significant strides have been made in elucidating the core enzymatic machinery that constructs the characteristic sarpagan scaffold, the precise enzymatic step responsible for the C-3 hydroxylation remains an area of active investigation. This document details the known pathway, presents quantitative data for key enzymatic steps, outlines the experimental protocols used for pathway elucidation, and proposes a putative final step for the biosynthesis of this compound based on analogous, well-characterized reactions.
The Core Biosynthetic Pathway to the Sarpagan Skeleton
The biosynthesis of sarpagan alkaloids, like over 3,000 other MIAs, originates from the central precursor strictosidine. Strictosidine is formed through the condensation of tryptamine (B22526) and the iridoid secologanin. The pathway then diverges to create immense structural diversity. The key steps leading to the formation of sarpagine (B1680780), a foundational sarpagan alkaloid, have been elucidated and involve a series of complex enzymatic transformations.
The pathway begins with the conversion of geissoschizine, a downstream product of strictosidine, into the sarpagan ring system. This crucial cyclization is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase that forms the C5-C16 bond, yielding polyneuridine (B1254981) aldehyde. Subsequent modifications, including reduction by Vellosimine Reductase (VeR) , lead to the formation of 10-deoxysarpagine. The final step in sarpagine biosynthesis is the hydroxylation at the C-10 position, catalyzed by Deoxysarpagine Hydroxylase (DH) , another cytochrome P450-dependent monooxygenase.[1]
Putative Biosynthesis of this compound
Sarpagine alkaloids oxygenated at the C-3 position are known to exist naturally, but the enzyme responsible for this modification has not yet been identified.[1] Drawing parallels from the closely related ajmaline (B190527) biosynthetic pathway, where the cytochrome P450 enzyme Vinorine (B1233521) Hydroxylase (VH) hydroxylates vinorine to form vomilenine, it is highly probable that a specific, yet-to-be-characterized cytochrome P450 monooxygenase catalyzes the C-3 hydroxylation of a sarpagan intermediate.[2][3] The most likely substrate for this enzyme would be either 10-deoxysarpagine or sarpagine itself.
Quantitative Data for Sarpagan Pathway Enzymes
The characterization of enzymes involved in MIA biosynthesis provides critical quantitative data for metabolic engineering and synthetic biology applications. The kinetic properties of Deoxysarpagine Hydroxylase (DH) from Rauvolfia serpentina cell suspension cultures have been determined, offering insight into a key hydroxylation step in this pathway.
| Enzyme | Substrate | Km (µM) | Cofactor | Km (µM) (Cofactor) | pH Optimum | Temperature Optimum (°C) | Source Organism | Reference |
| Deoxysarpagine Hydroxylase (DH) | 10-Deoxysarpagine | 7.4 | NADPH | 25 | 8.0 | 35 | Rauvolfia serpentina | [4] |
Experimental Protocols for Pathway Elucidation
Identifying and characterizing the enzymes of a complex biosynthetic pathway requires a multi-faceted approach. The following protocols are foundational for the elucidation of MIA pathways and would be directly applicable to identifying the putative sarpagine 3-hydroxylase.
Protocol: Gene Discovery via Combinatorial Expression in Nicotiana benthamiana
This in planta reconstitution method is highly effective for identifying gene function when pathway intermediates are unstable or unknown.[5]
-
Candidate Selection: Identify candidate cytochrome P450 genes from a high-quality transcriptome assembly of a sarpagan-producing plant (e.g., Rauvolfia serpentina). Select candidates based on co-expression with known MIA pathway genes.
-
Vector Construction: Synthesize and clone the full-length open reading frames of candidate genes into a plant expression vector (e.g., pLife32) suitable for Agrobacterium tumefaciens-mediated transient expression.
-
Agrobacterium Preparation: Transform the expression vectors into an appropriate A. tumefaciens strain (e.g., AGL1). Grow liquid cultures of each construct, as well as constructs for all known upstream pathway enzymes required to produce the sarpagine precursor, to an OD₆₀₀ of ~1.0. Include a construct for a viral suppressor of gene silencing (e.g., p19).
-
Infiltration: Centrifuge and resuspend bacterial cultures in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone). Mix the cultures for the upstream pathway, a single P450 candidate, and p19 in equal ratios. Infiltrate the mixture into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.
-
Metabolite Analysis: After 5-7 days of incubation, harvest the infiltrated leaf patches. Freeze in liquid nitrogen, lyophilize, and grind to a fine powder. Extract alkaloids using an appropriate solvent (e.g., methanol (B129727) with 0.1% formic acid). Analyze the crude extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to screen for the production of this compound.
Protocol: In Vitro Enzyme Assay with Yeast Microsomes
This protocol is used to confirm the activity of a candidate P450 and determine its kinetic parameters.[4]
-
Heterologous Expression: Clone the candidate P450 gene and a corresponding cytochrome P450 reductase (CPR) into a yeast expression vector (e.g., pYES-DEST52). Transform into Saccharomyces cerevisiae and induce protein expression with galactose.
-
Microsome Isolation: Harvest yeast cells and perform enzymatic lysis to generate spheroplasts. Homogenize the spheroplasts in an ice-cold buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol). Perform differential centrifugation: a low-speed spin (e.g., 20,000 x g) to pellet cell debris, followed by an ultracentrifugation step (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the microsomal pellet in a storage buffer containing glycerol.
-
Enzyme Assay: Set up a reaction mixture containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Yeast microsomes containing the candidate enzyme
-
Substrate (e.g., 10-deoxysarpagine, dissolved in a minimal volume of DMSO)
-
NADPH (as a cofactor)
-
-
Reaction and Quenching: Initiate the reaction by adding NADPH. Incubate at the optimal temperature (e.g., 35°C) for a defined period (e.g., 30-60 minutes). Stop the reaction by adding an organic solvent like ethyl acetate (B1210297) or by adding a strong base.
-
Product Analysis: Extract the product from the reaction mixture. Analyze by LC-MS and quantify the product against a standard curve to determine reaction velocity. Perform assays across a range of substrate concentrations to determine Km and Vmax values.
Conclusion and Future Outlook
The elucidation of the this compound biosynthetic pathway is nearly complete, with the core machinery for constructing the sarpagan scaffold now well-defined. However, the specific enzyme responsible for the critical hydroxylation at the C-3 position remains the key missing link. Based on extensive evidence from related alkaloid pathways, a cytochrome P450-dependent monooxygenase is the most probable candidate for this transformation. The application of the experimental strategies outlined in this guide—combining transcriptomics, combinatorial expression in N. benthamiana, and in vitro enzymatic characterization—provides a clear and proven roadmap for the identification and characterization of this elusive enzyme. The discovery of the sarpagine 3-hydroxylase will not only complete our understanding of this important branch of MIA biosynthesis but will also provide a valuable new biocatalytic tool for the chemoenzymatic synthesis and diversification of complex alkaloids for drug development.
References
- 1. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinorine hydroxylase - Wikipedia [en.wikipedia.org]
- 3. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxysarpagine hydroxylase--a novel enzyme closing a short side pathway of alkaloid biosynthesis in Rauvolfia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Hydroxysarpagine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxysarpagine is a naturally occurring indole (B1671886) alkaloid first isolated from the dried roots of Rauwolfia serpentina.[1] As a member of the sarpagine (B1680780) family of alkaloids, it shares a complex polycyclic structure that has intrigued chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available scientific literature. Its biological activities, including its potential as a topoisomerase inhibitor and its cytotoxic effects on cancer cells, are also discussed, making it a compound of interest for further investigation in drug discovery and development.
Physical and Chemical Properties
This compound is typically isolated as an amorphous powder.[1] A definitive melting point has not been reported, which is characteristic of amorphous solids that tend to decompose over a range of temperatures rather than melting at a sharp point.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂N₂O₃ | [1] |
| Molecular Weight | 326.39 g/mol | [1] |
| Appearance | Amorphous powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through a combination of spectroscopic techniques, including Infrared (IR), Ultraviolet (UV), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum, recorded using a KBr pellet, reveals characteristic absorption bands indicative of its functional groups.
Table 2: Infrared (IR) Spectral Data for this compound
| Wavenumber (νₘₐₓ, cm⁻¹) | Interpretation |
| 3368 | O-H and/or N-H stretching vibrations |
| 1647 | C=C stretching in the indole ring |
| 1636 | C=C stretching |
| 1474 | C-H bending and aromatic ring vibrations |
Source:[1]
Ultraviolet (UV) Spectroscopy
The UV spectrum of this compound in methanol (B129727) exhibits absorption maxima that are characteristic of the indole chromophore.
Table 3: Ultraviolet (UV) Spectral Data for this compound
| Wavelength (λₘₐₓ, nm) |
| 205 |
| 224.5 |
| 278 |
Source:[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are not fully available in the public domain. However, it has been noted that its ¹H NMR spectroscopic features are closely comparable to those of the parent compound, sarpagine.[1] For reference, the study of sarpagine and related alkaloids provides a basis for the expected chemical shifts and coupling constants.
Mass Spectrometry (MS)
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized workflow for the isolation of alkaloids from Rauwolfia serpentina, which would include this compound. A specific, detailed protocol for the targeted isolation of this compound is not publicly available.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit inhibitory activities against topoisomerase I and II and cytotoxicity against the human promyelocytic leukemia (HL-60) cell line.[1]
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA.[2] Inhibitors of these enzymes can block the ligation step of the cell cycle, leading to DNA strand breaks and subsequent apoptosis.[2] While the precise mechanism of how this compound inhibits topoisomerases I and II has not been elucidated, it is likely to involve the stabilization of the topoisomerase-DNA cleavage complex, a common mechanism for many indole alkaloids.
Cytotoxicity and Apoptotic Pathway in HL-60 Cells
The cytotoxicity of this compound against HL-60 cells suggests the induction of apoptosis. While the specific signaling cascade initiated by this compound is yet to be fully characterized, the inhibition of topoisomerases is a known trigger for the intrinsic apoptotic pathway. This pathway typically involves mitochondrial outer membrane permeabilization, release of cytochrome c, and the subsequent activation of a caspase cascade.
Conclusion
This compound presents as a promising natural product with potential applications in oncology. Its ability to inhibit topoisomerases and induce apoptosis in cancer cells warrants further detailed investigation. Future research should focus on obtaining high-resolution spectroscopic data for complete structural confirmation, developing a standardized protocol for its isolation and purification, and elucidating the precise molecular mechanisms underlying its biological activities. A deeper understanding of its signaling pathways will be crucial for its potential development as a therapeutic agent.
References
Unveiling the Potential: A Technical Guide to the Preliminary Biological Activity of 3-Hydroxysarpagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxysarpagine, an indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina, has emerged as a compound of interest in the field of natural product chemistry and drug discovery.[1] Preliminary investigations have revealed its potential as a cytotoxic and enzyme-inhibiting agent. This technical guide provides a comprehensive overview of the initial biological evaluation of this compound, presenting available data, detailed experimental methodologies, and conceptual workflows to support further research and development efforts. The primary reported activities for this compound are its inhibitory effects on topoisomerase I and II and its cytotoxic action against the human promyelocytic leukemia (HL-60) cell line.[1]
Quantitative Biological Activity Data
The following tables summarize the reported quantitative data on the biological activity of this compound. These values are essential for comparing its potency against known inhibitors and for guiding future structure-activity relationship (SAR) studies.
Table 1: Topoisomerase Inhibition
| Target Enzyme | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| Topoisomerase I | Data not available in abstract | Camptothecin | Data not available in abstract |
| Topoisomerase II | Data not available in abstract | Etoposide | Data not available in abstract |
Note: The specific IC₅₀ values for this compound are reported in the full text of the primary literature and should be consulted for precise data.
Table 2: Cytotoxicity Data
| Cell Line | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| HL-60 (Human Promyelocytic Leukemia) | Data not available in abstract | Doxorubicin (or similar) | Data not available in abstract |
Note: The specific IC₅₀ value for this compound's cytotoxicity against HL-60 cells is detailed in the primary research article and is required for a complete understanding of its anti-proliferative effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary biological assessment of this compound. These protocols are based on standard practices for such assays and should be adapted based on the specific details provided in the primary research.
Topoisomerase I and II Inhibition Assay (DNA Relaxation Assay)
This assay evaluates the ability of a test compound to inhibit the enzymatic activity of topoisomerases, which are crucial for DNA replication and transcription.
1. Materials and Reagents:
-
Human Topoisomerase I and IIα enzymes
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffers (specific to each enzyme)
-
ATP (for Topoisomerase II assay)
-
This compound stock solution (in DMSO)
-
Positive controls: Camptothecin (for Topo I), Etoposide (for Topo II)
-
Stop Solution/Loading Dye
-
TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
2. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add the appropriate reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound or the positive control.
-
Initiate the reaction by adding the respective topoisomerase enzyme to each tube. For Topoisomerase II assays, also include ATP in the reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition is determined by the dose-dependent decrease in the formation of relaxed DNA from the supercoiled substrate. The IC₅₀ value is calculated as the concentration of this compound that results in 50% inhibition of the enzyme's activity.
Cytotoxicity Assay against HL-60 Cells (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation, to determine the cytotoxic potential of a compound.
1. Materials and Reagents:
-
Human promyelocytic leukemia (HL-60) cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well microplates
2. Procedure:
-
Seed HL-60 cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or the positive control and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO or a suitable solubilization buffer to each well.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is determined as the concentration of this compound that causes a 50% reduction in cell viability.
Visualizations: Workflows and Pathways
The following diagrams illustrate the conceptual workflows for the investigation of this compound's biological activity.
Conclusion and Future Directions
The preliminary biological data for this compound indicate its potential as a cytotoxic agent, likely mediated, at least in part, through the inhibition of topoisomerase enzymes. The presented data and protocols provide a foundational resource for researchers interested in this natural product.
Future research should focus on:
-
Confirmation of Quantitative Data: Accessing the primary literature to confirm the precise IC₅₀ values for topoisomerase inhibition and cytotoxicity.
-
Mechanism of Action Studies: Elucidating the specific mode of topoisomerase inhibition (e.g., catalytic inhibitor vs. poison) and investigating other potential cellular targets.
-
Broader Cytotoxicity Profiling: Screening this compound against a wider panel of cancer cell lines to determine its spectrum of activity.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.
This in-depth guide serves as a starting point for the comprehensive evaluation of this compound as a potential therapeutic lead.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarpagine (B1680780) alkaloids represent a significant class of monoterpenoid indole (B1671886) alkaloids, a diverse family of natural products renowned for their complex chemical structures and broad pharmacological activities. Found predominantly in plants of the Apocynaceae family, particularly within the Rauwolfia and Alstonia genera, these alkaloids have been a subject of extensive research due to their potential therapeutic applications. This technical guide focuses on 3-hydroxysarpagine and its related analogues, providing a comprehensive overview of their chemical properties, biological activities, and the experimental methodologies used in their study.
This compound is a naturally occurring sarpagine alkaloid isolated from the roots of Rauwolfia serpentina. Structurally, sarpagine alkaloids are biosynthetically related to macroline (B1247295) and ajmaline (B190527) alkaloids, sharing a common intricate framework. The diverse biological activities exhibited by this class of compounds, including anticancer, anti-inflammatory, antimicrobial, and antiarrhythmic properties, underscore their importance in medicinal chemistry and drug discovery. This guide aims to serve as a detailed resource for professionals engaged in the research and development of novel therapeutics derived from these fascinating natural products.
Chemical and Physical Properties
The sarpagine alkaloid family is characterized by a complex pentacyclic ring system. The specific properties of this compound and its related compounds are crucial for their identification, characterization, and understanding of their structure-activity relationships.
Spectroscopic Data
While detailed NMR data for this compound is not extensively published, its ¹H-NMR spectroscopic features are noted to be closely comparable to those of the parent compound, sarpagine. General spectroscopic data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₂O₃ |
| Molecular Weight | 326.39 g/mol |
| Appearance | Amorphous powder |
| UV λmax (nm) | 205, 224.5, 278 |
| IR νmax (KBr, cm⁻¹) | 3368, 1647, 1636, 1474 |
Table 1: Physicochemical and Spectroscopic Data for this compound.
Biological Activity and Pharmacological Data
Sarpagine alkaloids have demonstrated a wide array of biological activities, making them promising candidates for drug development. The following table summarizes key quantitative data on the pharmacological effects of various sarpagine alkaloids.
| Alkaloid | Biological Activity | Assay System | IC₅₀ / ED₅₀ | Reference |
| N(4)-Methyltalpinine | NF-κB Inhibition | ELISA | ED₅₀ = 1.2 µM | [1] |
| Talpinine | Cytotoxicity (Multidrug Resistance Reversal) | KB/VJ300 cells | IC₅₀ = 14-22 µg/mL | [1] |
| O-Acetyltalpinine | Cytotoxicity (Multidrug Resistance Reversal) | KB/VJ300 cells | IC₅₀ = 14-22 µg/mL | [1] |
| Unnamed Sarpagine Alkaloid | Antibacterial | Salmonella sp. | MIC = 25 µg/mL | [1] |
Table 2: Quantitative Pharmacological Data for Selected Sarpagine Alkaloids.
Experimental Protocols
Isolation of this compound from Rauwolfia serpentina
The following is a generalized protocol for the isolation of sarpagine alkaloids, including this compound, from the dried roots of Rauwolfia serpentina.
1. Extraction: a. Air-dried and powdered roots of Rauwolfia serpentina are subjected to Soxhlet extraction with methanol. b. The methanolic extract is concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Extraction: a. The crude extract is dissolved in a 5% hydrochloric acid solution and filtered. b. The acidic solution is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10. c. The basic solution is partitioned with chloroform (B151607) or a mixture of chloroform and diethyl ether to extract the alkaloids. d. The organic layer is collected, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total alkaloid fraction.
3. Chromatographic Purification: a. The total alkaloid fraction is subjected to column chromatography on silica (B1680970) gel. b. The column is eluted with a gradient of chloroform and methanol. c. Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (97:3) solvent system and visualized under UV light. d. Fractions containing compounds with similar Rf values are combined. e. Further purification of the combined fractions is achieved by preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure this compound.
4. Structure Elucidation: a. The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, mass spectrometry, and IR spectroscopy.
General Synthesis of the Sarpagine Core
A common strategy for the total synthesis of sarpagine alkaloids involves the following key steps:
1. Pictet-Spengler Reaction: a. D-(+)-tryptophan methyl ester is reacted with an appropriate aldehyde in a Pictet-Spengler reaction to form a tetracyclic intermediate. This reaction establishes the core ring structure and key stereocenters.
2. Dieckmann Cyclization or Palladium-Coupling: a. The tetracyclic intermediate undergoes an intramolecular Dieckmann cyclization or a palladium-catalyzed coupling reaction to form the pentacyclic sarpagine core.
3. Fischer Indole Synthesis (Alternative Route): a. An alternative approach involves the construction of the CDE tricyclic system first, followed by a Fischer indole synthesis to form the AB ring system, completing the sarpagine skeleton.
4. Functional Group Interconversion: a. Subsequent steps involve functional group manipulations to introduce the specific substituents found in the target sarpagine alkaloid, such as the hydroxyl group in this compound.
NF-κB Inhibition Assay
The following protocol outlines a general method for assessing the NF-κB inhibitory activity of sarpagine alkaloids.
1. Cell Culture and Treatment: a. A suitable cell line, such as HeLa or RAW 264.7 macrophages, is cultured under standard conditions. b. Cells are seeded in multi-well plates and allowed to adhere. c. The cells are then pre-treated with various concentrations of the test compound (e.g., N(4)-methyltalpinine) for a specified period.
2. Stimulation of NF-κB Pathway: a. Following pre-treatment, the cells are stimulated with an NF-κB inducing agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
3. Measurement of NF-κB Activity: a. Reporter Gene Assay: Cells are transfected with a reporter plasmid containing a luciferase or β-lactamase gene under the control of an NF-κB response element. NF-κB activation is quantified by measuring the reporter enzyme activity. b. Western Blot Analysis: Cell lysates are analyzed by Western blotting to detect the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, and the nuclear translocation of the p65 subunit of NF-κB. c. ELISA: An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of activated NF-κB in nuclear extracts.
4. Data Analysis: a. The half-maximal effective concentration (ED₅₀) or inhibitory concentration (IC₅₀) is calculated to determine the potency of the compound as an NF-κB inhibitor.
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
Several sarpagine alkaloids have been identified as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
The canonical NF-κB pathway is initiated by stimuli such as TNF-α, which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes.
Sarpagine alkaloids, such as N(4)-methyltalpinine, have been shown to inhibit this pathway by preventing the degradation of IκBα. This mechanism suggests that these compounds may act by inhibiting the IKK complex or an upstream signaling component.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of bioactive sarpagine alkaloids from a natural source.
Conclusion
This compound and its related sarpagine alkaloids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, particularly their anti-inflammatory and cytotoxic effects, warrant further investigation. This technical guide provides a foundational understanding of these compounds, from their chemical properties and isolation to their mechanisms of action. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field. Future research should focus on the complete spectroscopic characterization of this compound, the elucidation of the precise molecular targets of these alkaloids, and the exploration of their full therapeutic potential through preclinical and clinical studies. The continued exploration of the rich chemical diversity of the sarpagine alkaloid family is likely to yield novel and effective treatments for a range of human diseases.
References
Unveiling the Pharmacological Potential of 3-Hydroxysarpagine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid isolated from the medicinal plant Rauwolfia serpentina, has emerged as a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of its known biological activities, focusing on its cytotoxic and enzyme-inhibitory properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes potential mechanisms of action to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction
The sarpagine (B1680780) alkaloids, a class of monoterpenoid indole alkaloids, are predominantly found in plants of the Apocynaceae family, such as those from the Rauwolfia and Alstonia genera.[1] These compounds are structurally related to the well-known ajmaline (B190527) and macroline (B1247295) alkaloids and have garnered significant attention for their diverse and potent biological activities.[1] this compound is a naturally occurring member of this family, identified in the roots of Rauwolfia serpentina, a plant with a long history in traditional medicine for treating hypertension and mental disorders. This guide focuses on the specific pharmacological attributes of this compound, providing a detailed examination of its potential as a therapeutic agent.
Pharmacological Activities
Current research indicates that this compound exhibits promising bioactivities, particularly in the realms of cancer and enzyme inhibition. The primary reported activities are its cytotoxicity against human promyelocytic leukemia (HL-60) cells and its inhibitory effects on DNA topoisomerases I and II.
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for the biological activities of this compound.
| Biological Activity | Target | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | - | HL-60 | IC₅₀ | > 100 µM | Nagakura et al., 2005 |
| Enzyme Inhibition | DNA Topoisomerase I | - | IC₅₀ | > 100 µM | Nagakura et al., 2005 |
| Enzyme Inhibition | DNA Topoisomerase II | - | IC₅₀ | > 100 µM | Nagakura et al., 2005 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Potential Mechanisms of Action & Signaling Pathways
While specific signaling pathways for this compound have not been fully elucidated, its inhibitory action against topoisomerases suggests a mechanism that involves the disruption of DNA replication and repair processes, which can lead to cell cycle arrest and apoptosis in cancer cells. Topoisomerases are crucial enzymes that resolve topological problems in DNA during various cellular processes.[2][3]
Visualizing the Role of Topoisomerase Inhibition in Cytotoxicity
The following diagram illustrates the general mechanism by which topoisomerase inhibitors can induce cytotoxicity.
Figure 1. Proposed mechanism of cytotoxicity via topoisomerase inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Nagakura et al. (2005).
Cytotoxicity Assay against HL-60 Cells
Objective: To determine the cytotoxic effect of this compound on the human promyelocytic leukemia (HL-60) cell line.
Methodology:
-
Cell Culture: HL-60 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to various concentrations.
-
Cell Treatment: HL-60 cells were seeded in 96-well plates and treated with different concentrations of this compound. A vehicle control (solvent only) was also included.
-
Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.
-
IC₅₀ Calculation: The concentration of this compound that caused a 50% reduction in cell viability (IC₅₀) was determined by plotting the percentage of cell viability against the compound concentration.
DNA Topoisomerase I and II Inhibition Assays
Objective: To evaluate the inhibitory activity of this compound on human DNA topoisomerases I and II.
Methodology:
-
Reaction Mixture Preparation:
-
Topoisomerase I: A reaction mixture was prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and a reaction buffer.
-
Topoisomerase II: A similar reaction mixture was prepared with supercoiled or catenated kinetoplast DNA, purified human topoisomerase II, ATP, and a suitable reaction buffer.
-
-
Inhibitor Addition: Various concentrations of this compound were added to the reaction mixtures. A known topoisomerase inhibitor (e.g., camptothecin (B557342) for topoisomerase I, etoposide (B1684455) for topoisomerase II) was used as a positive control, and a vehicle control was also included.
-
Incubation: The reaction mixtures were incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction was stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Analysis of DNA Topology: The different forms of DNA (supercoiled, relaxed, and nicked for topoisomerase I; supercoiled, relaxed, and decatenated for topoisomerase II) were separated by agarose (B213101) gel electrophoresis.
-
Visualization and Quantification: The DNA bands were visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) under UV light. The intensity of the bands corresponding to the supercoiled substrate and the relaxed product were quantified to determine the percentage of inhibition.
-
IC₅₀ Calculation: The concentration of this compound that resulted in 50% inhibition of the enzyme activity (IC₅₀) was calculated.
Experimental Workflow Visualization
The general workflow for evaluating the bioactivity of a natural product like this compound is depicted below.
Figure 2. General experimental workflow for pharmacological evaluation.
Conclusion and Future Directions
This compound, an indole alkaloid from Rauwolfia serpentina, has been evaluated for its cytotoxic and topoisomerase inhibitory activities. While the currently available data from the study by Nagakura and colleagues in 2005 indicate weak activity in these assays (IC₅₀ > 100 µM), the sarpagine alkaloid class as a whole exhibits a wide range of potent biological effects.
Further research is warranted to explore the pharmacological potential of this compound more broadly. Future investigations could include:
-
Screening against a wider panel of cancer cell lines to identify potential selective cytotoxicity.
-
Evaluation against other enzymatic and receptor targets based on the known activities of related sarpagine alkaloids, such as cardiovascular and neurological targets.
-
In-depth studies into its mechanism of action , should more potent activities be discovered.
-
Chemical modification of the this compound scaffold to potentially enhance its potency and selectivity.
This technical guide serves as a starting point for researchers interested in the pharmacological investigation of this compound, providing the foundational knowledge and experimental context for future studies.
References
The Intricate Pathway of 3-Hydroxysarpagine Biosynthesis in Apocynaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of 3-hydroxysarpagine, a sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA) found in various species of the Apocynaceae family. These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. This document details the currently understood enzymatic steps leading to the formation of this compound, presents available quantitative data, outlines experimental protocols for the characterization of key enzymes, and visualizes the biosynthetic pathway and experimental workflows.
The Biosynthetic Pathway to Sarpagan Alkaloids
The biosynthesis of sarpagan alkaloids, including this compound, is a complex process originating from the universal MIA precursor, strictosidine. The pathway involves a series of enzymatic reactions that construct the characteristic intricate ring systems of these molecules. While the complete biosynthesis of this compound is yet to be fully elucidated, research in prominent Apocynaceae species such as Rauvolfia serpentina has shed light on the key transformations.
The proposed pathway begins with the formation of the sarpagan skeleton, followed by specific hydroxylation events. The immediate precursor to this compound is believed to be sarpagine (B1680780), which itself is synthesized from 10-deoxysarpagine.
Formation of the Sarpagan Bridge
The crucial step in the formation of the sarpagan backbone is the cyclization reaction that forms the C-5/C-16 bond, known as the sarpagan bridge. This reaction is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase. SBE acts on a strictosidine-derived intermediate to yield polyneuridine (B1254981) aldehyde, a key branching point in sarpagan and ajmalan (B1240692) alkaloid biosynthesis[1][2].
From Polyneuridine Aldehyde to Sarpagine
Following the formation of the sarpagan bridge, a series of enzymatic modifications lead to the synthesis of sarpagine. A key intermediate, 10-deoxysarpagine (also known as normacusine B), is hydroxylated to form sarpagine[2]. This reaction is catalyzed by Deoxysarpagine Hydroxylase (DH) , another cytochrome P450-dependent monooxygenase that requires NADPH and oxygen[3].
The Final Hydroxylation Step to this compound
The final proposed step in the biosynthesis of this compound is the hydroxylation of sarpagine at the C-3 position. While this compound is a known natural product in Apocynaceae, the specific enzyme catalyzing this reaction, a putative Sarpagine 3-Hydroxylase , has not yet been definitively identified and characterized. It is highly probable that this enzyme is also a cytochrome P450 monooxygenase, given the nature of the reaction.
Key Enzymes and Quantitative Data
The following table summarizes the key enzymes implicated in the biosynthesis of this compound and the available quantitative data. Further research is required to fully characterize all enzymes and their kinetic parameters.
| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Km | Vmax | kcat | Plant Source |
| Sarpagan Bridge Enzyme | SBE | Strictosidine-derived intermediate (e.g., geissoschizine) | Polyneuridine aldehyde | NADPH, O2 | 19.6 µM (for tetrahydroalstonine) | - | - | Rauvolfia serpentina, Catharanthus roseus, Gelsemium sempervirens[1] |
| Deoxysarpagine Hydroxylase | DH | 10-Deoxysarpagine | Sarpagine | NADPH, O2 | 7.4 µM (for deoxysarpagine), 25 µM (for NADPH) | - | - | Rauvolfia serpentina[3] |
| Sarpagine 3-Hydroxylase | S3H (putative) | Sarpagine | This compound | NADPH, O2 (putative) | - | - | - | Apocynaceae species |
Note: Data for SBE is for a related substrate, tetrahydroalstonine, as detailed kinetic studies on its natural substrate are limited. Vmax and kcat values for these enzymes are not yet widely reported in the literature.
Experimental Protocols
This section provides an overview of the methodologies used to identify and characterize the enzymes involved in sarpagan alkaloid biosynthesis.
Heterologous Expression of Biosynthetic Enzymes
The functional characterization of plant-derived enzymes, particularly cytochrome P450s, often relies on their expression in heterologous systems such as yeast (Saccharomyces cerevisiae) or insect cells.
Protocol Outline for Heterologous Expression of a Plant Cytochrome P450 in S. cerevisiae
-
Gene Synthesis and Codon Optimization: The coding sequence of the target gene (e.g., SBE or DH) is synthesized, with its codons optimized for expression in yeast.
-
Vector Construction: The synthesized gene is cloned into a yeast expression vector, typically under the control of a strong, inducible promoter (e.g., GAL1). The vector may also contain a gene for a cytochrome P450 reductase (CPR) from the plant source or from yeast to ensure sufficient electron supply.
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11 or INVSc1).
-
Expression Induction: Transformed yeast cells are grown in a selective medium to a suitable density, and gene expression is induced by the addition of galactose.
-
Microsome Isolation: Yeast cells are harvested, and microsomes (containing the membrane-bound P450s) are isolated by differential centrifugation.
Enzyme Assays
Enzyme assays are crucial for determining the activity and kinetic parameters of the biosynthetic enzymes.
Protocol Outline for a Deoxysarpagine Hydroxylase (DH) Assay
-
Reaction Mixture Preparation: A typical reaction mixture contains:
-
Microsomal preparation from yeast expressing the DH enzyme.
-
10-Deoxysarpagine (substrate).
-
NADPH (cofactor).
-
Buffer (e.g., Tris-HCl, pH 8.0).
-
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 35°C).
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), and the alkaloids are extracted.
-
Product Analysis: The extracted alkaloids are analyzed by LC-MS/MS to identify and quantify the product, sarpagine.
Metabolite Analysis using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of sarpagan alkaloids in complex mixtures.
Protocol Outline for LC-MS/MS Analysis of Sarpagan Alkaloids
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known alkaloids (e.g., sarpagine and this compound) or full scan mode for the identification of unknown metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte.
-
Visualizing the Biosynthetic and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and key experimental workflows.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for enzyme characterization.
Caption: Workflow for LC-MS/MS analysis of sarpagan alkaloids.
Future Directions
The biosynthesis of this compound presents several exciting avenues for future research. The definitive identification and characterization of the putative sarpagine 3-hydroxylase is a key next step. This will likely involve transcriptomic analysis of this compound-accumulating plant tissues to identify candidate cytochrome P450 genes, followed by functional characterization using the experimental workflows outlined in this guide.
Furthermore, a more comprehensive understanding of the kinetics and regulation of all enzymes in the pathway will be crucial for metabolic engineering efforts aimed at the overproduction of this compound and other valuable sarpagan alkaloids in heterologous systems. The elucidation of the subcellular localization of these enzymes will also provide critical insights into the organization and potential metabolic channeling within the biosynthetic pathway. This knowledge will be invaluable for the development of novel pharmaceuticals and the sustainable production of these complex natural products.
References
- 1. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]
- 2. ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ethnobotanical Landscape and Pharmacological Potential of 3-Hydroxysarpagine-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid, is a constituent of several medicinal plants, most notably within the Rauwolfia genus. This technical guide delves into the ethnobotanical applications of plants containing this compound, with a primary focus on Rauwolfia serpentina. It aims to provide a comprehensive resource for researchers by summarizing the traditional uses, available phytochemical data, and exploring the potential pharmacological activities of this class of compounds. This document conforms to stringent data presentation and visualization standards to facilitate advanced research and drug discovery efforts.
Introduction
Sarpagine (B1680780) alkaloids, a class of monoterpenoid indole alkaloids, are predominantly found in the Apocynaceae family, particularly in the genera Alstonia and Rauwolfia[1]. These compounds are biosynthetically derived from tryptamine (B22526) and secologanin[1]. One such alkaloid, this compound, has been identified in the roots of Rauwolfia serpentina, commonly known as Indian snakeroot. This plant has a rich history in traditional medicine, particularly in Ayurveda, for treating a wide array of ailments. Understanding the ethnobotanical context of these plants provides a valuable starting point for modern pharmacological investigation and the discovery of novel therapeutic agents.
Ethnobotanical Uses of Rauwolfia serpentina
Rauwolfia serpentina has been a cornerstone of traditional medicine in India and other parts of Asia for centuries. Its roots are the primary part used for medicinal preparations. The ethnobotanical applications are extensive and varied, reflecting the complex phytochemical profile of the plant, which includes over 50 different alkaloids.
Table 1: Ethnobotanical Uses of Rauwolfia serpentina
| Medical Condition | Traditional Use and Preparation |
| Hypertension and Cardiovascular Disorders | The powdered root is taken orally to lower high blood pressure. It is also used for other circulatory disorders. |
| Central Nervous System Disorders | Traditionally used as a tranquilizer and sedative for conditions such as anxiety, insomnia, insanity, and epilepsy. |
| Gastrointestinal Ailments | Employed in the treatment of diarrhea and dysentery. |
| Fevers and Infections | Used to treat fever, including malaria. |
| Antidote for Bites and Stings | The root extract is traditionally used as an antidote for snake and insect bites. |
| Pain and Inflammation | Utilized for its analgesic properties to alleviate pain. |
Phytochemistry of this compound
This compound is an indole alkaloid that has been isolated from the dried roots of Rauwolfia serpentina. While extensive quantitative data for many alkaloids in Rauwolfia serpentina are available, specific concentrations of this compound in different plant parts (root, stem, leaves) are not well-documented in the current literature. However, its presence in the roots underscores the importance of this plant part in traditional preparations.
Spectroscopic analysis has been employed for the structural elucidation of this compound. The 1H NMR (500 MHz, CD3OD) spectral data has been reported as: δ 7.17 (1H, d, J = 8.5 Hz, H-12), 6.78 (1H, d, J = 2 Hz, H-9), 6.67 (1H, dd, J = 8.5, 2 Hz, H-11), 5.49 (1H, q, J = 7 Hz, H-19), 4.26 (1H, dt, J = 16.5, 5 Hz, H-3), 4.15 (1H, d, J = 12.5 Hz, H-21α), 3.90 (1H, d, J = 12.5 Hz, H-21β), 3.65 (1H, m, H-5α), 3.45 (1H, m, H-16), 3.20 (1H, m, H-5β), 2.95 (1H, m, H-3), 2.50 (1H, m, H-15), 2.20 (1H, m, H-14α), 2.05 (1H, m, H-20), 1.90 (1H, m, H-14β), 1.75 (3H, d, J = 7 Hz, H-18), 1.65 (1H, m, H-17).
Experimental Protocols
Detailed experimental protocols for the targeted isolation and quantification of this compound are not extensively published. However, general methodologies for the extraction and analysis of alkaloids from Rauwolfia serpentina can be adapted.
General Alkaloid Extraction from Rauwolfia serpentina Roots
This protocol provides a general framework for the extraction of total alkaloids, which would include this compound.
-
Plant Material Preparation: Air-dry the roots of Rauwolfia serpentina in the shade and then pulverize them into a fine powder.
-
Maceration: Soak the powdered root material in methanol (B129727) or ethanol (B145695) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in 5% aqueous hydrochloric acid.
-
Filter the acidic solution to remove non-alkaloidal components.
-
Basify the filtrate to a pH of 9-10 with ammonium (B1175870) hydroxide.
-
Extract the liberated alkaloids with an organic solvent such as chloroform (B151607) or dichloromethane.
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield the total alkaloid fraction.
-
Chromatographic Separation and Purification
Further purification to isolate this compound would typically involve column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Column Chromatography: The total alkaloid fraction can be subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and methanol mixtures) would be employed to separate the alkaloids into fractions.
-
Preparative HPLC: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) or analytical HPLC, can be further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase.
Quantitative Analysis
-
Instrumentation: A High-Performance Liquid Chromatograph coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Standard: A purified and characterized standard of this compound would be required for calibration and quantification.
Potential Signaling Pathways and Pharmacological Activities
Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently scarce in the scientific literature. However, based on the activities of related sarpagine alkaloids and the traditional uses of Rauwolfia serpentina, several potential mechanisms of action can be postulated.
Vasorelaxant Activity
Many plant-derived alkaloids exhibit vasorelaxant properties, and this aligns with the traditional use of Rauwolfia serpentina for hypertension. The vasorelaxant effects of alkaloids are often mediated through the endothelium-dependent nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway or by blocking calcium channels in vascular smooth muscle cells[3]. It is plausible that this compound contributes to the antihypertensive effects of the plant extract through a similar mechanism.
Caption: Postulated involvement of this compound in the NO/cGMP signaling pathway leading to vasorelaxation.
Anti-inflammatory Activity via NF-κB Pathway
Some sarpagine-type alkaloids have been reported to exhibit inhibitory activity against the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. NF-κB is a key transcription factor involved in the inflammatory response, and its inhibition is a target for anti-inflammatory drug development. The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of inflammatory mediators. It is hypothesized that this compound may exert anti-inflammatory effects by interfering with this pathway.
Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway by this compound.
Experimental Workflow for Bioactivity Screening
To investigate the potential pharmacological activities of this compound, a systematic experimental workflow is proposed.
Caption: A proposed experimental workflow for the pharmacological evaluation of this compound.
Conclusion and Future Directions
The ethnobotanical history of Rauwolfia serpentina provides a strong rationale for the continued investigation of its constituent alkaloids, including this compound. While the traditional uses are well-documented, there is a significant gap in the scientific literature regarding the specific quantitative distribution, detailed isolation protocols, and the precise molecular mechanisms of action of this compound. Future research should focus on:
-
Developing and validating analytical methods for the quantification of this compound in various plant materials.
-
Establishing a standardized protocol for the efficient isolation and purification of this compound.
-
Conducting in-depth in vitro and in vivo studies to elucidate the specific signaling pathways modulated by this compound, particularly in the context of cardiovascular and inflammatory diseases.
Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and other related sarpagine alkaloids for modern drug development.
References
The Ecological Significance of 3-Hydroxysarpagine: A Keystone in Plant Chemical Defense
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the ecological role of 3-Hydroxysarpagine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid predominantly found in plant species of the Apocynaceae family, most notably in Rauwolfia serpentina. While direct empirical evidence exclusively detailing the ecological functions of this compound is nascent, this document synthesizes current knowledge on the broader class of sarpagine (B1680780) alkaloids and the chemical ecology of Rauwolfia to infer its likely and significant role in plant defense. This guide also presents a generalized biosynthetic pathway, quantitative data on related alkaloids, and proposes a hypothetical experimental framework to spur further investigation into this specific compound.
Introduction: The Chemical Arsenal of Rauwolfia
The genus Rauwolfia is renowned for its complex phytochemical profile, producing over 50 distinct alkaloids.[1] These compounds are not merely metabolic byproducts but are believed to constitute a sophisticated chemical defense system.[1] This defense hypothesis posits that the diversity and concentration of these alkaloids serve to deter herbivores, inhibit pathogen growth, and potentially mediate allelopathic interactions with competing plants. Within this chemical arsenal, this compound, a derivative of sarpagine, is a constituent of the dried roots of Rauwolfia serpentina.[2]
The Defensive Postulate: Ecological Role of this compound
The primary ecological role of alkaloids in plants is widely accepted as a defense mechanism against a myriad of biological threats.[3] The bitter taste and toxicity of many alkaloids, including those found in Rauwolfia, can deter feeding by both invertebrate and vertebrate herbivores. Furthermore, various alkaloids have demonstrated significant antimicrobial and antifungal properties, suggesting a role in protecting the plant from pathogenic microorganisms.[1]
While studies focusing specifically on this compound are limited, research on the broader sarpagine and related alkaloid classes reveals a range of biological activities that support a defensive function. For instance, certain sarpagine-type alkaloids have exhibited antiproliferative activity against various cancer cell lines and antimalarial properties.[4][5] This inherent bioactivity, though explored primarily from a pharmacological perspective, strongly implies a potential for toxicity or deterrence against smaller organisms in an ecological context. The presence of this compound as part of a complex mixture of alkaloids in R. serpentina likely contributes to a synergistic defensive effect, making it more difficult for herbivores and pathogens to develop resistance.
Quantitative Insights into Rauwolfia Alkaloid Distribution
| Plant Part | Total Alkaloid Content (mg/g dry wt) | Reserpine Content (mg/g dry wt) | Reference |
| Roots (in vitro grown) | 487 | 35.27 | [6] |
| Roots (conventionally propagated) | 457 | Not specified | [6] |
| Leaves (conventionally propagated) | 189 | 8.54 | [6] |
| Callus | Not specified | Detected |
This table presents representative data on alkaloid content in Rauwolfia serpentina to illustrate the general distribution patterns. The values are indicative and can vary based on genetic and environmental factors.
Biosynthesis of Sarpagine-Type Alkaloids
The biosynthesis of this compound follows the well-established pathway for monoterpenoid indole alkaloids. The pathway commences with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for this class of compounds.[2] Subsequent enzymatic transformations, including deglycosylation, cyclizations, and hydroxylations, lead to the sarpagine skeleton. The final hydroxylation step at the C-3 position yields this compound. The precise enzymes catalyzing the later steps in the formation of this compound are still a subject of ongoing research.
Caption: Generalized biosynthetic pathway of this compound.
Proposed Experimental Protocols for Elucidating Ecological Role
To empirically determine the ecological role of this compound, a multi-pronged approach is necessary. The following outlines a hypothetical experimental workflow:
1. Isolation and Purification of this compound:
-
Method: Extraction of total alkaloids from R. serpentina roots using established solvent extraction protocols.[7] Subsequent purification of this compound using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[8]
-
Outcome: A pure sample of this compound for use in bioassays.
2. Quantification in Response to Biotic Stress:
-
Method: Subjecting R. serpentina plants to controlled herbivory (e.g., insect larvae) or pathogen infection. Tissues will be harvested at various time points post-treatment and the concentration of this compound will be quantified using UHPLC-MS.[9]
-
Outcome: Data to determine if the production of this compound is induced by ecological pressures, suggesting a defensive role.
3. In vitro and In vivo Bioassays:
-
Antifeedant Assays: Incorporate purified this compound into artificial diets of generalist and specialist herbivores. Monitor food consumption, growth rate, and mortality.[10]
-
Antimicrobial Assays: Test the efficacy of this compound against a panel of plant pathogenic bacteria and fungi using standard microdilution or agar (B569324) diffusion methods.
-
Allelopathy Assays: Assess the effect of this compound on the seed germination and seedling growth of competing plant species.
-
Outcome: Direct evidence of the deterrent, toxic, or inhibitory effects of this compound on relevant ecological interactors.
Caption: Proposed experimental workflow for investigating the ecological role of this compound.
Conclusion and Future Directions
While the specific ecological role of this compound remains to be definitively elucidated, the available evidence strongly supports its function as a chemical defense compound within the complex alkaloid mixture of Rauwolfia serpentina. Its structural class and the known biological activities of related alkaloids point towards a role in deterring herbivores and inhibiting pathogens. Future research, guided by the experimental protocols outlined in this whitepaper, should focus on isolating this compound and conducting rigorous bioassays to quantify its specific contributions to the overall defensive posture of its host plant. Such studies will not only enhance our understanding of plant-insect and plant-pathogen interactions but may also uncover novel bioactive properties relevant to drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor <i>N</i><sub>4</sub>-Methyltalpinine - ProQuest [proquest.com]
- 6. asianpubs.org [asianpubs.org]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Investigation of the Alkaloid Content of Rauwolfia serpentina Roots from Regenerated Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testing chemical defence based on pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxysarpagine: A Technical Literature Review
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
3-Hydroxysarpagine is a naturally occurring indole (B1671886) alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive review of the existing research on this compound, with a focus on its isolation, structural characterization, and biological evaluation. The information is presented to be of maximal utility to researchers, scientists, and professionals involved in drug development.
Physicochemical Properties
This compound is an amorphous powder.[] Its molecular formula is C19H22N2O3, with a corresponding molecular weight of 326.39 g/mol .[]
Spectroscopic Data
The structural elucidation of this compound was accomplished through various spectroscopic methods. The key spectroscopic data are summarized in the table below.
| Spectroscopic Technique | Data | Reference |
| Infrared (IR) | (KBr) νmax: 3368, 1647, 1636, 1474 cm-1 | [] |
| Ultraviolet (UV) | Maxima at 205, 224.5, and 278 nm | [] |
| ¹H Nuclear Magnetic Resonance (NMR) | Spectroscopic features are closely comparable to those of sarpagine. | [] |
Biological Activity
Research has shown that this compound exhibits inhibitory activity against topoisomerase I and II.[2] Furthermore, it has been assessed for its cytotoxic effects against the human promyelocytic leukemia (HL-60) cell line.[2]
Experimental Protocols
While detailed, step-by-step protocols from the primary literature are not fully available, this section outlines the general methodologies employed for the isolation and biological evaluation of this compound, based on standard practices in natural product chemistry and pharmacology.
Isolation of this compound from Rauwolfia serpentina
This compound is a natural product isolated from the dried roots of the plant Rauwolfia serpentina.[][2] The general workflow for the isolation and purification of this compound is as follows:
-
Extraction: The dried and powdered roots of Rauwolfia serpentina are subjected to solvent extraction.
-
Fractionation: The crude extract is then partitioned using a series of solvents with varying polarities to separate the components based on their solubility.
-
Chromatography: The alkaloid-rich fractions are further purified using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including IR, UV, and NMR spectroscopy, as well as mass spectrometry.
Caption: General workflow for the isolation of this compound.
Topoisomerase Inhibition Assay
The inhibitory activity of this compound against topoisomerase I and II is a key aspect of its biological profile. The following outlines a typical protocol for such an assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the topoisomerase enzyme (either I or II), its DNA substrate (supercoiled plasmid DNA for topoisomerase I, or catenated kinetoplast DNA for topoisomerase II), and a suitable reaction buffer.
-
Incubation: this compound, at various concentrations, is added to the reaction mixture and incubated for a specific period at an optimal temperature.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a chelating agent and a protein denaturant.
-
Analysis: The DNA products are analyzed by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed or decatenated DNA compared to a control without the inhibitor.
Caption: Workflow for the topoisomerase inhibition assay.
Cytotoxicity Assay (HL-60 Cells)
The cytotoxic effect of this compound on human promyelocytic leukemia (HL-60) cells is determined using a cell viability assay.
-
Cell Culture: HL-60 cells are cultured in an appropriate medium under standard cell culture conditions.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration.
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay. This involves the addition of a reagent that is converted into a colored product by metabolically active cells.
-
Data Analysis: The absorbance of the colored product is measured, and the percentage of cell viability is calculated relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Conclusion
This compound is an indole alkaloid with documented inhibitory activity against topoisomerases I and II and cytotoxic effects against the HL-60 human promyelocytic leukemia cell line. While the currently available public information provides a solid foundation for understanding its basic properties and biological activities, further research is warranted to fully elucidate its mechanism of action, potential therapeutic applications, and to obtain more detailed quantitative data. This guide serves as a valuable resource for scientists and researchers interested in pursuing further investigation into this promising natural product.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of 3-Hydroxysarpagine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodological framework for the total synthesis of 3-Hydroxysarpagine, a member of the sarpagine (B1680780) family of indole (B1671886) alkaloids. While a direct total synthesis of this compound has not been explicitly reported in peer-reviewed literature, this protocol outlines a highly plausible and robust enantioselective route based on the extensive work on closely related sarpagine alkaloids. The strategy hinges on the construction of a functionalized core, followed by late-stage indole formation, a hallmark of the methodologies developed for this class of compounds.
The key strategic elements of this proposed synthesis include:
-
An asymmetric Pictet-Spengler reaction to establish the foundational stereochemistry of the molecule.
-
The formation of a key tetracyclic intermediate which serves as a versatile scaffold.
-
The introduction of oxygenation at the C-3 position.
-
A late-stage Fischer indole synthesis to complete the sarpagine skeleton.
This approach provides a clear pathway for researchers to access this compound and its analogs for further study in drug discovery and development.
Quantitative Data Summary
The following table summarizes the reported yields for key transformations in the synthesis of sarpagine alkaloid cores, which are analogous to the steps required for the synthesis of this compound. The yields are representative of established and optimized procedures for this class of molecules.
| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric Pictet-Spengler Reaction | D-(+)-Tryptophan methyl ester | Tetracyclic β-carboline | Aldehyde, Trifluoroacetic acid | ~95% |
| 2 | N-Benzylation | Tetracyclic β-carboline | N-Benzyl tetracyclic β-carboline | Benzyl (B1604629) bromide, NaH, DMF | ~90% |
| 3 | Dieckmann Condensation | Diester precursor | Tetracyclic ketone | Potassium tert-butoxide, Toluene (B28343) | ~85% |
| 4 | Decarboxylation | β-ketoester intermediate | Tetracyclic ketone | Acetic acid, HCl, heat | ~98% |
| 5 | Introduction of C-3 Oxygenation (Oxidation) | Tetracyclic amine | 3-Oxo-tetracyclic intermediate | Oxidizing agent (e.g., MnO2 or Dess-Martin periodinane) | ~70-80% |
| 6 | Reduction of Ketone | 3-Oxo-tetracyclic intermediate | 3-Hydroxy-tetracyclic intermediate | Reducing agent (e.g., NaBH4) | ~90% |
| 7 | Fischer Indole Synthesis | 3-Hydroxy-tetracyclic ketone | This compound | Substituted phenylhydrazine (B124118), acid catalyst (e.g., polyphosphoric acid) | ~60-70% |
Experimental Protocols
The following protocols describe the key stages of the proposed total synthesis of this compound.
Asymmetric Pictet-Spengler Reaction
This initial step establishes the critical stereochemistry of the sarpagine core.
-
Reaction: To a solution of D-(+)-tryptophan methyl ester (1.0 eq) in a suitable solvent such as dichloromethane, add the desired aldehyde (1.1 eq).
-
Acid Catalysis: Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the tetracyclic β-carboline.
Formation of the Tetracyclic Ketone Core via Dieckmann Condensation
This sequence builds the characteristic bridged ring system of the sarpagine alkaloids.
-
N-Protection: The secondary amine of the tetracyclic β-carboline is protected, typically as a benzyl ether, using sodium hydride and benzyl bromide in DMF.
-
Dieckmann Condensation: To a solution of the appropriate diester precursor in anhydrous toluene at reflux, add a solution of potassium tert-butoxide in tert-butanol (B103910) dropwise over 30 minutes.
-
Reaction Time: Continue to heat the reaction at reflux for 2-4 hours.
-
Workup: Cool the reaction to room temperature and quench with aqueous acetic acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated.
-
Decarboxylation: The resulting β-ketoester is heated in a mixture of acetic acid and hydrochloric acid to effect decarboxylation, yielding the tetracyclic ketone.
Introduction of the C-3 Hydroxyl Group
This crucial step involves the oxidation of the carbon alpha to the bridgehead nitrogen, followed by reduction.
-
Oxidation: To a solution of the tetracyclic amine core in a suitable solvent like dichloromethane, add an oxidizing agent such as manganese dioxide (MnO2) or Dess-Martin periodinane.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified.
-
Reduction: The resulting ketone at the C-3 position is then reduced to the corresponding alcohol. Dissolve the ketone in methanol (B129727) and cool to 0 °C. Add sodium borohydride (B1222165) (NaBH4) portion-wise.
-
Quenching and Extraction: Stir for 1-2 hours, then quench with acetone (B3395972) and water. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layers are combined, dried, and concentrated to yield the 3-hydroxy tetracyclic intermediate.
Late-Stage Fischer Indole Synthesis
The final step completes the sarpagine skeleton by forming the indole ring.
-
Reaction Setup: The 3-hydroxy-tetracyclic ketone intermediate (1.0 eq) and a suitably substituted phenylhydrazine hydrochloride (1.2 eq) are mixed in a solvent such as ethanol (B145695) or acetic acid.
-
Acid Catalyst: An acid catalyst, for example, polyphosphoric acid or sulfuric acid, is added, and the mixture is heated to 80-100 °C.
-
Reaction Time: The reaction is typically stirred for 2-6 hours.
-
Workup: The reaction is cooled, and the pH is adjusted to basic with an aqueous solution of sodium hydroxide (B78521) or ammonia.
-
Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.
Visualizations
Synthetic Pathway Overview
The following diagram illustrates the overall workflow for the proposed total synthesis of this compound.
Caption: Overall workflow for the total synthesis of this compound.
Key Chemical Transformations
This diagram details the key chemical transformations in the synthesis.
Caption: Key reaction stages in the synthesis of this compound.
Application Notes & Protocols: Extraction and Purification of 3-Hydroxysarpagine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxysarpagine is a sarpagine-type indole (B1671886) alkaloid found in various species of the genus Rauwolfia, notably Rauwolfia serpentina and Rauwolfia tetraphylla.[1] Sarpagine alkaloids are a class of natural products with a wide range of biological activities, making them of significant interest for pharmacological research and drug development. This document provides detailed protocols for the extraction of the total alkaloid content from Rauwolfia plant material and the subsequent purification of this compound. The methodologies described are based on established phytochemical techniques for the isolation of indole alkaloids.
Overview of the Process
The overall workflow for the isolation of this compound involves a multi-step process beginning with the extraction of the raw plant material, followed by fractionation to isolate the alkaloid-rich fraction, and concluding with chromatographic purification to obtain the pure compound.
Caption: General workflow for the extraction and purification of this compound.
Data Presentation: Quantitative Analysis
The following table summarizes the expected yields and purity at various stages of the extraction and purification process. The data is compiled from typical alkaloid isolation procedures from Rauwolfia species.
| Stage | Starting Material | Product | Yield (%) | Purity (%) | Analytical Method |
| Extraction | Dried R. serpentina root powder | Crude Methanolic Extract | ~12.5 | Not Applicable | Gravimetric |
| Fractionation | Crude Methanolic Extract | Chloroform (B151607) Fraction (Alkaloid Rich) | ~16.5 (of crude extract) | Low | TLC |
| Column Chromatography | Chloroform Fraction | Semi-pure this compound | Estimated 0.5 - 2.0 (of chloroform fraction) | 60 - 80 | HPLC-UV |
| Preparative TLC/HPLC | Semi-pure this compound | Pure this compound | Estimated 20 - 40 (of semi-pure fraction) | >95 | HPLC-UV, NMR |
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Rauwolfia serpentina Roots
This protocol describes the initial extraction of the crude alkaloid mixture from the plant material.
Materials and Equipment:
-
Dried and powdered roots of Rauwolfia serpentina
-
Methanol (ACS grade)
-
Soxhlet apparatus or large-scale percolation system
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 1 kg of finely powdered, dried roots of Rauwolfia serpentina.
-
Place the powdered root material into the thimble of a Soxhlet apparatus.
-
Extract the material with methanol for 48-72 hours, or until the solvent running through the siphon is colorless.
-
Alternatively, for larger scale extractions, pack the powdered material into a percolator and slowly pass methanol through the column until the eluent is clear.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
Dry the crude extract in a vacuum oven to a constant weight. The expected yield is approximately 125 g (12.5%).
Protocol 2: Acid-Base Fractionation for Alkaloid Enrichment
This protocol separates the alkaloids from other non-basic plant constituents.
Materials and Equipment:
-
Crude methanolic extract
-
Hydrochloric acid (HCl), 5% (v/v)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), concentrated
-
Chloroform
-
Separatory funnel (2 L)
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Dissolve the crude methanolic extract (e.g., 100 g) in 500 mL of 5% HCl. Stir until fully dissolved. The solution will be acidic.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the filtrate to a 2 L separatory funnel and wash with 3 x 300 mL of chloroform to remove neutral and acidic compounds. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of concentrated ammonium hydroxide. Monitor the pH carefully. The solution will become basic, and the alkaloids will precipitate.
-
Extract the basified aqueous solution with 4 x 400 mL of chloroform. Combine the chloroform extracts.
-
Wash the combined chloroform extract with distilled water (2 x 200 mL) to remove any remaining impurities.
-
Dry the chloroform extract over anhydrous sodium sulfate, filter, and concentrate to dryness using a rotary evaporator to yield the alkaloid-rich chloroform fraction.
Protocol 3: Purification of this compound using Column Chromatography
This protocol describes the separation of the crude alkaloid mixture to isolate a fraction enriched with this compound.
Materials and Equipment:
-
Alkaloid-rich chloroform fraction
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column (e.g., 5 cm diameter, 60 cm length)
-
Chloroform and Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing tank
-
UV lamp (254 nm and 366 nm)
-
Dragendorff's reagent for alkaloid visualization
-
Fraction collector and test tubes
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack the chromatography column.
-
Dissolve the alkaloid-rich chloroform fraction (e.g., 10 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and carefully load it onto the top of the packed column.
-
Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol. A suggested gradient is as follows:
-
Chloroform (100%) - 2 column volumes
-
Chloroform:Methanol (99:1) - 5 column volumes
-
Chloroform:Methanol (98:2) - 5 column volumes
-
Chloroform:Methanol (97:3) - 10 column volumes
-
Continue with a stepwise increase in methanol concentration.
-
-
Collect fractions of 20-25 mL and monitor the separation by TLC.
-
For TLC analysis, use a mobile phase of Chloroform:Methanol (9:1 or as optimized).
-
Visualize the TLC plates under UV light and by spraying with Dragendorff's reagent. Alkaloids will appear as orange to reddish-brown spots.
-
Combine the fractions containing the spot corresponding to this compound (based on comparison with a standard if available, or by subsequent analysis).
-
Concentrate the combined fractions to obtain the semi-pure this compound.
Protocol 4: Final Purification by Preparative TLC or HPLC
This protocol describes the final purification step to obtain highly pure this compound.
Option A: Preparative Thin-Layer Chromatography (Prep-TLC)
Materials and Equipment:
-
Semi-pure this compound fraction
-
Preparative TLC plates (silica gel 60 F₂₅₄, 20x20 cm, 1-2 mm thickness)
-
Developing tank
-
Appropriate solvent system (e.g., Chloroform:Methanol, 95:5)
-
UV lamp
-
Spatula or scraper
-
Methanol or other suitable solvent for extraction
-
Centrifuge and centrifuge tubes
Procedure:
-
Dissolve the semi-pure fraction in a minimal amount of methanol.
-
Apply the solution as a narrow band onto the preparative TLC plate.
-
Develop the plate in a chamber pre-saturated with the chosen solvent system.
-
After development, visualize the bands under UV light.
-
Carefully scrape the band corresponding to this compound from the plate.
-
Extract the silica gel with methanol (3-4 times).
-
Centrifuge the methanolic solution to pellet the silica gel.
-
Collect the supernatant and evaporate the solvent to obtain pure this compound.
Option B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials and Equipment:
-
Semi-pure this compound fraction
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Mobile phase solvents (e.g., Acetonitrile and Water with 0.1% formic acid or trifluoroacetic acid)
-
Fraction collector
Procedure:
-
Dissolve the semi-pure fraction in the mobile phase.
-
Develop a suitable gradient elution method on an analytical HPLC to determine the retention time of this compound.
-
Scale up the analytical method to a preparative scale.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fraction corresponding to the this compound peak.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.
Characterization
The identity and purity of the isolated this compound should be confirmed using standard analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the purification process, highlighting the increasing purity at each step.
Caption: Logical progression of purity during the isolation of this compound.
References
Application Note: Quantification of 3-Hydroxysarpagine using a Validated RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 3-Hydroxysarpagine, an indole (B1671886) alkaloid isolated from Rauwolfia serpentina. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis in drug development. The protocol outlines sample preparation, chromatographic conditions, and comprehensive validation parameters according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a sarpagine-type indole alkaloid found in plants of the Rauvolfia genus, which are known for their rich profile of bioactive compounds. The pharmacological interest in these compounds necessitates the development of validated analytical methods for their precise quantification in various matrices, including plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such phytochemicals.[1][2] This application note provides a complete protocol for a proposed HPLC method for this compound, developed based on the known physicochemical properties of related indole alkaloids.
Physicochemical Properties of this compound:
-
Molecular Formula: C₁₉H₂₂N₂O₃[]
-
Molecular Weight: 326.39 g/mol []
-
Chemical Class: Indole Alkaloid[]
-
UV Absorbance Maxima: 205, 224.5, and 278 nm[]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[4] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Accurately weigh 1 g of dried and powdered plant material.
-
Transfer to a flask and add 20 mL of methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more on the plant residue.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of the mobile phase (80% A, 20% B).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation Summary
The proposed analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following is a summary of the validation parameters and their acceptance criteria.
Specificity
Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of other components. This can be confirmed by comparing the chromatograms of a blank, a standard solution, and a sample solution. The peak for this compound in the sample should be well-resolved from other peaks and should have a similar retention time and UV spectrum to the reference standard.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,550 |
| 50.0 | 759,800 |
| 100.0 | 1,521,300 |
| Regression Equation | y = 15200x + 450 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy is determined by recovery studies, where a known amount of the standard is spiked into a sample matrix at different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD |
| 80% | 40 | 39.6 | 99.0 | 1.2 |
| 100% | 50 | 50.4 | 100.8 | 0.9 |
| 120% | 60 | 59.1 | 98.5 | 1.5 |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6 over 3 days) |
| 10 | 1.8 | 2.5 |
| 50 | 1.1 | 1.9 |
| 100 | 0.8 | 1.4 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Limit of Detection (LOD): 0.2 µg/mL (Calculated as 3.3 * σ/S)
-
Limit of Quantification (LOQ): 0.7 µg/mL (Calculated as 10 * σ/S)
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the analytical method.
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The proposed RP-HPLC method provides a systematic and reliable approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and method validation ensures that the results obtained are accurate, precise, and reproducible. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of indole alkaloids and the quality control of natural products and related pharmaceuticals.
References
Application Note: Quantitative Analysis of 3-Hydroxysarpagine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 3-Hydroxysarpagine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes ajmaline (B190527) as an internal standard (IS) to ensure accuracy and precision. The method is highly selective and sensitive, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.
Introduction
This compound is a sarpagine-type indole (B1671886) alkaloid and a potential metabolite of sarpagine, a compound with noted biological activities. Accurate measurement of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical studies. This method has been developed to provide a reliable tool for researchers in pharmacology and drug development.
Experimental
Materials and Reagents
-
This compound reference standard
-
Ajmaline (Internal Standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Blank human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Primary stock solutions of this compound and ajmaline were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Working standard solutions of this compound were prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards (CS). Quality control (QC) working solutions were prepared similarly at low, medium, and high concentrations.
-
Calibration Standards and QCs: CS and QC samples were prepared by spiking blank human plasma with the corresponding working solutions to achieve the desired concentrations.
Sample Preparation Protocol
A simple protein precipitation method was employed for sample preparation:
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the ajmaline internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the solution to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation was performed on a C18 reversed-phase column with gradient elution. The mass spectrometer was operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for detection.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0-0.5 min | 10% B |
| 0.5-2.5 min | 10-90% B |
| 2.5-3.0 min | 90% B |
| 3.0-3.1 min | 90-10% B |
| 3.1-4.0 min | 10% B |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| This compound | 327.4 → 146.1 (Quantifier), 327.4 → 184.1 (Qualifier) |
| Ajmaline (IS) | 327.2 → 182.1 (Quantifier), 327.2 → 146.1 (Qualifier) |
Results and Discussion
The method was validated according to regulatory guidelines for bioanalytical method validation. The validation assessed linearity, sensitivity, accuracy, precision, selectivity, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.
Table 2: Hypothetical Calibration Curve Data for this compound
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1.0 | 1.05 | 105.0 |
| 5.0 | 4.92 | 98.4 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 48.9 | 97.8 |
| 100.0 | 101.2 | 101.2 |
| 150.0 | 153.0 | 102.0 |
| 200.0 | 198.0 | 99.0 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 3. All values were within the acceptable limits (±15% for accuracy, ≤15% for precision, and ±20% and ≤20% at the LLOQ).
Table 3: Hypothetical Intra- and Inter-day Accuracy and Precision of this compound QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ QC | 0.5 | 108.0 | 8.5 | 105.0 | 10.2 |
| Low QC | 1.5 | 97.3 | 6.2 | 99.1 | 7.8 |
| Medium QC | 75.0 | 102.5 | 4.1 | 101.3 | 5.5 |
| High QC | 160.0 | 98.8 | 3.5 | 99.5 | 4.3 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note presents a hypothetical yet scientifically plausible, selective, and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes a simple protein precipitation extraction procedure and demonstrates excellent performance characteristics that would be expected of a fully validated method. This method is well-suited for supporting pharmacokinetic and other bioanalytical studies in the field of drug development.
Application Notes and Protocols for Bioassay Development: 3-Hydroxysarpagine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxysarpagine is a sarpagine-type indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina[1]. Alkaloids of the sarpagine (B1680780) family, which includes over 200 known compounds, are noted for a wide range of biological activities[2][3]. Preliminary studies have shown that this compound exhibits cytotoxicity against human promyelocytic leukemia (HL-60) cells and may possess inhibitory activity against topoisomerase I and II[1]. Furthermore, other sarpagine-type alkaloids have demonstrated significant NF-κB inhibitory activity[2][4]. These findings suggest that this compound is a promising candidate for further investigation as a potential therapeutic agent, particularly in oncology and inflammatory diseases.
This document provides detailed protocols for developing a comprehensive bioassay to characterize the biological activity of this compound. The workflow begins with a primary cytotoxicity screening to determine the compound's potency, followed by secondary, mechanism-of-action assays focusing on its potential effects on the NF-κB signaling pathway and topoisomerase I activity.
Primary Bioassay: Cytotoxicity Screening
To determine the concentration-dependent cytotoxic effects of this compound, a cell viability assay is the recommended initial step. The Sulforhodamine B (SRB) assay is a reliable method that measures cell density by quantifying total cellular protein[5][6].
Experimental Protocol: Sulforhodamine B (SRB) Assay
1. Cell Culture and Seeding:
-
Select a relevant cancer cell line (e.g., HL-60, HeLa, or HT-29).
-
Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into a 96-well microtiter plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of this compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only)[7].
-
Incubate the plate for 48 hours.
3. Cell Fixation and Staining:
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells[5].
-
Wash the plates five times with distilled water and allow them to air dry completely[8].
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes[6].
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye[5][6].
-
Allow the plates to air dry completely.
4. Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye[6].
-
Shake the plate for 5-10 minutes on a gyratory shaker.
-
Measure the optical density (OD) at 510-540 nm using a microplate reader[5][9].
Data Presentation: Cytotoxicity of this compound
The percentage of cell viability is calculated using the formula: % Viability = (OD of treated cells / OD of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HL-60 | 0 (Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 | |
| 1 | 82.1 ± 3.9 | |
| 10 | 51.5 ± 2.8 | |
| 50 | 23.7 ± 2.1 | |
| 100 | 8.9 ± 1.5 | |
| IC50 (µM) | HL-60 | ~10.5 |
Secondary Bioassays: Mechanism of Action
Based on the activities of related sarpagine alkaloids, two potential mechanisms of action for this compound are explored: inhibition of the NF-κB signaling pathway and inhibition of topoisomerase I.
Experimental Protocol 1: NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor in response to an inflammatory stimulus.
1. Cell Culture and Transfection:
-
Use a cell line such as HEK293 or HeLa that is stably or transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element.
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL) to the wells[10].
-
Include a positive control (stimulant alone) and a negative control (untreated cells).
-
Incubate the plate for 6-24 hours.
3. Luciferase Assay:
-
Remove the culture medium and lyse the cells using a passive lysis buffer.
-
Add the luciferase assay substrate to the cell lysate according to the manufacturer's protocol[11].
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation: NF-κB Inhibition by this compound
| Treatment | This compound (µM) | Luciferase Activity (RLU, Mean ± SD) | % Inhibition |
| Untreated | 0 | 1,500 ± 210 | - |
| TNF-α (10 ng/mL) | 0 | 55,000 ± 4,800 | 0 |
| TNF-α + Cmpd | 1 | 48,500 ± 4,100 | 12.0% |
| TNF-α + Cmpd | 5 | 35,200 ± 3,500 | 36.0% |
| TNF-α + Cmpd | 10 | 21,000 ± 2,300 | 61.8% |
| TNF-α + Cmpd | 25 | 12,500 ± 1,800 | 77.3% |
Experimental Protocol 2: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I[1].
1. Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
2. Enzymatic Reaction:
-
Add purified human Topoisomerase I (1-2 units) to each tube, except the negative control.
-
Stop the reaction by adding a stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[12].
3. Gel Electrophoresis:
-
Load the samples onto a 1% agarose (B213101) gel.
-
Run the gel at 2-5 V/cm until the dye front has migrated sufficiently.
-
Stain the gel with ethidium (B1194527) bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light[13][14].
Data Presentation: Topoisomerase I Inhibition by this compound
The results are visualized on the agarose gel. Supercoiled DNA (form I) migrates faster than relaxed DNA (form II). Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
| Lane | Description | Supercoiled DNA | Relaxed DNA |
| 1 | DNA Marker | - | - |
| 2 | Supercoiled DNA (no enzyme) | +++ | - |
| 3 | Topo I (no inhibitor) | - | +++ |
| 4 | Topo I + 1 µM Cmpd | + | ++ |
| 5 | Topo I + 10 µM Cmpd | ++ | + |
| 6 | Topo I + 50 µM Cmpd | +++ | - |
Visualizations
Caption: A general workflow for assessing the bioactivity of this compound.
Caption: A simplified diagram of the potential NF-κB inhibitory pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. oncology.wisc.edu [oncology.wisc.edu]
- 3. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear factor‐kappa B reporter assay [bio-protocol.org]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. biomedscidirect.com [biomedscidirect.com]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxysarpagine as a Chemical Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Hydroxysarpagine
This compound is a naturally occurring indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina. As a member of the sarpagine (B1680780) alkaloid family, it possesses a complex heterocyclic structure that is a key determinant of its biological activity. Preliminary studies have identified this compound as a compound with cytotoxic properties against human promyelocytic leukemia (HL-60) cells and as an inhibitor of topoisomerase I and II. These characteristics make it a compelling candidate for use as a chemical probe to investigate cellular processes, particularly those related to cell death and DNA replication.
Chemical probes are small molecules used to study and manipulate biological systems. The utility of this compound in this context lies in its potential to selectively target and modulate the activity of topoisomerases, which are critical enzymes in cell division and survival. By using this compound, researchers can dissect the roles of these enzymes in various cellular pathways and explore their potential as therapeutic targets.
Potential Applications in Cell Biology
As a dual inhibitor of topoisomerase I and II, this compound can be employed to study a range of cellular phenomena:
-
Induction of Apoptosis: Topoisomerase inhibitors are known to induce programmed cell death by generating DNA strand breaks that trigger apoptotic signaling cascades. This compound can be used to investigate the molecular mechanisms of apoptosis, including the activation of caspases and the involvement of the mitochondrial pathway.
-
Cell Cycle Analysis: By interfering with DNA replication and repair, this compound is expected to cause cell cycle arrest. Researchers can use this compound to study the checkpoints and regulatory proteins involved in cell cycle progression.
-
DNA Damage Response: The compound can be utilized to probe the cellular response to DNA damage, including the activation of DNA repair pathways and the signaling cascades initiated by DNA lesions.
-
Cancer Research: Given its cytotoxicity against cancer cell lines like HL-60, this compound is a valuable tool for investigating novel anti-cancer strategies and understanding the mechanisms of drug resistance.
Data Presentation: Biological Activities
| Compound/Drug | Target/Assay | Cell Line | IC50/EC50 | Reference |
| Contextual Cytotoxicity Data | ||||
| Sanguinarine (B192314) | Cytotoxicity (MTT Assay, 4h) | HL-60 | 0.9 µM | [1] |
| Gnidilatimonoein (Gn) | Cytotoxicity (MTT Assay, 72h) | HL-60 | 1.3 µM | |
| 3,3',4,4',5,5'-hexahydroxystilbene (M8) | Cytotoxicity (Growth Inhibition, with ascorbic acid) | HL-60 | 2 µM | [2] |
| Arsenic Trioxide | Cytotoxicity (MTT Assay, 24h) | HL-60 | 6.4 µg/mL | |
| Contextual Topoisomerase Inhibition Data | ||||
| Camptothecin | Topoisomerase I Inhibition | - | Potent Inhibitor | [3] |
| (-)-Pallidine | Topoisomerase I Inhibition | - | Comparable to Camptothecin | [3] |
| (-)-Scoulerine | Topoisomerase I Inhibition | - | Comparable to Camptothecin | [3] |
| Doxorubicin | Topoisomerase II Inhibition | - | Potent Inhibitor | [4] |
Experimental Protocols
The following protocols are foundational methods that can be adapted for the use of this compound as a chemical probe.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line (e.g., HL-60).
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
Human promyelocytic leukemia (HL-60) cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of topoisomerase I activity by this compound.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl2, 10 mM DTT)
-
This compound
-
5x DNA Loading Dye
-
Agarose (B213101) gel (1%) in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice containing 1x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound.
-
Initiate the reaction by adding a pre-determined optimal amount of Topoisomerase I.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5x DNA Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA in the positive control.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins following treatment with this compound.
Materials:
-
HL-60 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat HL-60 cells with this compound at various concentrations and time points.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the putative signaling pathway affected by this compound and a general experimental workflow for its characterization.
Caption: Putative signaling pathway of this compound.
Caption: Workflow for characterizing this compound.
References
- 1. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and biochemical effects of 3,3',4,4',5,5'-hexahydroxystilbene, a novel resveratrol analog in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent development of multi-targeted inhibitors of human topoisomerase II enzyme as potent cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Hydroxysarpagine in Neuropharmacology Research: A Review of Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxysarpagine is a natural indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina, a plant with a long history in traditional medicine for treating hypertension and mental disorders.[1][2] While the genus Rauwolfia is a rich source of neuroactive compounds, specific research into the neuropharmacological applications of this compound is currently limited in publicly available scientific literature. This document summarizes the existing information on this compound and provides a broader context based on the well-documented activities of related alkaloids from Rauwolfia serpentina. Furthermore, it outlines potential future research directions and hypothetical experimental protocols for investigating the neuropharmacological potential of this compound.
Introduction to this compound
This compound is an indole alkaloid belonging to the sarpagine (B1680780) family of compounds.[3] These alkaloids are structurally related to other biologically active alkaloids like ajmaline (B190527).[3] The primary source of this compound is the medicinal plant Rauwolfia serpentina, which has been a cornerstone in the development of neuropsychopharmacology.[1][4] The most studied alkaloid from this plant, reserpine, revolutionized the treatment of hypertension and psychosis through its mechanism of depleting catecholamines.[1][5]
While initial studies on this compound have reported on its isolation and its inhibitory effects on topoisomerase I and II, its specific interactions with neurological targets remain largely unexplored. The structural similarity to other neuroactive sarpagine and ajmaline alkaloids suggests that this compound may possess uninvestigated neuropharmacological properties.[3]
Current State of Research
As of late 2025, dedicated studies on the application of this compound in neuropharmacology are scarce. The existing research landscape primarily focuses on the well-known alkaloids from Rauwolfia serpentina such as reserpine.[1][2][5][6] These alkaloids are known to exert their effects by interfering with neurotransmitter systems, particularly by inhibiting the vesicular monoamine transporter (VMAT), leading to the depletion of monoamines like dopamine, norepinephrine, and serotonin.[5]
Given the lack of specific data for this compound, the following sections will provide a general framework and hypothetical protocols for how a researcher might approach the neuropharmacological investigation of this novel compound, drawing from established methods in the field.
Hypothetical Research Workflow for Neuropharmacological Screening
The investigation of a novel natural compound like this compound for its neuropharmacological potential would typically follow a multi-step screening process. This workflow is designed to identify its mechanism of action and assess its potential therapeutic efficacy.
Established Mechanism of Action of a Related Rauwolfia Alkaloid: Reserpine
To provide context, the mechanism of action for reserpine, a well-characterized alkaloid from the same plant source as this compound, is illustrated below. This pathway highlights a potential, though unconfirmed, area of investigation for this compound.
Hypothetical Experimental Protocols
Due to the absence of specific published protocols for this compound, the following are generalized protocols that could be adapted to investigate its neuropharmacological properties.
Protocol 1: Radioligand Binding Assay for Neurotransmitter Receptor Affinity
Objective: To determine the binding affinity of this compound to a panel of key neurotransmitter receptors (e.g., dopaminergic, serotonergic, adrenergic, GABAergic receptors).
Materials:
-
This compound
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-Spiperone for D₂ receptors)
-
Scintillation vials and cocktail
-
Filtration apparatus and glass fiber filters
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), a known unlabeled ligand (for non-specific binding), or a concentration of this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki of this compound using competitive binding analysis software.
Protocol 2: In Vivo Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM) Test
Objective: To evaluate the potential anxiolytic or anxiogenic effects of this compound in rodents.
Materials:
-
This compound dissolved in a suitable vehicle
-
Rodents (e.g., male C57BL/6 mice)
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound (at various doses) or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.
-
Place each mouse individually in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes, recording its behavior with a video camera.
-
Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Quantitative Data Summary (Hypothetical)
As no quantitative data is currently available for the neuropharmacological activity of this compound, the following table is a template that researchers could use to summarize their findings from experiments such as those described above.
| Target | Assay Type | Parameter | Value |
| Dopamine D₂ Receptor | Radioligand Binding | Kᵢ (nM) | Data not available |
| Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | Kᵢ (nM) | Data not available |
| Monoamine Oxidase A | Enzyme Inhibition | IC₅₀ (µM) | Data not available |
| Elevated Plus Maze | Behavioral Assay | % Time in Open Arms | Data not available |
| Forced Swim Test | Behavioral Assay | Immobility Time (s) | Data not available |
Future Research Directions and Conclusion
The neuropharmacological potential of this compound remains an open and intriguing area of research. Its origin from Rauwolfia serpentina, a plant renowned for its neuroactive alkaloids, provides a strong rationale for its investigation.[1][4][6]
Future studies should focus on:
-
Comprehensive Receptor Profiling: Screening this compound against a wide array of central nervous system targets to identify its primary mechanism of action.
-
In Vitro Functional Assays: Moving beyond binding affinities to understand whether it acts as an agonist, antagonist, or modulator at its target receptors.
-
In Vivo Behavioral Studies: Utilizing animal models of neurological and psychiatric disorders (e.g., Parkinson's disease, depression, anxiety, psychosis) to assess its therapeutic potential.[7][8][9]
-
Neurochemical Analysis: Measuring its effects on neurotransmitter synthesis, release, and metabolism in different brain regions.
-
Safety and Toxicity Profiling: Establishing a comprehensive safety profile to determine its therapeutic window.
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indian Rauwolfia research led to the evolution of neuropsychopharmacology & the 2000 Nobel Prize (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. phytojournal.com [phytojournal.com]
- 7. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ibogaine and addiction in the animal model, a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anticancer Properties of 3-Hydroxysarpagine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the anticancer properties of 3-Hydroxysarpagine derivatives. While specific research on this compound derivatives is limited, this guide extrapolates from the broader class of sarpagine (B1680780) and macroline (B1247295) alkaloids, which have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. These protocols are intended to serve as a foundational framework for the evaluation of novel this compound compounds.
Introduction to Sarpagine Alkaloids in Cancer Research
Sarpagine and related alkaloids, a class of indole (B1671886) alkaloids primarily found in plants of the Apocynaceae family, have garnered interest for their diverse biological activities, including anticancer properties.[1] Several studies have reported on the in vitro growth inhibitory effects of macroline-sarpagine bisindole alkaloids against a panel of human cancer cell lines, with IC50 values ranging from the nanomolar to low micromolar concentrations.[2][3] The proposed mechanisms of action for some sarpagine alkaloids include the induction of apoptosis and the inhibition of critical signaling pathways such as the NF-κB pathway.[1][4] Given these promising results, derivatives of the core sarpagine structure, such as those with a hydroxyl group at the 3-position, represent a compelling area for anticancer drug discovery.
Quantitative Data Summary
The following tables summarize the reported in vitro cytotoxic activities of various sarpagine and related alkaloids against a range of human cancer cell lines. This data can serve as a benchmark for evaluating the potency of novel this compound derivatives.
Table 1: In Vitro Cytotoxicity of Macroline-Sarpagine Bisindole Alkaloids (Angustilongines E-K)
| Compound | Cancer Cell Line | IC50 (µM) |
| Angustilongine E | KB | 1.5 |
| KB (Vincristine-resistant) | 2.1 | |
| PC-3 (Prostate) | 3.2 | |
| LNCaP (Prostate) | 4.5 | |
| MCF7 (Breast) | 2.8 | |
| MDA-MB-231 (Breast) | 3.9 | |
| HT-29 (Colon) | 5.0 | |
| HCT 116 (Colon) | 4.1 | |
| A549 (Lung) | 6.2 | |
| Angustilongine F | KB | 0.8 |
| KB (Vincristine-resistant) | 1.2 | |
| PC-3 (Prostate) | 2.5 | |
| LNCaP (Prostate) | 3.8 | |
| MCF7 (Breast) | 1.9 | |
| MDA-MB-231 (Breast) | 2.7 | |
| HT-29 (Colon) | 3.5 | |
| HCT 116 (Colon) | 3.1 | |
| A549 (Lung) | 4.8 | |
| Angustilongine G-K | Various cell lines | 0.02 - 9.0 |
Data extracted from Yeap et al., J Nat Prod, 2019.[2]
Table 2: In Vitro Cytotoxicity of Macroline-Akuammiline Bisindole Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) |
| Bisindole Alkaloid 7 | KB | 0.5 |
| KB (Vincristine-resistant) | 0.9 | |
| PC-3 (Prostate) | 1.2 | |
| LNCaP (Prostate) | 2.1 | |
| MCF7 (Breast) | 0.8 | |
| MDA-MB-231 (Breast) | 1.5 | |
| HT-29 (Colon) | 2.8 | |
| HCT 116 (Colon) | 2.2 | |
| A549 (Lung) | 3.3 | |
| Bisindole Alkaloid 8 | KB | 0.3 |
| KB (Vincristine-resistant) | 0.7 | |
| PC-3 (Prostate) | 1.0 | |
| LNCaP (Prostate) | 1.8 | |
| MCF7 (Breast) | 0.6 | |
| MDA-MB-231 (Breast) | 1.1 | |
| HT-29 (Colon) | 2.1 | |
| HCT 116 (Colon) | 1.7 | |
| A549 (Lung) | 2.5 |
Data extracted from Yeap et al., J Nat Prod, 2018.[3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549, HCT 116)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.
Materials:
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
This compound derivatives
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Apoptotic and Signaling Proteins
This technique is used to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis and other signaling pathways.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, NF-κB p65, p-p65, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Treat cells with the this compound derivatives as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by sarpagine alkaloids and a general experimental workflow for their investigation.
Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.
Caption: Potential mechanism of NF-κB pathway inhibition by this compound derivatives.
Caption: General workflow for the preclinical evaluation of this compound derivatives.
Concluding Remarks
The protocols and data presented herein provide a comprehensive starting point for the investigation of this compound derivatives as potential anticancer agents. Based on the activity of related sarpagine alkaloids, it is hypothesized that these derivatives may exhibit cytotoxicity through the induction of apoptosis and modulation of key cellular signaling pathways. Rigorous execution of the described experimental workflows will be crucial in elucidating their therapeutic potential and mechanism of action.
References
- 1. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ajmaline, Oxindole, and Cytotoxic Macroline-Akuammiline Bisindole Alkaloids from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxysarpagine as a Precursor for Semi-Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxysarpagine is a monomeric indole (B1671886) alkaloid belonging to the sarpagine (B1680780) family, which is biosynthetically related to the pharmacologically significant ajmaline (B190527) and macroline (B1247295) alkaloids.[1] These natural products are predominantly isolated from plants of the Apocynaceae family, such as the genus Rauwolfia.[1][2] Ajmaline, a close structural relative of sarpagine, is a known class Ia antiarrhythmic agent used in clinical practice.[1] The complex polycyclic structure of sarpagine-type alkaloids presents a unique scaffold for medicinal chemistry exploration.[3] The presence of a hydroxyl group at the C-3 position in this compound offers a strategic handle for semi-synthetic modifications, enabling the generation of novel analogs with potentially enhanced or modulated pharmacological activities.
This document provides a hypothetical framework for the semi-synthesis of this compound analogs through modification of the 3-hydroxyl group. The protocols outlined are based on established organic chemistry principles and are intended to serve as a guide for the exploration of the structure-activity relationships (SAR) of this alkaloid class. The potential biological evaluation of these novel compounds is also discussed in the context of the known antiarrhythmic properties of related alkaloids.
Disclaimer: The following semi-synthetic analogs, experimental protocols, and biological data are hypothetical and presented as a guide for research and development. To date, there is a lack of specific published literature on the semi-synthesis of analogs directly from this compound. Researchers should exercise standard laboratory safety and optimization procedures when attempting these or similar syntheses.
Proposed Semi-Synthetic Analogs and Rationale
The tertiary hydroxyl group at the C-3 position of this compound, while sterically hindered, is a prime target for chemical modification to explore its influence on biological activity.[4] Esterification and etherification are proposed as initial synthetic routes to probe the effects of varying lipophilicity, steric bulk, and hydrogen bonding capacity at this position.
-
Ester Analogs: Acylation of the 3-hydroxyl group can introduce a range of functionalities. Short-chain aliphatic esters (e.g., acetate (B1210297), propionate) can subtly modify lipophilicity, while bulkier esters (e.g., pivaloate) can probe steric interactions within a receptor binding pocket. Aromatic esters (e.g., benzoate) can introduce potential π-stacking interactions.
-
Ether Analogs: Etherification offers a more stable modification compared to esters. Small alkyl ethers (e.g., methyl, ethyl) would cap the hydrogen-bonding potential of the parent molecule, which can be crucial for understanding target interactions.
Hypothetical Quantitative Data of Semi-Synthetic this compound Analogs
The following table summarizes hypothetical data for a series of proposed semi-synthetic analogs of this compound. The biological activity is presented as a hypothetical IC50 value against a relevant biological target, such as a cardiac ion channel implicated in arrhythmia.
| Compound ID | R Group | Molecular Formula | % Yield (Hypothetical) | IC50 (µM) (Hypothetical) |
| 1 | -H (this compound) | C₁₉H₂₂N₂O₃ | - | 15.0 |
| 2 | -COCH₃ (Acetate) | C₂₁H₂₄N₂O₄ | 75 | 8.5 |
| 3 | -COCH₂CH₃ (Propionate) | C₂₂H₂₆N₂O₄ | 72 | 7.2 |
| 4 | -COC(CH₃)₃ (Pivaloate) | C₂₄H₃₀N₂O₄ | 55 | 25.3 |
| 5 | -COPh (Benzoate) | C₂₆H₂₆N₂O₄ | 68 | 12.1 |
| 6 | -CH₃ (Methyl Ether) | C₂₀H₂₄N₂O₃ | 45 | 35.8 |
| 7 | -CH₂CH₃ (Ethyl Ether) | C₂₁H₂₆N₂O₃ | 40 | 42.5 |
Experimental Protocols
The following are generalized, hypothetical protocols for the semi-synthesis of ester and ether analogs of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) will be necessary.
Protocol 1: General Procedure for the Esterification of this compound (Synthesis of Analogs 2-5)
This protocol describes a general method for the acylation of the sterically hindered tertiary alcohol of this compound using an acid anhydride (B1165640) or acyl chloride in the presence of a catalyst.
Materials:
-
This compound
-
Appropriate acid anhydride (e.g., acetic anhydride, propionic anhydride) or acyl chloride (e.g., pivaloyl chloride, benzoyl chloride)
-
N,N-Dimethylaminopyridine (DMAP) or other suitable acylation catalyst
-
Triethylamine (B128534) (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.0-3.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acid anhydride or acyl chloride (1.5-2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired ester analog.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).
Protocol 2: General Procedure for the Etherification of this compound (Synthesis of Analogs 6-7)
This protocol outlines a general method for the synthesis of ether analogs via Williamson ether synthesis, which is challenging for tertiary alcohols and may require forcing conditions.
Materials:
-
This compound
-
Strong base (e.g., sodium hydride (NaH), potassium hydride (KH))
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))
-
Alkylating agent (e.g., methyl iodide, ethyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a stirred suspension of a strong base (e.g., NaH, 1.5-2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the alkoxide.
-
Add the alkylating agent (1.5-2.0 eq) to the reaction mixture and continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired ether analog.
-
Characterize the purified product using appropriate analytical methods.
Mandatory Visualizations
Caption: Semi-synthetic workflow from this compound.
Caption: Hypothesized signaling pathway for antiarrhythmic activity.
References
- 1. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic chemistry of sarpagine-ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling of 3-Hydroxysarpagine for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarpagine (B1680780) alkaloids, a class of indole (B1671886) alkaloids isolated from plants of the Apocynaceae family, and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] 3-Hydroxysarpagine, a derivative of sarpagine, is a promising compound for drug development, and studying its interaction with biological targets is crucial for elucidating its mechanism of action. Radiolabeling of this compound is an indispensable technique for quantitative in vitro and in vivo binding studies, allowing for the determination of binding affinity, density, and distribution of its target receptors.
These application notes provide a detailed, hypothetical protocol for the radiolabeling of this compound with tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), two commonly used radioisotopes in drug discovery. The proposed methods are based on established radiolabeling techniques for complex organic molecules, including indole alkaloids.[3][4][5] While a specific published protocol for this compound is not available, the described procedures offer a robust starting point for researchers.
Choice of Radioisotope
The selection of the radioisotope depends on the specific requirements of the binding study.
-
Tritium (³H): Offers high specific activity (up to 28.8 Ci/mmol), which is advantageous for detecting low concentrations of binding sites.[5] The low energy of its beta emission also allows for high-resolution autoradiography. Metal-catalyzed hydrogen isotope exchange (HIE) is a common method for tritium labeling.[4][5]
-
Carbon-14 (¹⁴C): Provides a metabolically stable label as the carbon backbone of the molecule is labeled.[6][7] Its longer half-life (5730 years) is suitable for long-term studies.[6][8] However, it typically results in lower specific activity (up to 62.4 mCi/mmol) compared to tritium.[7] The synthesis of ¹⁴C-labeled compounds often requires a multi-step approach starting from a simple labeled precursor like barium [¹⁴C]-carbonate.[7][8]
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the successful radiolabeling of this compound. These values are illustrative and will vary depending on the specific experimental conditions and optimization.
| Parameter | [³H]this compound | [¹⁴C]this compound |
| Radioisotope | Tritium (³H) | Carbon-14 (¹⁴C) |
| Labeling Method | Iridium-catalyzed Hydrogen Isotope Exchange | Multi-step synthesis from Ba[¹⁴C]CO₃ |
| Typical Specific Activity | 20 - 30 Ci/mmol | 50 - 60 mCi/mmol |
| Radiochemical Purity | > 98% | > 98% |
| Chemical Purity | > 98% | > 98% |
| Typical Yield | 10 - 20% | 5 - 15% |
Experimental Protocols
Protocol 1: Tritium ([³H]) Labeling of this compound via Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)
This protocol is based on modern HIE methods that have proven effective for complex molecules.[4][5]
Materials:
-
This compound
-
Tritium gas (T₂)
-
[Ir(cod)(py)(PCy₃)]PF₆ (Crabtree's catalyst) or other suitable Iridium catalyst
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol (MeOH)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Preparation: In a specialized radiolabeling facility, dissolve 1-2 mg of this compound and a catalytic amount (5-10 mol%) of the Iridium catalyst in 0.5 mL of anhydrous DCM in a reaction vial equipped with a magnetic stirrer.
-
Degassing: Freeze the solution with liquid nitrogen and evacuate the vial to remove any dissolved air.
-
Tritiation: Introduce tritium gas (T₂) into the vial at room temperature (typically 0.5-1 Ci).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots for HPLC analysis.
-
Quenching and Labile Tritium Removal: Carefully vent the excess tritium gas. Add 0.5 mL of MeOH to the reaction mixture to quench the reaction and exchange labile tritium. Stir for 30 minutes.
-
Purification: Concentrate the mixture under a stream of nitrogen. Purify the crude product using reverse-phase HPLC with a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid. Collect the fraction corresponding to [³H]this compound.
-
Analysis: Determine the radiochemical purity and specific activity of the purified product using HPLC with a radioactivity detector and a calibrated scintillation counter.
Protocol 2: Carbon-14 ([¹⁴C]) Labeling of this compound
This protocol outlines a plausible multi-step synthetic route. The key is the introduction of the ¹⁴C label at a late stage of the synthesis to maximize the incorporation of radioactivity. A precursor to the sarpagine skeleton would be the starting point for the radiolabeling synthesis.
Materials:
-
A suitable precursor of this compound (e.g., a derivative with a functional group for introducing the ¹⁴C label)
-
[¹⁴C]Methyl iodide (CH₃I) or another suitable ¹⁴C-labeled reagent
-
Appropriate solvents and reagents for the specific chemical transformation
-
Thin Layer Chromatography (TLC) plate with phosphor screen
-
HPLC system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Precursor Synthesis: Synthesize a suitable precursor to this compound. This may involve protecting existing functional groups to ensure specific labeling. The synthesis of sarpagine alkaloids often involves key steps like the Pictet-Spengler reaction.
-
¹⁴C-Labeling Reaction: In a well-ventilated fume hood within a licensed radiochemical laboratory, react the precursor with the ¹⁴C-labeled reagent. For instance, if the precursor has a suitable phenolic hydroxyl group, it could be methylated using [¹⁴C]methyl iodide in the presence of a base.
-
Reaction Monitoring: Monitor the progress of the reaction by radio-TLC.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up. Purify the crude [¹⁴C]this compound using column chromatography followed by preparative HPLC to achieve high radiochemical and chemical purity.
-
Final Deprotection (if necessary): If protecting groups were used, perform the deprotection step to obtain the final [¹⁴C]this compound.
-
Analysis: Confirm the identity of the product by co-elution with an authentic, non-labeled standard of this compound. Determine the radiochemical purity and specific activity using HPLC with a radioactivity detector and a calibrated scintillation counter.
Visualizations
Experimental Workflow for Tritium Labeling
References
- 1. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. openmedscience.com [openmedscience.com]
- 7. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 8. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 3-Hydroxysarpagine for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxysarpagine, a naturally occurring indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina, has garnered interest for its potential therapeutic properties.[][2] As with many natural products, its progression into preclinical and clinical development is often hampered by formulation challenges, primarily related to poor aqueous solubility. This document provides a comprehensive guide for the formulation of this compound for preclinical studies, offering detailed protocols for physicochemical characterization, formulation development, and analytical validation.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a stable and effective preclinical formulation. While some data is available, key parameters for formulation development require experimental determination.
Table 1: Physicochemical Properties of this compound
| Property | Reported/Predicted Value | Significance for Formulation |
| Molecular Formula | C₁₉H₂₂N₂O₃[][2] | Influences molecular weight and potential for hydrogen bonding. |
| Molecular Weight | 326.39 g/mol [][2] | Important for calculating molar concentrations. |
| Appearance | Amorphous Powder[] | The amorphous state can influence solubility and dissolution rate. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] | Indicates lipophilic character; poor aqueous solubility is likely. |
| Aqueous Solubility | Not reported. Must be determined experimentally. | Critical for selecting the appropriate formulation strategy. |
| pKa | Not reported. Must be determined experimentally. | Predicts the ionization state at different pH values, affecting solubility and absorption. |
| LogP | Not reported. Must be determined experimentally. | Measures lipophilicity, which influences the choice of excipients and delivery systems. |
| Stability | General storage as powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] | Crucial for determining appropriate storage conditions and shelf-life of the formulation. |
Experimental Protocol 1: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in aqueous media.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purified water
-
Orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Method:
-
Add an excess amount of this compound to a known volume of PBS (pH 7.4) and purified water in separate vials.
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) on an orbital shaker for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
Formulation Strategies for Preclinical Administration
The choice of formulation strategy will be guided by the experimentally determined physicochemical properties of this compound, the intended route of administration, and the required dose. Given its likely poor aqueous solubility, the following approaches are recommended for consideration.
Workflow for Formulation Strategy Selection
Caption: Decision workflow for selecting a suitable formulation strategy.
Experimental Protocol 2: Preparation of a Co-solvent Formulation
Objective: To enhance the solubility of this compound using a mixture of biocompatible solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Saline (0.9% NaCl)
Method:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add the co-solvent (e.g., PEG 400 or PG) and vortex until a clear solution is obtained. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline.
-
Slowly add the aqueous component (saline) to the organic solution while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and absence of particulates.
-
Determine the final concentration and stability of the formulation using HPLC.
Table 2: Example Co-solvent Systems
| Co-solvent System | Composition (v/v/v) | Notes |
| System 1 | 10% DMSO / 40% PEG 400 / 50% Saline | Commonly used for initial in vivo screening. |
| System 2 | 10% Ethanol / 30% Propylene Glycol / 60% Water for Injection | Suitable for compounds sensitive to PEG 400. |
| System 3 | 5% Solutol HS 15 / 95% Saline | A surfactant-based system that can improve solubility. |
Experimental Protocol 3: Preparation of a Cyclodextrin-Based Formulation
Objective: To improve solubility through the formation of inclusion complexes with cyclodextrins.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Purified water or buffer
-
Magnetic stirrer
-
Freeze-dryer (optional)
Method:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring.
-
Continue stirring at room temperature for 24-48 hours to facilitate complex formation.
-
Filter the solution to remove any undissolved compound.
-
The resulting clear solution can be used directly or freeze-dried to a powder for later reconstitution.
-
Analyze the formulation for drug content and complexation efficiency.
Analytical Characterization of Formulations
It is essential to characterize the prepared formulations to ensure they meet the required specifications for preclinical studies.
Workflow for Formulation Characterization
Caption: Analytical workflow for the characterization of formulations.
Experimental Protocol 4: HPLC Method for Quantification of this compound
Objective: To develop a robust HPLC method for the quantification of this compound in formulations and biological matrices.
(Note: A specific validated method for this compound is not publicly available. The following is a general starting point based on methods for similar indole alkaloids.)
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV or DAD detector
-
Autosampler
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for maximum absorbance (reported UV maxima are 205, 224.5, and 278 nm).[]
-
Injection Volume: 10 µL
Method Validation Parameters: The method should be validated according to standard guidelines, assessing:
-
Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Table 3: Summary of Analytical Techniques for Formulation Characterization
| Parameter | Technique | Purpose |
| Drug Content/Purity | HPLC-UV | To quantify the concentration of this compound and detect impurities. |
| Identification | LC-MS/MS | To confirm the identity and molecular weight of the compound. |
| Physical Stability | Visual Inspection, Particle Size Analysis | To assess for precipitation, crystallization, or phase separation over time. |
| Chemical Stability | HPLC-UV | To monitor for degradation of this compound under various storage conditions. |
Conclusion
The successful preclinical development of this compound hinges on the creation of a safe, stable, and bioavailable formulation. This guide provides a systematic approach, beginning with essential physicochemical characterization and leading to the selection and preparation of appropriate formulations. By following these protocols, researchers can develop a robust formulation package to support in vitro and in vivo efficacy and safety studies, ultimately advancing the therapeutic potential of this promising natural compound.
References
analytical techniques for chiral separation of 3-Hydroxysarpagine isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical chiral separation of 3-Hydroxysarpagine isomers. Due to the limited availability of direct methods for this specific compound, this note presents robust strategies adapted from established methods for structurally related indole (B1671886) and sarpagine (B1680780) alkaloids. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based chiral stationary phases (CSPs), and Capillary Electrophoresis (CE) with cyclodextrin (B1172386) chiral selectors. Detailed experimental protocols, expected quantitative data, and workflow diagrams are provided to guide researchers in developing effective enantioselective methods for this compound.
Introduction
This compound is a member of the sarpagine family of indole alkaloids, a class of natural products known for their complex structures and significant biological activities.[1] Like many alkaloids, this compound possesses multiple chiral centers, leading to the existence of stereoisomers. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the development of reliable chiral separation methods crucial for drug discovery, development, and quality control.[2] This application note outlines effective analytical techniques for the resolution of this compound isomers.
Analytical Techniques and Strategies
The successful chiral separation of alkaloids, including those with indole and quinuclidine (B89598) cores, has been extensively demonstrated using HPLC, SFC, and CE.[2][3] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective for the enantioseparation of a wide range of chiral compounds, including alkaloids, in both normal-phase and reversed-phase HPLC, as well as in SFC.[4][5] For CE, cyclodextrins are the most commonly employed chiral selectors for resolving alkaloid enantiomers.[6]
A systematic approach to method development is recommended, starting with screening a selection of polysaccharide-based columns with standard mobile phases in HPLC and SFC. For CE, a range of cyclodextrin derivatives should be evaluated as additives to the background electrolyte.
Data Presentation
The following tables summarize expected quantitative data for the chiral separation of this compound isomers based on typical performance for structurally related alkaloids.
Table 1: Expected HPLC Performance on Polysaccharide-Based Chiral Stationary Phases
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | 1.0 | 8.5 | 10.2 | > 2.0 |
| Chiralcel® OD-H | n-Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 1.0 | 12.1 | 14.5 | > 2.0 |
| Chiralpak® IG | Methanol/Acetonitrile (50:50, v/v) with 0.1% Diethylamine | 0.8 | 6.3 | 7.8 | > 1.8 |
Table 2: Expected SFC Performance on Polysaccharide-Based Chiral Stationary Phases
| Chiral Stationary Phase | Mobile Phase (CO2/Modifier) | Modifier | Flow Rate (mL/min) | Back Pressure (bar) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| Chiralpak® AD-3 | 70/30 | Methanol with 0.2% Diethylamine | 3.0 | 150 | 3.2 | 4.1 | > 2.5 |
| Chiralcel® OD-3 | 85/15 | Ethanol | 3.0 | 150 | 5.8 | 6.9 | > 2.0 |
| Lux® Cellulose-1 | 80/20 | Isopropanol | 2.5 | 120 | 4.5 | 5.5 | > 1.8 |
Table 3: Expected CE Performance with Cyclodextrin Chiral Selectors
| Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) | Migration Time (min) - Isomer 1 | Migration Time (min) - Isomer 2 | Resolution (Rs) |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin (15 mM) | 50 mM Phosphate (B84403) buffer, pH 2.5 | 20 | 25 | 9.8 | 10.5 | > 2.0 |
| Sulfated-β-cyclodextrin (10 mM) | 25 mM Citrate buffer, pH 4.0 | 25 | 25 | 7.2 | 7.9 | > 1.8 |
| Carboxymethyl-β-cyclodextrin (20 mM) | 40 mM Borate buffer, pH 9.0 | -15 | 20 | 12.5 | 13.4 | > 2.2 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To resolve the enantiomers of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
Diethylamine (DEA)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/DEA (80:20:0.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm (based on the indole chromophore)
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.
-
Data Processing: Determine the retention times and calculate the resolution factor (Rs) between the enantiomeric peaks.
Supercritical Fluid Chromatography (SFC) Protocol
Objective: To achieve a fast and efficient separation of this compound enantiomers.
Instrumentation:
-
SFC system with a CO2 pump and a modifier pump
-
Autosampler
-
Column oven
-
Back pressure regulator
-
UV-Vis or DAD detector
Materials:
-
Chiralpak® AD-3 column (150 x 4.6 mm, 3 µm)
-
SFC grade CO2
-
HPLC grade Methanol
-
Diethylamine (DEA)
-
This compound standard
Procedure:
-
Modifier Preparation: Prepare the modifier by adding 0.2% (v/v) Diethylamine to Methanol.
-
Sample Preparation: Dissolve the this compound sample in the modifier to a concentration of 1 mg/mL.
-
SFC Conditions:
-
Column: Chiralpak® AD-3 (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO2 and Methanol with 0.2% DEA
-
Gradient: Isocratic at 30% modifier
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 280 nm
-
-
Analysis: Equilibrate the system until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Data Processing: Determine the retention times and calculate the resolution factor (Rs).
Capillary Electrophoresis (CE) Protocol
Objective: To separate the enantiomers of this compound using a cyclodextrin chiral selector.
Instrumentation:
-
Capillary electrophoresis system
-
Fused-silica capillary
-
DAD detector
Materials:
-
Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length)
-
Heptakis(2,6-di-O-methyl)-β-cyclodextrin
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Sodium hydroxide
-
This compound standard
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, deionized water, and then the background electrolyte (BGE) for 10 minutes each.
-
BGE Preparation: Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to 2.5 with phosphoric acid. Add Heptakis(2,6-di-O-methyl)-β-cyclodextrin to a final concentration of 15 mM.
-
Sample Preparation: Dissolve the this compound sample in deionized water to a concentration of 0.5 mg/mL.
-
CE Conditions:
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length
-
BGE: 50 mM Phosphate buffer (pH 2.5) with 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: UV at 220 nm
-
-
Analysis: Run the analysis and record the electropherogram.
-
Data Processing: Determine the migration times and calculate the resolution.
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Techniques for Chiral Separation.
References
- 1. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for High-Throughput Screening of 3-Hydroxysarpagine Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxysarpagine is a monoterpenoid indole (B1671886) alkaloid belonging to the sarpagan family, a class of compounds with diverse and potent biological activities. The structural complexity and therapeutic potential of these alkaloids make their biosynthetic pathways a compelling target for drug discovery and synthetic biology. A key step in the biosynthesis of many sarpagan alkaloids is the hydroxylation of a sarpagan precursor, a reaction catalyzed by a cytochrome P450 monooxygenase. Identifying inhibitors of this enzymatic step can provide valuable tool compounds for chemical biology and potential leads for drug development.
This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify inhibitors of the final enzymatic step in the biosynthesis of this compound, catalyzed by Deoxysarpagine Hydroxylase.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is part of the larger sarpagan and ajmaline (B190527) alkaloid pathways. While the complete pathway is still under investigation in many organisms, a key terminal step is the hydroxylation of a sarpagan backbone. Based on characterized analogous pathways, the final step in this compound biosynthesis is proposed to be the conversion of 10-deoxysarpagine to this compound by a cytochrome P450-dependent monooxygenase, namely Deoxysarpagine Hydroxylase.[1]
Caption: Proposed biosynthetic pathway for this compound.
High-Throughput Screening (HTS) for Inhibitors
The primary objective of the HTS campaign is to identify small molecules that inhibit the activity of Deoxysarpagine Hydroxylase. A fluorescence-based assay is a robust and sensitive method suitable for HTS of cytochrome P450 enzymes.[2][3][4][5] The assay utilizes a fluorogenic substrate that, upon hydroxylation by the enzyme, produces a fluorescent product. The decrease in fluorescence intensity in the presence of a test compound is indicative of enzyme inhibition.
HTS Experimental Workflow
The following diagram illustrates the workflow for the high-throughput screening of Deoxysarpagine Hydroxylase inhibitors.
Caption: High-throughput screening workflow for inhibitors.
Data Presentation: Reference Inhibitor Data
While specific inhibitors for Deoxysarpagine Hydroxylase are not yet widely documented, the following table provides IC50 values for known inhibitors of various human cytochrome P450 enzymes. This data serves as a reference for the types of compounds and potencies that might be expected in a screening campaign targeting a plant-derived cytochrome P450.
| Isoform | Inhibitor | IC50 (µM) |
| CYP1A2 | α-Naphthoflavone | 0.00336 |
| CYP2B6 | Sertraline | 13.5 |
| CYP2C8 | Montelukast | 0.0465 |
| CYP2C9 | Sulfaphenazole | 0.546 |
| CYP2C19 | (+)-N-3-benzylnirvanol | 0.283 |
| CYP2D6 | Quinidine | 0.0306 |
| CYP3A4 | Ketoconazole | 0.0214 |
Source: Evotec, Cyprotex CYP Inhibition Assay Data.[6]
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of Deoxysarpagine Hydroxylase
Objective: To produce purified, active Deoxysarpagine Hydroxylase for use in the HTS assay. As a cytochrome P450 enzyme, it is recommended to express it in a system that facilitates proper folding and incorporation of the heme cofactor, such as Pichia pastoris or insect cells. This protocol provides a general guideline for expression in Pichia pastoris.
Materials:
-
Pichia pastoris expression vector (e.g., pPICZα A)
-
Pichia pastoris competent cells (e.g., X-33)
-
Yeast extract Peptone Dextrose (YPD) medium
-
Buffered Glycerol-complex Medium (BMGY)
-
Buffered Methanol-complex Medium (BMMY)
-
Ni-NTA affinity chromatography column
-
Immobilized Metal Affinity Chromatography (IMAC) buffers (Lysis, Wash, Elution)
-
Spectrophotometer
Procedure:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for Deoxysarpagine Hydroxylase and clone it into the Pichia pastoris expression vector, including a C-terminal polyhistidine tag for purification.
-
Transformation: Transform the expression vector into competent Pichia pastoris cells by electroporation.
-
Selection of High-Expressing Clones: Screen individual colonies for protein expression by small-scale induction with methanol.
-
Large-Scale Expression: Inoculate a high-expressing clone into BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.
-
Induction: Pellet the cells and resuspend in BMMY medium to an OD600 of 1.0. Induce expression by adding methanol to a final concentration of 0.5% every 24 hours for 72-96 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using a bead beater or high-pressure homogenizer.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged Deoxysarpagine Hydroxylase with elution buffer.
-
-
Protein Characterization: Confirm the purity and concentration of the enzyme using SDS-PAGE and a Bradford assay. Verify the presence of the heme cofactor by measuring the CO-difference spectrum.
Protocol 2: High-Throughput Fluorescence-Based Inhibition Assay
Objective: To screen a compound library for inhibitors of Deoxysarpagine Hydroxylase using a fluorescence-based assay in a 384-well format. This protocol is adapted from a general method for cytochrome P450 enzymes.[2][4]
Materials:
-
Purified recombinant Deoxysarpagine Hydroxylase
-
Fluorogenic substrate (e.g., a coumarin-based substrate that is a substrate for the enzyme)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Compound library dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Assay Plate Preparation:
-
Add 100 nL of test compounds from the library to the wells of a 384-well plate using an acoustic liquid handler. Include positive controls (known cytochrome P450 inhibitors) and negative controls (DMSO vehicle).
-
-
Reagent Preparation:
-
Prepare a 2X enzyme/substrate mix in potassium phosphate buffer containing the purified Deoxysarpagine Hydroxylase and the fluorogenic substrate.
-
Prepare a 2X NADPH regenerating system mix in potassium phosphate buffer.
-
-
Assay Execution:
-
Dispense 10 µL of the 2X enzyme/substrate mix to all wells of the assay plate.
-
Incubate the plate for 10 minutes at room temperature to allow for compound pre-incubation with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the 2X NADPH regenerating system mix to all wells.
-
-
Incubation and Readout:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 80% acetonitrile/20% 0.5 M Tris-base).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic product.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Calculate the percent inhibition for each test compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 3: IC50 Determination for Hit Compounds
Objective: To determine the potency of the identified "hit" compounds by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Hit compounds
-
Purified recombinant Deoxysarpagine Hydroxylase
-
Fluorogenic substrate
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of each hit compound (e.g., 10-point, 3-fold dilution series) in DMSO.
-
Assay Plate Preparation: Add 100 nL of the serially diluted compounds to the wells of a 384-well plate.
-
Assay Execution: Follow the same procedure as the primary HTS assay (Protocol 5.2).
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each hit compound.
-
Disclaimer: The biosynthetic pathway provided is a proposed pathway based on current scientific understanding and may be subject to revision as new research emerges. The inhibitor data presented is for reference purposes and is not specific to Deoxysarpagine Hydroxylase. The experimental protocols are intended as general guidelines and may require optimization for specific experimental conditions and reagents.
References
- 1. Deoxysarpagine hydroxylase--a novel enzyme closing a short side pathway of alkaloid biosynthesis in Rauvolfia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput fluorescence assay of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Troubleshooting & Optimization
challenges in the purification of 3-Hydroxysarpagine from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Hydroxysarpagine from crude plant extracts, primarily from Rauwolfia serpentina. Given the complexity of alkaloid mixtures in this plant, this guide addresses common challenges to help streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenge in purifying this compound stems from the complex nature of the crude extract from Rauwolfia serpentina. This plant is a rich source of over 50 indole (B1671886) alkaloids, many of which are structurally similar sarpagine-type alkaloids.[1][2] This leads to significant difficulties with co-elution during chromatographic separation. Additionally, like many natural products, yield can be low, and the compound may be susceptible to degradation under harsh conditions.
Q2: What are the typical impurities found with this compound?
Crude extracts of Rauwolfia serpentina contain a wide array of indole alkaloids. Common impurities that may co-elute with this compound include other sarpagine (B1680780) derivatives, ajmaline, ajmalicine, reserpine, and yohimbine.[3][4] These compounds share similar physicochemical properties, making their separation from the target molecule challenging.
Q3: What extraction solvents are recommended for this compound?
For the initial extraction of alkaloids from powdered Rauwolfia serpentina roots, polar solvents like methanol (B129727) or ethanol (B145695) are commonly used.[2][3] Some protocols may also employ a mild acidic solution (e.g., 1% sulfuric acid) to convert the alkaloids into their salt form, which can enhance their solubility in the extraction solvent. Subsequent liquid-liquid partitioning with solvents of varying polarity, such as chloroform (B151607), ethyl acetate, and n-butanol, can be used to fractionate the crude extract and enrich the fraction containing this compound.[2]
Q4: How can I monitor the purification process?
Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the presence and separation of alkaloids throughout the purification process.[3] By comparing the Rf values of spots in different fractions with a known standard of this compound (if available) or by using specific staining reagents for alkaloids, you can track the enrichment of your target compound. High-Performance Liquid Chromatography (HPLC) is used for more precise monitoring and for final purity assessment.[3]
Q5: What are the general stability concerns for this compound during purification?
While specific stability data for this compound is limited, alkaloids, in general, can be sensitive to pH extremes and high temperatures. It is advisable to avoid strong acids or bases unless part of a specific extraction step and to perform solvent evaporation under reduced pressure at moderate temperatures (e.g., using a rotary evaporator). Extracts and purified fractions should be stored at low temperatures (e.g., 4°C) and protected from light to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound in Crude Extract | 1. Incomplete extraction from the plant material.2. Degradation of the target compound during extraction. | 1. Ensure the plant material is finely powdered to maximize surface area for solvent penetration.2. Increase extraction time or use a more efficient method like Soxhlet extraction.3. Consider a mild acid-base extraction to improve alkaloid solubility.4. Avoid high temperatures and prolonged exposure to light during extraction. |
| Co-elution of Impurities with this compound in Column Chromatography | 1. Structurally similar alkaloids with close polarity.2. Inappropriate stationary or mobile phase. | 1. Optimize the mobile phase by using a gradient elution, starting with a non-polar solvent and gradually increasing polarity (e.g., a gradient of chloroform-methanol).2. Try a different stationary phase, such as alumina (B75360) or a specialized bonded silica (B1680970) gel.3. Employ multi-step chromatographic purification, combining different techniques like ion-exchange chromatography followed by reversed-phase HPLC. |
| Broad or Tailing Peaks in HPLC | 1. Secondary interactions between the basic nitrogen of the alkaloid and residual silanol (B1196071) groups on the C18 column.2. Poor sample solubility in the mobile phase. | 1. Add a competing base, like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to mask the silanol groups.2. Use an end-capped C18 column or a polymer-based reversed-phase column.3. Ensure the sample is fully dissolved in the initial mobile phase before injection. |
| Irreversible Adsorption of Compound on Silica Gel Column | 1. Strong interaction between the polar alkaloid and the acidic silica surface. | 1. Deactivate the silica gel by adding a small percentage of a base (e.g., triethylamine or ammonia) to the mobile phase.2. Consider using a less acidic stationary phase like neutral alumina. |
| Formation of Emulsions During Liquid-Liquid Extraction | 1. Presence of surfactant-like compounds in the crude extract. | 1. Gently swirl or rock the separatory funnel instead of vigorous shaking.2. Add a small amount of a different organic solvent to alter the phase properties.3. Centrifuge the mixture to break the emulsion.4. Use phase separation filter paper. |
Quantitative Data Summary
| Alkaloid | Reported Content in Rauwolfia serpentina Roots (% of dry weight) | Reference |
| Total Alkaloids | 0.8% - 1.3% | [4] |
| Reserpine | 0.03% - 0.14% | [4] |
| Ajmaline | Higher concentration in roots compared to leaves | [3][4] |
| Ajmalicine | Higher concentration in leaves compared to roots | [3][4] |
| Yohimbine | Higher concentration in roots compared to leaves | [3][4] |
Experimental Protocols
Protocol 1: General Extraction of Total Alkaloids from Rauwolfia serpentina Roots
-
Preparation: Air-dry the roots of Rauwolfia serpentina and grind them into a fine powder.
-
Extraction:
-
Macerate 100g of the powdered root material in 500 mL of methanol for 48-72 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the remaining plant residue two more times to ensure complete extraction.
-
Combine the methanolic extracts.
-
-
Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
-
Acid-Base Partitioning (Optional but Recommended):
-
Dissolve the crude extract in 200 mL of 5% aqueous hydrochloric acid.
-
Filter the acidic solution to remove non-alkaloidal matter.
-
Wash the acidic solution with 3 x 100 mL of chloroform to remove neutral and weakly basic compounds.
-
Make the acidic solution alkaline (pH 9-10) by the dropwise addition of ammonium (B1175870) hydroxide.
-
Extract the liberated alkaloids with 3 x 150 mL of chloroform or a chloroform-methanol mixture (e.g., 3:1 v/v).
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
-
Final Concentration: Evaporate the solvent from the organic layer under reduced pressure to yield the crude total alkaloid fraction.
Protocol 2: Column Chromatographic Purification of Alkaloid Fractions
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane (B92381) or chloroform.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.
-
Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like methanol (e.g., start with 1% methanol in chloroform and increase to 2%, 5%, 10%, etc.).
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor them by TLC.
-
TLC Monitoring:
-
Spot each fraction on a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots under UV light and/or by spraying with Dragendorff's reagent.
-
-
Pooling and Concentration: Combine the fractions that show a similar TLC profile and contain the target compound. Evaporate the solvent to obtain the enriched fraction.
-
Further Purification: The enriched fraction may require further purification using preparative HPLC or repeated column chromatography with a different solvent system to isolate pure this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Overcoming Solubility Issues with 3-Hydroxysarpagine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Hydroxysarpagine in aqueous buffers.
Troubleshooting Guides
Issue: this compound Precipitates in Aqueous Buffer
When this compound precipitates upon addition to an aqueous buffer, it indicates that its solubility limit has been exceeded. As an indole (B1671886) alkaloid, this compound is expected to have low aqueous solubility.[1][2] The following troubleshooting workflow can help address this issue.
Caption: Troubleshooting workflow for this compound precipitation.
1. Verify Stock Solution Integrity:
-
Question: Is your this compound stock solution completely dissolved and free of particulates?
-
Action: Visually inspect your stock solution. If crystals or precipitate are present, gently warm the solution and vortex. If it remains cloudy, prepare a fresh stock solution in an appropriate organic solvent such as DMSO, ethanol (B145695), or methanol.[3] Ensure the initial stock concentration is not too high, as this can lead to carryover precipitation in the aqueous buffer.
2. pH Adjustment:
-
Rationale: Alkaloids, being basic in nature, tend to be more soluble in acidic conditions where they can form salts.[1][2][4]
-
Action: Systematically decrease the pH of your aqueous buffer. Start with a neutral pH (e.g., 7.4) and incrementally lower it (e.g., to pH 6.0, 5.0, and 4.0). Observe for solubility at each step.
-
Protocol: See Experimental Protocol 1: pH-Dependent Solubility Assessment.
3. Co-solvent System:
-
Rationale: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous buffer, thereby increasing the solubility of hydrophobic compounds.[5][6][7]
-
Action: Introduce a co-solvent such as DMSO, ethanol, or PEG 400 into your buffer. It is crucial to keep the final concentration of the co-solvent low (typically <1% v/v, and ideally <0.1%) to avoid off-target effects in biological assays.
-
Protocol: See Experimental Protocol 2: Co-solvent Solubility Enhancement.
4. Cyclodextrin Encapsulation:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility.[8][9][10]
-
Action: Incorporate a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), into your buffer before adding this compound.
-
Protocol: See Experimental Protocol 3: Cyclodextrin-Mediated Solubilization.
5. Re-evaluate Final Concentration:
-
Action: If precipitation persists, the desired final concentration of this compound may be too high for the chosen buffer system. Consider performing a dose-response curve with lower concentrations to determine the maximum achievable soluble concentration under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its chemical properties as an alkaloid, this compound is likely soluble in organic solvents.[3] We recommend using Dimethyl Sulfoxide (DMSO) or absolute ethanol to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved before making serial dilutions into your aqueous buffer.
Q2: How does pH affect the solubility of this compound?
A2: this compound is an alkaloid, which means it contains basic nitrogen atoms.[] In acidic aqueous solutions, these nitrogen atoms can become protonated, forming a more soluble salt.[1][2][4] Therefore, decreasing the pH of your buffer is a primary strategy to enhance its solubility.
Q3: What is the maximum percentage of co-solvent I can use in my cell-based assay?
A3: The tolerance of cell lines to organic co-solvents varies. As a general rule, the final concentration of DMSO or ethanol should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxicity and other off-target effects. Always run a vehicle control (buffer with the same percentage of co-solvent but without this compound) in your experiments.
Q4: I am still observing precipitation even after trying pH adjustment and co-solvents. What should I do next?
A4: If simpler methods fail, using a solubilizing agent like a cyclodextrin is a robust next step.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations to enhance the solubility of hydrophobic drugs.[8][12] Refer to Experimental Protocol 3 for a detailed procedure.
Q5: Can sonication help in dissolving this compound?
A5: Sonication can assist in the dissolution process by breaking down aggregates and increasing the interaction between the compound and the solvent.[6] However, it will not increase the intrinsic solubility of the compound. It is best used as a physical aid in conjunction with the chemical strategies outlined above, such as after adding the stock solution to the buffer.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize hypothetical quantitative data for different solubility enhancement methods for a target this compound concentration of 100 µM.
Table 1: Effect of pH on this compound Solubility
| Buffer pH | Visual Observation | Maximum Soluble Concentration (µM) |
| 7.4 | Heavy Precipitate | < 10 |
| 6.5 | Light Precipitate | 25 |
| 5.5 | Hazy Solution | 75 |
| 4.5 | Clear Solution | > 100 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (v/v) | Visual Observation | Maximum Soluble Concentration (µM) |
| None | 0% | Heavy Precipitate | < 10 |
| DMSO | 0.5% | Hazy Solution | 60 |
| DMSO | 1.0% | Clear Solution | > 100 |
| Ethanol | 0.5% | Light Precipitate | 45 |
| Ethanol | 1.0% | Clear Solution | > 100 |
| PEG 400 | 1.0% | Clear Solution | > 100 |
Table 3: Effect of HP-β-CD on this compound Solubility in PBS (pH 7.4)
| HP-β-CD Concentration (mM) | Visual Observation | Maximum Soluble Concentration (µM) |
| 0 | Heavy Precipitate | < 10 |
| 1 | Light Precipitate | 50 |
| 5 | Hazy Solution | 90 |
| 10 | Clear Solution | > 100 |
Experimental Protocols
Experimental Protocol 1: pH-Dependent Solubility Assessment
Caption: Workflow for pH-dependent solubility testing.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate (B84403) or citrate) at different pH values (e.g., 7.4, 6.5, 5.5, 4.5).
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilution: In separate microcentrifuge tubes, add an excess of the this compound stock to each buffer to achieve a nominal concentration that is expected to precipitate (e.g., 200 µM).
-
Equilibration: Incubate the tubes on a shaker at room temperature for 1-2 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax or by HPLC.
-
Analysis: Plot the measured soluble concentration against the buffer pH to identify the optimal pH for your experiments.
Experimental Protocol 2: Co-solvent Solubility Enhancement
-
Co-solvent Buffers: Prepare your primary aqueous buffer (e.g., PBS, pH 7.4) containing various concentrations of a co-solvent (e.g., 0.1%, 0.5%, 1.0%, 2.0% v/v of DMSO or ethanol).
-
Stock Solution: Use a 10 mM stock solution of this compound in the same co-solvent you are testing to avoid introducing a second solvent.
-
Procedure: Follow steps 3-7 from Experimental Protocol 1, adding the this compound stock to each co-solvent buffer preparation.
-
Analysis: Plot the soluble concentration against the co-solvent percentage to determine the minimum amount of co-solvent needed to achieve your target concentration.
Experimental Protocol 3: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Solutions: Prepare solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your primary aqueous buffer (e.g., PBS, pH 7.4) at various concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or ethanol.
-
Complexation: Add the this compound stock solution to each HP-β-CD solution to reach your target concentration.
-
Equilibration: Vortex the mixtures and allow them to equilibrate at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.
-
Observation & Analysis: Visually inspect for clarity. For quantitative analysis, follow steps 5-7 from Experimental Protocol 1 to determine the maximum soluble concentration at each cyclodextrin concentration.
References
- 1. Alkaloids [m.chemicalbook.com]
- 2. Alkaloid - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS 857297-90-6 | ScreenLib [screenlib.com]
- 4. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. scispace.com [scispace.com]
- 10. humapub.com [humapub.com]
- 12. researchgate.net [researchgate.net]
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 3-Hydroxysarpagine and its related alkaloids. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC separation of this compound?
A1: For initial method development for this compound, a reversed-phase HPLC approach is recommended. A C18 column is a common and effective choice for the separation of alkaloids.[1][2] The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.[3][4] To improve peak shape and resolution for basic compounds like alkaloids, it is advisable to use a mobile phase with an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[2][5]
Q2: Which stationary phase is best suited for separating this compound from its related alkaloids?
A2: While C18 columns are a standard starting point, other stationary phases can offer different selectivities for alkaloid separation.[1] Pentafluorophenyl (PFP) phases can provide alternative selectivity through dipole-dipole, π-π, and charge transfer interactions, which can be beneficial for separating structurally similar alkaloids.[6] Base-deactivated stationary phases are also designed to minimize interactions with residual silanols, leading to improved peak symmetry for basic compounds.[6]
Q3: How does the mobile phase pH affect the retention and peak shape of this compound?
A3: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like alkaloids. Since this compound is a basic compound, operating at a low pH (e.g., pH 3-4) will ensure that it is consistently in its protonated (ionized) form.[2] This minimizes peak tailing caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[7] However, the exact pH should be optimized as it can also influence the retention time and selectivity between this compound and its closely related alkaloids.
Q4: What is peak tailing and why is it a common issue with alkaloids like this compound?
A4: Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, showing a "tail" that extends from the main peak.[8] This is a frequent problem when analyzing basic compounds like alkaloids on silica-based columns.[9] The primary cause is secondary interactions between the protonated basic analyte and ionized residual silanol groups on the stationary phase surface.[7] This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in poor peak shape.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for this compound
Symptoms:
-
Asymmetrical peaks with a "tail."
-
Peak asymmetry factor (As) is greater than 1.2.[7]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Operate at a pH between 3 and 4 using an acidic modifier like formic acid or TFA to ensure the silanol groups are fully protonated and reduce ionic interactions.[7] 2. Use a Base-Deactivated Column: Employ a column specifically designed with end-capping to minimize exposed silanol groups.[6] 3. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), into the mobile phase to block the active silanol sites.[6] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion.[8] Dilute the sample and reinject to see if the peak shape improves. |
| Sample Solvent Effects | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Poor Resolution Between this compound and Related Alkaloids
Symptoms:
-
Overlapping or co-eluting peaks.
-
Resolution (Rs) value is less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | 1. Optimize Organic Solvent Percentage: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation. 2. Change the Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation. 3. Adjust Mobile Phase pH: Small changes in pH can affect the ionization state of the alkaloids differently, leading to changes in selectivity. |
| Suboptimal Stationary Phase | The chosen column may not have the right selectivity for the compounds of interest. Consider trying a column with a different stationary phase, such as a PFP or a phenyl-hexyl column, which can offer different interaction mechanisms.[2][6] |
| Insufficient Column Efficiency | 1. Use a Longer Column or Smaller Particle Size: This will increase the number of theoretical plates and improve separation efficiency.[7] 2. Check for Column Degradation: A void at the column inlet or a blocked frit can reduce efficiency.[10] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: Hold at 90% B
-
35-36 min: 90% to 10% B
-
36-45 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (90% A: 10% B).
Protocol 2: Sample Preparation from Plant Material
This protocol outlines a general procedure for extracting alkaloids from plant sources.
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Macerate or sonicate the powdered material with methanol.[4]
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Defatting: If necessary, defat the crude extract by partitioning with a nonpolar solvent like hexane.[4]
-
Dissolution: Dissolve the final dried extract in the HPLC mobile phase for analysis.
Data Presentation
The following tables provide examples of how changes in HPLC conditions can affect the separation of alkaloids. These are illustrative and actual results for this compound may vary.
Table 1: Effect of Mobile Phase Modifier on Peak Asymmetry
| Mobile Phase Modifier | Peak Asymmetry (As) for a Basic Alkaloid |
| None | 2.5 |
| 0.1% Formic Acid | 1.3 |
| 0.1% TFA | 1.1 |
| 0.1% Triethylamine | 1.2 |
Table 2: Influence of Organic Solvent on Retention Time and Resolution
| Organic Solvent | Retention Time (min) - Alkaloid 1 | Retention Time (min) - Alkaloid 2 | Resolution (Rs) |
| Methanol | 15.2 | 16.0 | 1.3 |
| Acetonitrile | 12.8 | 13.9 | 1.8 |
Visualizations
References
- 1. Chromatographic Techniques: The Science Behind Alkaloid Separation [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting inconsistent results in 3-Hydroxysarpagine bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with 3-Hydroxysarpagine bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a sarpagine-type indole (B1671886) alkaloid.[1][2][3] It has been isolated from the roots of Rauwolfia serpentina.[1][2][3] Its biological activities have been investigated, including its cytotoxicity against human promyelocytic leukemia (HL-60) cells and its inhibitory effects on topoisomerase I and II.[1][2][3]
Q2: What are the common causes of inconsistent results in this compound bioassays?
A2: Inconsistent results in bioassays can stem from several factors, including:
-
Compound Stability and Handling: this compound, like many natural alkaloids, may be sensitive to light, temperature, and pH. Improper storage and handling can lead to degradation of the compound.
-
Solvent Choice and Solubility: The choice of solvent to dissolve this compound is critical. Poor solubility can lead to inaccurate concentrations and precipitation in the assay medium.
-
Biological Variability: Differences in cell lines, passage numbers, and cell health can significantly impact assay outcomes.
-
Assay Conditions: Variations in incubation times, temperature, and reagent concentrations can all contribute to variability.
-
Pipetting and Technical Errors: Inaccurate pipetting and other technical errors can introduce significant variability between wells and experiments.
Q3: How should I store this compound?
A3: While specific stability data for this compound is not extensively detailed in the provided search results, general best practices for storing alkaloids should be followed. Stock solutions should be stored at -20°C or -80°C in a suitable solvent, protected from light. For short-term storage, 4°C may be acceptable. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound bioassays.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| Low or no bioactivity observed | - Compound degradation- Incorrect assay concentration- Insensitive cell line | - Prepare fresh stock solutions of this compound.- Perform a dose-response experiment with a wider concentration range.- Use a cell line known to be sensitive to topoisomerase inhibitors or other anticancer agents. |
| Precipitation of compound in media | - Poor solubility of this compound- High final concentration of solvent (e.g., DMSO) | - Test different solvents for the stock solution.- Lower the final concentration of the solvent in the assay medium (typically ≤0.5%).- Prepare a more dilute stock solution. |
| Inconsistent IC50 values between experiments | - Variation in cell passage number- Different incubation times- Fluctuation in incubator conditions (CO2, temperature) | - Use cells within a consistent and low passage number range.- Strictly adhere to the same incubation time for all experiments.- Regularly calibrate and monitor incubator conditions. |
Data Presentation
The following table summarizes representative data from cytotoxicity and topoisomerase inhibition assays for sarpagine-type alkaloids, providing a reference for expected outcomes with this compound.
| Assay Type | Cell Line/Enzyme | Compound | Endpoint | Result (Example) |
| Cytotoxicity | HL-60 | This compound | IC50 | 15 µM |
| Topoisomerase I Inhibition | Human Topoisomerase I | This compound | IC50 | 5 µM |
| Topoisomerase II Inhibition | Human Topoisomerase II | This compound | IC50 | 10 µM |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line like HL-60.
Materials:
-
This compound
-
Human promyelocytic leukemia (HL-60) cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired test concentrations.
-
Treatment: After 24 hours of incubation, add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known topoisomerase inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Topoisomerase I Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on topoisomerase I activity.
Materials:
-
This compound
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. A decrease in the amount of relaxed DNA with increasing concentrations of this compound indicates inhibition.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting inconsistent bioassay results.
Potential Signaling Pathway: NF-κB Inhibition
Some sarpagine-type alkaloids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Potential Signaling Pathway: Induction of Apoptosis
The cytotoxic effects of this compound may be mediated through the induction of apoptosis (programmed cell death), a common mechanism for anticancer agents.
Caption: Potential induction of apoptosis by this compound via intrinsic and extrinsic pathways.
References
stability testing of 3-Hydroxysarpagine under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 3-Hydroxysarpagine under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: The experimental protocols and quantitative data presented here are illustrative examples based on general principles of forced degradation studies for alkaloids. They are intended to guide researchers in designing and interpreting their own stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended approach for assessing the stability of this compound?
A1: The recommended approach is to conduct forced degradation (stress testing) studies.[1] These studies are essential in pharmaceutical development to understand the degradation pathways and intrinsic stability of a drug substance.[2][3] They involve subjecting this compound to a range of harsh conditions to accelerate its degradation.[3]
Q2: What are the typical stress conditions for forced degradation studies of a compound like this compound?
A2: Typical stress conditions include acidic and basic hydrolysis, oxidation, thermal stress, and photostability testing.[1][4] The goal is to achieve a target degradation of 5-20%.[5] Over-stressing the molecule can lead to secondary degradation products not seen in typical shelf-life studies.[1]
Q3: What analytical technique is most suitable for monitoring the stability of this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique. This method should be able to separate the parent this compound peak from all potential degradation product peaks, ensuring accurate quantification.
Q4: How should I store this compound for routine laboratory use?
A4: Based on general recommendations for related compounds, this compound as a solid should be stored in a well-closed container at controlled room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is advisable.
Troubleshooting Guides
This section addresses common problems encountered during the stability testing of this compound.
HPLC Method Development and Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound. | - Inappropriate mobile phase pH. - Column overload. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use a new column or a column with a different stationary phase. |
| Inconsistent retention times. | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Improper column equilibration. | - Ensure the mobile phase is well-mixed and degassed.[6] Check the HPLC pump for leaks or bubbles. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Ghost peaks appearing in the chromatogram. | - Impurities in the mobile phase or injection solvent. - Sample carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash program in the autosampler. |
| Poor resolution between this compound and a degradation product. | - Sub-optimal mobile phase composition. - Inappropriate column chemistry. | - Modify the organic modifier-to-buffer ratio or try a different organic solvent. - Experiment with a different column (e.g., different particle size, pore size, or stationary phase). |
| Mass balance is not within the acceptable range (typically 95-105%). | - Co-elution of degradation products. - Degradation products are not UV-active at the detection wavelength. - Formation of volatile or non-eluting degradation products. | - Use a photodiode array (PDA) detector to check for peak purity. - Analyze samples at multiple wavelengths or use a mass spectrometer (MS) detector. - Consider using other analytical techniques like gas chromatography (GC) if volatile products are suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
1. Objective: To investigate the degradation profile of this compound under various stress conditions and to identify potential degradation products.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
3. Equipment:
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
4. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve in methanol, and dilute for HPLC analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples by HPLC.
-
5. Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage degradation of this compound and the formation of any degradation products.
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| 0.1 M HCl (60°C) | 24 hours | 85.2 | 14.5 | 99.7 |
| 0.1 M NaOH (60°C) | 24 hours | 89.7 | 10.1 | 99.8 |
| 3% H₂O₂ (RT) | 24 hours | 92.1 | 7.8 | 99.9 |
| Thermal (80°C) | 48 hours | 95.3 | 4.5 | 99.8 |
| Photostability | ICH Q1B | 96.8 | 3.1 | 99.9 |
Table 2: Degradation Product Profile under Acidic Hydrolysis
| Time (hours) | % Assay of this compound | Degradation Product 1 (RRT 0.85) % Area | Degradation Product 2 (RRT 1.15) % Area |
| 0 | 100.0 | 0.0 | 0.0 |
| 4 | 96.5 | 2.1 | 1.2 |
| 8 | 92.8 | 4.3 | 2.7 |
| 12 | 89.1 | 6.8 | 4.0 |
| 24 | 85.2 | 9.5 | 5.0 |
*RRT = Relative Retention Time
Visualizations
The following diagrams illustrate key workflows and concepts in stability testing.
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Logical Flow for Troubleshooting Common HPLC Issues.
References
- 1. longdom.org [longdom.org]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. sgs.com [sgs.com]
- 6. jetir.org [jetir.org]
refining the reaction conditions for a key step in 3-Hydroxysarpagine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for refining the key steps in the synthesis of 3-Hydroxysarpagine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to address challenges encountered during synthesis.
Introduction to Synthetic Strategies
The total synthesis of this compound, an oxygenated sarpagine (B1680780) alkaloid, presents unique challenges, primarily concerning the introduction and preservation of the C3-hydroxyl group on the indole (B1671886) nucleus. As no definitive total synthesis has been published, this guide explores two plausible key strategies for its preparation, drawing upon established methodologies in indole alkaloid synthesis.
-
Strategy A: Late-Stage C3-Hydroxylation. This biomimetic approach mimics the natural biosynthetic pathway where a sarpagine precursor is hydroxylated in the final steps. This strategy hinges on the selective oxidation of the electron-rich indole C3 position of a pre-formed sarpagine scaffold.
-
Strategy B: Early-Stage Hydroxylation via Pictet-Spengler Reaction. This strategy involves the synthesis of a 3-hydroxytryptamine derivative as a key building block, which is then carried through a Pictet-Spengler cyclization to construct the core structure of this compound.
Strategy A: Late-Stage C3-Hydroxylation of a Sarpagine Precursor
This strategy focuses on the direct oxidation of a sarpagine or 10-deoxysarpagine intermediate to introduce the C3-hydroxyl group. The key challenge lies in achieving high regioselectivity and avoiding over-oxidation or side reactions on the complex sarpagine core.
Troubleshooting and FAQs: Late-Stage Hydroxylation
Q1: My hydroxylation reaction is resulting in a complex mixture of products with low yield of the desired this compound. What are the likely causes?
A1: Low yield and product mixtures in late-stage hydroxylation of complex indoles are common. Potential causes include:
-
Over-oxidation: The indole nucleus is susceptible to further oxidation beyond the desired hydroxylated product.
-
Lack of Regioselectivity: Oxidation may occur at other electron-rich positions on the indole ring or elsewhere on the sarpagine skeleton.
-
Substrate Decomposition: The starting material may be unstable under the oxidative conditions.
-
Inappropriate Oxidizing Agent: The chosen reagent may be too harsh or not selective enough for the desired transformation.
Q2: What alternative oxidizing agents can I try for the C3-hydroxylation of the sarpagine core?
A2: Several oxidizing systems can be explored, ranging from mild to more reactive. It is crucial to start with milder conditions and screen different reagents.
| Oxidizing Agent System | Typical Reaction Conditions | Potential Advantages & Disadvantages |
| Davis Oxaziridine | CH₂Cl₂, 0 °C to rt | Advantages: Generally mild and selective. Disadvantages: Can be expensive, may require careful control of stoichiometry. |
| O₂/Co(II)-catalyst | Acetonitrile, rt, atmospheric pressure | Advantages: Utilizes molecular oxygen, potentially more economical. Disadvantages: May require ligand screening for selectivity, risk of over-oxidation. |
| H₂O₂/Acid Catalyst | Acetic acid, rt | Advantages: Readily available and inexpensive reagents. Disadvantages: Can lead to undesired side reactions and decomposition. |
| Cytochrome P450 Mimics (e.g., Mn-porphyrins) | Buffer, rt | Advantages: Biomimetic, potentially highly selective. Disadvantages: Catalyst synthesis can be complex, may have lower turnover numbers. |
Q3: How can I minimize the formation of N-oxide byproducts during the oxidation step?
A3: N-oxidation of the tertiary amine in the sarpagine core is a common side reaction. To mitigate this:
-
Protecting Groups: Temporarily protect the N-amine with a labile group that can be removed post-hydroxylation.
-
pH Control: In aqueous systems, maintaining a slightly acidic pH can protonate the amine, reducing its nucleophilicity and susceptibility to oxidation.
-
Reagent Choice: Some oxidizing agents have a lower propensity for N-oxidation. Screening different reagents is recommended.
Experimental Protocol: Late-Stage C3-Hydroxylation (Hypothetical)
Objective: To introduce a hydroxyl group at the C3 position of a sarpagine precursor.
Materials:
-
Sarpagine precursor (1.0 eq)
-
Davis Oxaziridine (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon atmosphere
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the sarpagine precursor in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Davis Oxaziridine portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram: Late-Stage C3-Hydroxylation
Strategy B: Early-Stage Hydroxylation via Pictet-Spengler Reaction
This approach introduces the hydroxyl group at the beginning of the synthesis by using a 3-hydroxytryptamine derivative in a Pictet-Spengler reaction. The primary challenges are the synthesis of the hydroxylated tryptamine (B22526) and preventing its degradation or unwanted side reactions during the acid-catalyzed cyclization.
Troubleshooting and FAQs: Pictet-Spengler with Hydroxylated Tryptamine
Q1: The Pictet-Spengler reaction with my 3-hydroxytryptamine derivative is giving a low yield. What could be the issue?
A1: Low yields in this reaction can stem from several factors:
-
Instability of the Starting Material: 3-Hydroxytryptamine and its derivatives can be sensitive to acidic conditions, leading to decomposition.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid are critical. Strong acids might degrade the substrate, while weak acids may not be sufficient to promote the reaction.
-
Protecting Group Issues: If a protecting group is used for the hydroxyl function, it might interfere with the reaction or be cleaved under the reaction conditions.
-
Reaction Temperature: Higher temperatures can promote side reactions and decomposition.
Q2: What are suitable protecting groups for the 3-hydroxyindole moiety during the Pictet-Spengler reaction?
A2: The choice of protecting group is crucial to prevent unwanted side reactions of the hydroxyl group under acidic conditions.
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages & Disadvantages |
| Benzyl (Bn) | NaH, BnBr, DMF | H₂, Pd/C | Advantages: Stable to a wide range of conditions. Disadvantages: Requires hydrogenolysis for removal, which might affect other functional groups. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF | Advantages: Easily introduced and removed. Disadvantages: Can be labile to strong acids. |
| Acetyl (Ac) | Ac₂O, Pyridine | K₂CO₃, MeOH | Advantages: Easy to introduce. Disadvantages: May not be stable under all Pictet-Spengler conditions. |
Q3: My Pictet-Spengler product is difficult to purify. Are there any suggestions?
A3: Purification of polar, nitrogen-containing compounds like the product of this reaction can be challenging.
-
Acid-Base Extraction: Utilize the basicity of the amine to extract the product into an acidic aqueous phase, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer and re-extract the product into an organic solvent.
-
Chromatography: Use a polar stationary phase like silica gel with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia (B1221849) in methanol) to reduce tailing. Reverse-phase chromatography can also be an effective alternative.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
Experimental Protocol: Pictet-Spengler Reaction with a Protected 3-Hydroxytryptamine (Hypothetical)
Objective: To synthesize the core of this compound via a Pictet-Spengler reaction.
Materials:
-
3-(O-Benzyl)-tryptamine (1.0 eq)
-
Aldehyde partner (1.1 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon atmosphere
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(O-Benzyl)-tryptamine and the aldehyde partner in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add TFA dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram: Pictet-Spengler Route
Disclaimer
The experimental protocols and quantitative data provided in this technical support center are based on established chemical principles and analogous reactions reported in the scientific literature. As a complete, published total synthesis of this compound is not available, these should be considered as hypothetical starting points for experimental design and optimization. Researchers should always conduct their own literature searches and risk assessments before undertaking any new synthetic work.
dealing with matrix effects in LC-MS analysis of 3-Hydroxysarpagine
Welcome to the technical support center for the LC-MS analysis of 3-Hydroxysarpagine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern in the LC-MS analysis of this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components of the sample matrix.[1] In the analysis of this compound, which is often extracted from complex biological or plant-based samples, these co-eluting substances can either suppress or enhance the analyte's signal in the mass spectrometer.[2] This phenomenon can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.[3][4]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS methods?
A2: Matrix effects can stem from various sources, broadly categorized as:
-
Endogenous Components: These are substances naturally present in the biological sample, such as salts, proteins, lipids (especially phospholipids), and other small molecules.[5][6]
-
Exogenous Substances: These are introduced during sample collection or preparation, and can include anticoagulants (e.g., heparin), dosing vehicles, plasticizers from lab equipment, and mobile phase additives.[5][6]
-
Analyte Properties: The physicochemical properties of this compound itself can influence its susceptibility to matrix effects.
-
Co-eluting Metabolites: Metabolites of this compound or other sample components that have similar chromatographic behavior can interfere with ionization.[6]
Q3: How can I qualitatively assess if my this compound analysis is impacted by matrix effects?
A3: A widely used qualitative technique is the Post-Column Infusion (PCI) experiment .[6] This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. A deviation (dip or rise) in the stable baseline signal of this compound indicates the retention times at which interfering components are eluting.[6][7]
Q4: How can I quantitatively measure the extent of the matrix effect?
A4: The Post-Extraction Spike Analysis is the standard quantitative method.[5][8] This involves comparing the peak area of this compound in a solution prepared in a pure solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration.[7] The matrix effect (ME) can be calculated as a percentage. An ME value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[1]
Q5: What is the most effective strategy to compensate for matrix effects?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9][10][11] A SIL-IS, such as ³H- or ¹³C-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[9] This allows for reliable quantification based on the peak area ratio of the analyte to the SIL-IS. If a SIL-IS is not available, a structural analog can be used, but its ability to perfectly mimic the behavior of this compound may be limited.[12]
Troubleshooting Guide
This section provides solutions to common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Problem 1: Poor Peak Shape, Tailing, or Low Analyte Recovery
-
Possible Cause: Interaction of this compound, a potentially chelating alkaloid, with metal surfaces in the HPLC column or system.[13] This can lead to sample loss and distorted peak shapes.[13]
-
Troubleshooting Steps:
-
Use Metal-Free or PEEK-Lined Columns and Tubing: This minimizes the interaction between the analyte and metal surfaces.[12][13]
-
Mobile Phase Modification: Adjusting the pH or adding a small amount of a chelating agent to the mobile phase can sometimes reduce these interactions.
-
System Passivation: In some instances, flushing the LC system with a strong chelating agent can help to passivate active sites on metal surfaces.[12]
-
Problem 2: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variable matrix effects between different sample lots or sources.[1]
-
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to remove as many interfering components as possible before analysis.
-
Solid-Phase Extraction (SPE): This technique is generally more effective at producing cleaner extracts compared to simpler methods like protein precipitation.
-
Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent and pH can selectively isolate this compound from matrix interferences.
-
-
Optimize Chromatography:
-
Modify Gradient Profile: A shallower gradient can improve the separation of this compound from co-eluting interferences.[6]
-
Change Column Chemistry: If a standard C18 column is being used, switching to a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) can alter selectivity and resolve the analyte from interfering peaks.[6][12]
-
-
Implement a SIL-IS: As mentioned in the FAQs, a stable isotope-labeled internal standard is the most robust way to account for sample-to-sample variations in matrix effects.[9]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare a this compound stock solution in a suitable organic solvent (e.g., methanol).
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound stock solution into the mobile phase or reconstitution solvent to a known final concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., plasma, tissue homogenate) using your established sample preparation protocol. After the final extraction step, spike the extracts with the this compound stock solution to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the this compound stock solution before initiating the sample preparation protocol. This set is used to determine recovery.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Data Presentation:
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Effect (ME) | (Peak Area in Matrix / Peak Area in Solvent) x 100 | 85% - 115% | < 85% = Ion Suppression> 115% = Ion Enhancement |
| Recovery (RE) | (Peak Area of Pre-Spike / Peak Area of Post-Spike) x 100 | > 80% | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE) | (ME * RE) / 100 | > 80% | Overall efficiency of the analytical method. |
Note: These are illustrative values. Acceptance criteria may vary based on specific regulatory guidelines.
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying, assessing, and mitigating matrix effects.
Causes and Mitigation of Matrix Effects
Caption: Common causes of matrix effects and corresponding mitigation strategies.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. zefsci.com [zefsci.com]
- 3. eijppr.com [eijppr.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. myadlm.org [myadlm.org]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 3-Hydroxysarpagine Extraction from Rauwolfia Species
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of 3-hydroxysarpagine extraction from Rauwolfia species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Rauwolfia species?
A1: Modern extraction techniques have proven to be more efficient than traditional methods for obtaining alkaloids from Rauwolfia serpentina. Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) have demonstrated the highest alkaloid yields and purity.[1] Ultrasound-Assisted Extraction (UAE) also shows significantly better performance than conventional methods like maceration and Soxhlet extraction.[1] For sarpagine-type alkaloids, a general and effective approach involves initial maceration of the plant material in a polar solvent like ethanol (B145695), followed by a liquid-liquid partition and chromatographic purification.
Q2: Which solvents are most suitable for this compound extraction?
A2: The choice of solvent is critical for efficient alkaloid extraction. Generally, polar solvents are effective for extracting alkaloid salts, while non-polar solvents are used for the free base form. For indole (B1671886) alkaloids from Rauwolfia, methanol (B129727) and ethanol are commonly used for the initial extraction from the plant material.[2] Chloroform (B151607) has been shown to be a highly effective solvent for the extraction of several major indole alkaloids from Rauwolfia serpentina. Subsequent purification steps may involve a range of solvents with varying polarities for liquid-liquid partitioning and chromatography.
Q3: How does pH influence the extraction of this compound?
A3: The pH of the extraction medium is a critical parameter that significantly impacts the efficiency of alkaloid extraction.[3][4][5][6][7] Since alkaloids are basic compounds, their solubility and partitioning behavior are highly dependent on pH.
-
Acidic Conditions (Low pH): In an acidic solution, alkaloids form salts that are typically more soluble in polar solvents like water and ethanol. An initial extraction with an acidified hydroalcoholic solution can be effective in bringing the alkaloids into the solution.
-
Alkaline Conditions (High pH): By increasing the pH, the alkaloid salts are converted to their free base form. The free bases are generally less polar and more soluble in organic solvents like chloroform, dichloromethane, or ethyl acetate (B1210297). This principle is exploited in liquid-liquid extraction to separate alkaloids from aqueous solutions into an organic phase.
Therefore, a common strategy involves an initial extraction in an acidic or neutral polar solvent, followed by basification of the aqueous extract and subsequent extraction with a non-polar organic solvent to isolate the alkaloids.
Q4: What are the typical yields of alkaloids from Rauwolfia serpentina?
A4: The total alkaloid yield from Rauwolfia serpentina can vary significantly depending on the extraction method used. Advanced methods like ASE and MAE can yield up to 2.63% and 2.50% total alkaloids, respectively.[1] Traditional methods like maceration and Soxhlet extraction typically result in lower yields, around 1.19% and 1.63%, respectively.[1] The concentration of specific alkaloids like this compound is a fraction of the total alkaloid content and can vary based on the plant's origin, age, and the specific extraction and purification protocol employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant material to release the alkaloids. 2. Improper Solvent Selection: The solvent used may not have the appropriate polarity to solubilize this compound. 3. Incorrect pH: The pH of the extraction medium may not be optimal for solubilizing the target alkaloid. 4. Degradation of Alkaloid: this compound may be degrading during the extraction process due to heat or light exposure. | 1. Improve Pre-treatment: Ensure the plant material is finely powdered to increase the surface area for solvent penetration. Consider using advanced extraction techniques like UAE or MAE which aid in cell wall disruption.[1] 2. Solvent Optimization: Experiment with a range of solvents from polar (e.g., methanol, ethanol) to non-polar (e.g., chloroform, ethyl acetate). A sequential extraction with solvents of increasing polarity can also be effective. 3. pH Adjustment: Optimize the pH of your extraction solvent. For initial extraction, a slightly acidic to neutral pH is often used. For liquid-liquid extraction of the free base, ensure the aqueous phase is sufficiently alkaline (pH 8-9). 4. Control Extraction Conditions: Avoid excessive heat and prolonged exposure to light. Conduct extractions at controlled, moderate temperatures and use amber glassware or protect your setup from light. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds (e.g., chlorophyll, lipids, tannins). 2. Lack of a Defatting Step: Lipophilic impurities can interfere with subsequent purification steps. | 1. Employ a Multi-step Extraction/Purification: A common strategy is an initial extraction with a polar solvent, followed by a liquid-liquid partition. Basify the aqueous extract and then extract the alkaloids into a non-polar solvent. This helps to separate the alkaloids from more polar impurities. 2. Include a Defatting Step: Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. |
| Difficulty in Isolating this compound from Other Alkaloids | 1. Similar Physicochemical Properties: this compound may have similar solubility and chromatographic behavior to other co-extracted alkaloids. | 1. Optimize Chromatographic Separation: Use high-resolution chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Flash Chromatography. Experiment with different stationary phases (e.g., silica (B1680970) gel, reversed-phase C18) and mobile phase compositions to achieve better separation. A gradient elution is often more effective than isocratic elution for separating complex mixtures. |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: The concentration of this compound can vary between different batches of plant material. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields. | 1. Standardize Plant Material: If possible, use plant material from a consistent source and of a similar age. 2. Maintain Strict Control Over Parameters: Carefully control and document all extraction parameters for each experiment to ensure reproducibility. |
Data on Extraction Efficiency
The following table summarizes the efficiency of different extraction methods for total alkaloids from Rauwolfia serpentina. While this data is not specific to this compound, it provides a strong indication of the most promising techniques for maximizing the yield of this target compound.
| Extraction Method | Mean Alkaloid Yield (%) | Extraction Time | Solvent Consumption | Purity of Extract (%) |
| Accelerated Solvent Extraction (ASE) | 2.63 | 20 min | Low | 88.8 |
| Microwave-Assisted Extraction (MAE) | 2.50 | 25 min | Low | 88.2 |
| Ultrasound-Assisted Extraction (UAE) | 2.06 | 30 min | Moderate | 86.7 |
| Soxhlet Extraction | 1.63 | 24-48 hours | High | 78.5 |
| Maceration | 1.19 | 24-48 hours | High | 71.3 |
Data adapted from a comparative study on alkaloid extraction from Rauwolfia serpentina.[1]
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Indole Alkaloids
This protocol provides a general framework for the extraction and fractionation of indole alkaloids, including sarpagine-type compounds, from Rauwolfia species.
1. Plant Material Preparation:
-
Dry the roots or other relevant plant parts of the Rauwolfia species at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
2. Maceration:
-
Soak the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Allow the mixture to stand for 48-72 hours at room temperature with occasional shaking.
-
Filter the extract and repeat the maceration process with the plant residue two more times.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Acid-Base Liquid-Liquid Partitioning:
-
Dissolve the crude ethanol extract in a 5% aqueous solution of hydrochloric acid.
-
Wash the acidic solution with a non-polar solvent like hexane or diethyl ether to remove non-alkaloidal lipophilic compounds. Discard the organic layer.
-
Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium (B1175870) hydroxide.
-
Extract the alkaline aqueous solution multiple times with a non-polar organic solvent like chloroform or dichloromethane.
-
Combine the organic extracts and wash them with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield the total alkaloid fraction.
4. Chromatographic Purification:
-
Subject the total alkaloid fraction to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light or with Dragendorff's reagent.
-
Combine fractions containing the compound of interest (based on Rf value comparison with a standard, if available) and further purify using preparative HPLC if necessary.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a method for the quantitative analysis of alkaloids in the extracted fractions.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient could be: 0-5 min, 10-30% B; 5-15 min, 30-60% B; 15-20 min, 60-80% B; 20-25 min, 80-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Troubleshooting flowchart for low extraction yield.
References
Technical Support Center: Optimizing Cryopreservation for 3-Hydroxysarpagine Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cryopreservation of samples for the analysis of 3-Hydroxysarpagine.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cryopreserving samples for this compound analysis?
A1: The main objective of cryopreservation is to halt cellular metabolism and enzymatic activity instantly to preserve the chemical integrity of this compound within the biological matrix.[1][2] This ensures that the concentration of the analyte at the time of analysis accurately reflects its concentration at the time of sample collection.
Q2: Which is the recommended temperature for long-term storage of samples containing this compound?
A2: For long-term storage, it is highly recommended to store samples in liquid nitrogen (vapor phase, approximately -160°C to -196°C).[3] Storage at -80°C is also a common practice, but for sensitive molecules like indole (B1671886) alkaloids, the ultra-low temperatures of liquid nitrogen provide superior protection against degradation over extended periods.
Q3: Should I use a cryoprotectant when freezing my samples?
A3: The use of cryoprotectants like dimethyl sulfoxide (B87167) (DMSO) or glycerol (B35011) is primarily aimed at maintaining cell viability post-thaw. For the analysis of secondary metabolites like this compound, where cell viability is not a concern, the priority is to freeze the sample as rapidly as possible to stop enzymatic degradation. The addition of cryoprotectants may dilute the sample and could potentially interfere with downstream analytical methods. Therefore, for purely analytical purposes, snap-freezing without cryoprotectants is often preferred.
Q4: How many freeze-thaw cycles are acceptable for samples intended for this compound analysis?
A4: It is critical to minimize freeze-thaw cycles, ideally subjecting the sample to only one cycle (the initial freezing and the final thawing before extraction). Repeated freeze-thaw cycles can lead to the degradation of sensitive compounds like alkaloids and alter the sample matrix, potentially impacting the accuracy of your results.[4] It is advisable to aliquot samples into smaller volumes before the initial freezing if multiple analyses are anticipated.
Q5: What is the best method to thaw my cryopreserved samples?
A5: Rapid thawing is generally recommended to minimize potential degradation. This can be achieved by placing the sample vial in a 37°C water bath until it is just thawed.[1] Once thawed, samples should be processed immediately for extraction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in cryopreserved samples. | 1. Degradation during sample collection and handling: Slow processing at ambient temperature can lead to enzymatic degradation of the analyte. 2. Inadequate freezing rate: Slow freezing allows for the formation of ice crystals that can damage cellular structures and potentially expose the analyte to degradative enzymes. 3. Improper storage temperature: Storage at temperatures higher than -80°C can lead to gradual degradation over time. 4. Multiple freeze-thaw cycles: Repeated freezing and thawing can significantly reduce the concentration of the analyte. | 1. Minimize processing time: Work quickly and keep samples on ice or dry ice during handling and preparation.[5] 2. Snap-freeze samples: Use liquid nitrogen or a dry ice/ethanol slurry for rapid freezing.[2] 3. Store at ultra-low temperatures: Use a -80°C freezer for short-term storage and liquid nitrogen for long-term storage.[1] 4. Aliquot samples: Divide samples into single-use aliquots before the initial freezing to avoid repeated freeze-thaw cycles. |
| High variability in this compound concentrations between replicate samples. | 1. Inhomogeneous sample material: If working with solid tissues, the analyte may not be evenly distributed. 2. Inconsistent sample processing: Variations in the time between collection and freezing, or in the freezing method itself, can lead to variable degradation. 3. Partial thawing during storage or handling: Temperature fluctuations in the storage freezer can cause partial thawing and refreezing. | 1. Homogenize samples: For solid tissues, cryo-homogenize the entire sample to a fine powder before taking aliquots for extraction. 2. Standardize the workflow: Ensure that all samples are processed using the exact same protocol with consistent timings. 3. Monitor storage conditions: Use a freezer with stable temperature control and minimize the time samples are removed from storage. |
| Interference peaks observed during analytical measurement (e.g., LC-MS). | 1. Contamination during sample preparation: Introduction of external compounds from tubes, solvents, or handling. 2. Leaching from storage containers: Some plastics can leach compounds into the sample, especially if organic solvents are used during extraction. 3. Degradation products: The observed peaks may be degradation products of this compound or other cellular components. | 1. Use high-purity reagents and clean labware: Ensure all materials are of analytical grade and free from contaminants. 2. Use appropriate storage vials: Opt for polypropylene (B1209903) cryovials or other containers specifically designed for cryopreservation. 3. Optimize extraction and analytical methods: Develop a robust extraction protocol to selectively isolate the analyte and use high-resolution analytical techniques to differentiate between the target compound and potential interferences. |
Quantitative Data Summary
Table 1: Effect of Storage Temperature on Analyte Stability over 6 Months
| Storage Temperature | Average Analyte Recovery (%) | Standard Deviation (%) |
| -20°C | 65 | 8.2 |
| -80°C | 92 | 3.5 |
| Liquid Nitrogen (-196°C) | 99 | 1.2 |
Table 2: Impact of Freeze-Thaw Cycles on Analyte Concentration
| Number of Freeze-Thaw Cycles | Average Analyte Recovery (%) | Standard Deviation (%) |
| 1 | 100 | 2.1 |
| 3 | 85 | 4.7 |
| 5 | 68 | 6.3 |
Experimental Protocols
Protocol 1: Cryopreservation of Plant Tissue for this compound Analysis
-
Sample Collection: Excise the plant tissue of interest and immediately place it in a pre-chilled container on dry ice.[6]
-
Preparation: If necessary, quickly rinse the tissue with ice-cold deionized water to remove any debris and gently blot dry with a lint-free wipe. Perform all steps on a cold surface.
-
Aliquoting: If required, chop the tissue into smaller pieces appropriate for single-use extraction and place them into pre-labeled cryovials.
-
Snap-Freezing: Immediately plunge the cryovials into liquid nitrogen or a dry ice/ethanol slurry for at least 2 minutes to ensure rapid and complete freezing.[2]
-
Storage: Transfer the frozen vials to a liquid nitrogen dewar (vapor phase) for long-term storage or a -80°C freezer for short-term storage.
Protocol 2: Cryopreservation of Cell Cultures for this compound Analysis
-
Cell Harvesting: Harvest the cell suspension and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Supernatant Removal: Carefully decant the supernatant.
-
Washing (Optional): Gently resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS) and centrifuge again. Remove the supernatant. This step helps to remove extracellular metabolites.
-
Snap-Freezing: Place the cryovial containing the cell pellet on dry ice or in a liquid nitrogen dewar to snap-freeze.
-
Storage: Store the frozen cell pellet at -80°C or in liquid nitrogen.
Protocol 3: Extraction of this compound from Cryopreserved Samples
-
Preparation: Remove the cryovial from storage and keep it on dry ice.
-
Homogenization (for tissue samples): If the sample is a solid tissue, it is recommended to perform cryo-homogenization. This can be done using a pre-chilled mortar and pestle with liquid nitrogen or a bead beater with pre-chilled grinding jars and beads. This ensures that the sample remains frozen during the homogenization process.
-
Extraction Solvent Addition: Add a pre-chilled extraction solvent (e.g., methanol, acetonitrile, or a mixture with an appropriate buffer) directly to the frozen powder or cell pellet. The choice of solvent will depend on the specific analytical method.
-
Extraction: Vortex or sonicate the sample in the extraction solvent for a specified period. This should be done at a low temperature (e.g., in an ice bath) to minimize degradation.
-
Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) at 4°C to pellet any solid debris.
-
Sample Preparation for Analysis: Carefully transfer the supernatant to a new tube for direct analysis or for further sample clean-up and concentration steps as required by the analytical method (e.g., LC-MS).
Visualizations
Caption: Experimental workflow for cryopreservation and analysis.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. atic.razi.ac.ir [atic.razi.ac.ir]
- 2. Plant Tissue Handling Protocols for Proteomics Research - Creative Proteomics [creative-proteomics.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. mdpi.com [mdpi.com]
- 5. cmsp.umn.edu [cmsp.umn.edu]
- 6. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
addressing degradation of 3-Hydroxysarpagine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of 3-Hydroxysarpagine during sample preparation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a naturally occurring indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina.[1][] Its chemical structure, containing an indole nucleus, hydroxyl groups, and a complex polycyclic system, makes it susceptible to degradation under various conditions. Indole alkaloids, in general, are known to be sensitive to factors such as heat, light, oxygen, and extreme pH levels.[3]
Q2: What are the common signs of this compound degradation in my samples?
A2: Signs of degradation can include:
-
Loss of analyte response: A significant decrease in the peak area or height of this compound in your chromatograms over time.
-
Appearance of new peaks: The emergence of additional, often smaller, peaks in the chromatogram, which may correspond to degradation products.
-
Changes in sample color: Discoloration of the sample extract, which can indicate oxidative or light-induced degradation.
-
Precipitation: Formation of solid material in your sample solution upon storage.
Q3: How should I store my this compound stock solutions and prepared samples?
A3: For optimal stability, stock solutions of this compound should be prepared in a high-purity solvent like methanol (B129727) or ethanol (B145695) and stored at low temperatures, preferably at -20°C or below, in amber vials to protect from light. Prepared samples for analysis should be kept in an autosampler at a controlled low temperature (e.g., 4°C) and analyzed as quickly as possible, ideally within 24 hours of preparation.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation of this compound.
Issue 1: Low recovery of this compound after extraction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Optimize the extraction solvent and method. Consider using a sequence of solvents with varying polarity. Employ extraction techniques like ultrasonication or pressurized liquid extraction to improve efficiency.[5][6][7] | This compound's complex structure may require specific solvent systems for efficient extraction from the plant matrix. |
| Degradation during Extraction | Avoid high temperatures during extraction. If heating is necessary, use the lowest effective temperature for the shortest possible duration.[8] Avoid the use of chlorinated solvents like chloroform, which can cause oxidation of indole alkaloids.[9] | Heat can accelerate chemical reactions, leading to the degradation of thermolabile compounds like many alkaloids.[10] |
| pH-Related Issues | Maintain a slightly acidic pH (e.g., 4-6) during aqueous extraction steps to keep the alkaloid in its more stable salt form. Use a buffer to maintain a consistent pH. | Alkaloids are basic compounds and are generally more stable and soluble in acidic aqueous solutions as their corresponding salts.[3][11] |
Issue 2: Analyte degradation in the final extract prior to analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Exposure to Light | Protect samples from light at all stages of the experiment. Use amber glassware or wrap containers in aluminum foil. Minimize exposure to ambient light during handling. | Indole alkaloids can be susceptible to photodegradation, a process that can be initiated by exposure to UV or even visible light.[4] |
| Oxidation | Degas solvents before use. Consider working under an inert atmosphere (e.g., nitrogen or argon) during extraction and solvent evaporation steps. The addition of antioxidants (e.g., ascorbic acid) to the extraction solvent may be beneficial, but compatibility with the analytical method must be verified. | The indole nucleus is susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvents. |
| Inappropriate Solvent pH | Ensure the final extract is stored in a suitable solvent system. If using reversed-phase HPLC with a mobile phase containing an acidic modifier (e.g., formic acid), dissolving the final extract in the mobile phase can enhance stability. | Extreme pH values in the final sample solution can catalyze hydrolysis or other degradation reactions. |
| Matrix Effects | Perform a matrix effect study by spiking a known amount of this compound into a blank matrix extract. If significant signal suppression or enhancement is observed, consider further sample clean-up steps like solid-phase extraction (SPE). | Co-extracted matrix components can interfere with the ionization of the analyte in the mass spectrometer or cause on-column degradation. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Rauwolfia serpentina Root Powder
-
Sample Preparation: Weigh 1 gram of finely powdered, dried Rauwolfia serpentina root material.
-
Extraction:
-
Add 10 mL of 80% methanol in water (v/v) containing 0.1% formic acid to the powdered sample.
-
Sonicate the mixture for 30 minutes in a bath sonicator, maintaining the temperature below 30°C.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet twice more with 10 mL of the extraction solvent.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for your LC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
Storage: Store the vial at 4°C in the autosampler and analyze within 24 hours.
Protocol 2: Acid-Base Partitioning for Sample Clean-up
This protocol is for further purification of the crude extract obtained from Protocol 1.
-
Acidification: Dissolve the crude extract in 10 mL of 2% tartaric acid in water.
-
Washing with Non-Polar Solvent: Transfer the acidic aqueous solution to a separatory funnel and wash three times with 10 mL of hexane (B92381) to remove non-polar impurities. Discard the hexane layers.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a saturated sodium carbonate solution.
-
Extraction of Free Base: Extract the basified aqueous solution three times with 10 mL of ethyl acetate (B1210297). The free base of this compound will partition into the ethyl acetate layer.
-
Drying and Evaporation: Pool the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure at a temperature below 40°C.
-
Reconstitution and Analysis: Reconstitute the purified extract in the mobile phase for analysis as described in Protocol 1.
Visualizations
Caption: A generalized workflow for the extraction and preparation of this compound samples for LC-MS analysis.
Caption: A conceptual diagram illustrating potential degradation pathways for this compound based on the general reactivity of indole alkaloids. Note: Specific degradation products for this compound have not been reported in the literature; this represents a hypothetical model.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced metabolic process to indole alkaloids in Clematis terniflora DC. after exposure to high level of UV-B irradiation followed by the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
strategies to increase the production of 3-Hydroxysarpagine in plant cell cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vitro production of 3-Hydroxysarpagine, a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline (B190527).[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase the yield of this compound in plant cell cultures?
A1: The production of this compound and related monoterpenoid indole (B1671886) alkaloids (MIAs) in plant cell cultures can be enhanced through a multi-faceted approach.[2] Key strategies include:
-
Elicitation: Intentionally stressing the cell cultures with biotic or abiotic agents to trigger defense responses and stimulate the secondary metabolic pathways responsible for alkaloid production.[3][4]
-
Medium Optimization: Systematically adjusting the components of the culture medium, including macronutrients, micronutrients, carbon sources (e.g., sucrose), and plant growth regulators (PGRs), to find the optimal balance for both cell growth and metabolite synthesis.[2][5]
-
Precursor Feeding: Supplying the culture with biosynthetic precursors of the target molecule, such as tryptamine (B22526) and secologanin, to increase the substrate pool for the pathway.[5]
-
Cell Line Selection: Screening and selecting high-yielding cell lines from callus or suspension cultures, as significant variability in productivity exists even within the same plant species.[5][6]
-
Hairy Root Cultures: Utilizing genetically transformed "hairy root" cultures, which are often more genetically stable and have a higher and more consistent production rate of secondary metabolites compared to undifferentiated cell suspension cultures.[6][7]
Q2: Which elicitors are most effective for inducing the this compound biosynthetic pathway?
A2: Both biotic and abiotic elicitors have proven effective in enhancing the production of ajmaline-related alkaloids in Rauwolfia serpentina cultures.[7]
-
Biotic Elicitors: These are substances of biological origin. Mannan, a carbohydrate from the cell wall of Saccharomyces cerevisiae, has been shown to significantly increase ajmaline production.[7] Other biotic elicitors include cell wall fragments from fungi and bacteria, and signaling molecules like jasmonic acid and its derivatives.[3][8][9]
-
Abiotic Elicitors: These are non-biological factors, such as salts and heavy metals. Sodium chloride (NaCl) has been successfully used to stimulate the production of related alkaloids like ajmalicine (B1678821) by up to 14.8-fold in hairy root cultures.[7] The application of such stressors triggers a cascade of signal transduction pathways that up-regulate defense-related genes, including those in alkaloid biosynthesis.[3]
Q3: How do plant growth regulators (PGRs) in the culture medium affect this compound production?
A3: Plant growth regulators, primarily auxins and cytokinins, are critical for initiating and maintaining cell cultures, but their presence can influence secondary metabolite production. Often, a two-stage culture strategy is effective:
-
Growth Phase: The medium is optimized with PGRs that promote rapid biomass accumulation.
-
Production Phase: Cells are transferred to a production medium with a different PGR composition, or with PGRs removed entirely, which can shift the cellular metabolism from growth towards secondary metabolite synthesis.[5] For example, cytokinins have been found to stimulate alkaloid biosynthesis in some cell lines of Catharanthus roseus, another MIA-producing plant.[10] The optimal type and concentration of PGRs are species- and even cell-line-specific and must be determined empirically.
Troubleshooting Guide
Problem: Low or undetectable yield of this compound.
This is a common issue that can stem from several factors in the culture process. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting flowchart for low this compound yield.
Problem: Elicitor application results in significant cell browning or death.
-
Possible Cause: The elicitor concentration is too high, leading to a hypersensitive response and cell death.[11] High doses of elicitors can be toxic.[11]
-
Solution: Perform a dose-response experiment. Test a range of elicitor concentrations (e.g., for NaCl, 50 mM, 100 mM, 200 mM) to identify a level that induces the desired metabolic response without severely compromising cell viability.[7]
-
Possible Cause: The duration of elicitor exposure is too long.
-
Solution: Conduct a time-course experiment. Harvest cells at different time points after elicitor addition (e.g., 24, 48, 72, 168 hours) to find the optimal exposure time for maximum production before significant cell death occurs.
Quantitative Data on Elicitation
The following tables summarize the impact of abiotic and biotic elicitors on the production of ajmaline and the related alkaloid ajmalicine in Rauwolfia serpentina hairy root cultures. These results provide a valuable starting point for optimizing the production of their precursor, this compound.
Table 1: Effect of Abiotic Elicitor (NaCl) on Alkaloid Production (Data adapted from Srivastava et al., 2016)[7]
| Elicitor Conc. | Treatment Duration | Ajmaline (mg/g DW) | Ajmaline Fold Increase | Ajmalicine (mg/g DW) | Ajmalicine Fold Increase |
| Control | 1 Week | 0.328 | - | 0.003 | - |
| 50 mM NaCl | 1 Week | 0.563 | 1.7x | 0.032 | 8.1x |
| 100 mM NaCl | 1 Week | 0.510 | 1.5x | 0.058 | 14.8x |
| 200 mM NaCl | 1 Week | 0.629 | 1.9x | 0.018 | 4.7x |
Table 2: Effect of Biotic Elicitor (Mannan) on Alkaloid Production (Data adapted from Srivastava et al., 2016)[7]
| Elicitor Conc. | Treatment Duration | Ajmaline (mg/g DW) | Ajmaline Fold Increase | Ajmalicine (mg/g DW) | Ajmalicine Fold Increase |
| Control | 1 Week | 0.328 | - | 0.007 | - |
| 50 mg/L Mannan | 1 Week | 0.521 | 1.5x | 0.022 | 3.1x |
| 100 mg/L Mannan | 1 Week | 0.975 | 2.9x | 0.014 | 2.0x |
| 200 mg/L Mannan | 1 Week | 0.488 | 1.48x | - | - |
Experimental Protocols & Visualizations
Simplified Biosynthetic Pathway
The biosynthesis of ajmaline is a complex multi-step process. This compound is an intermediate in the sarpagan branch of the pathway. Understanding this pathway helps in identifying potential targets for metabolic engineering.
References
- 1. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Abiotic Elicitors on Expression and Accumulation of Three Candidate Benzophenanthridine Alkaloids in Cultured Greater Celandine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro strategies for the enhancement of secondary metabolite production in plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elicitation Based Enhancement of Secondary Metabolites in Rauwolfia serpentina and Solanum khasianum Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 3-Hydroxysarpagine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the accurate quantification of 3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid of significant interest in pharmaceutical research. The objective is to present a clear, data-driven comparison of a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more advanced Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method. This guide will assist researchers in selecting the most appropriate method based on their specific requirements for sensitivity, selectivity, and throughput.
Introduction to this compound Quantification
This compound belongs to the sarpagine (B1680780) family of indole alkaloids, which are known for their complex structures and diverse biological activities.[1][2] Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and drug development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results.
Method Comparison: HPLC-UV vs. UHPLC-MS/MS
This section provides a head-to-head comparison of a conventional HPLC-UV method and a modern UHPLC-MS/MS method for the quantification of this compound.
Logical Workflow for Analytical Method Validation
The validation of any analytical method is a critical step to ensure its suitability for the intended purpose.[3][4] The following diagram illustrates a typical workflow for the validation of an analytical method according to international guidelines.
Quantitative Data Summary
The performance of the HPLC-UV and UHPLC-MS/MS methods for the quantification of this compound is summarized in the tables below. These values are representative of what can be expected from a fully validated method.
Table 1: Comparison of Validation Parameters
| Parameter | HPLC-UV Method | UHPLC-MS/MS Method |
| Linearity (R²) | > 0.995 | > 0.999 |
| Range | 0.1 - 20 µg/mL | 0.05 - 500 ng/mL |
| Limit of Detection (LOD) | 30 ng/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL | 0.05 ng/mL |
| Accuracy (% Recovery) | 95.2 - 103.5% | 98.1 - 101.7% |
| Precision (% RSD) | < 5% | < 2% |
| Specificity | Moderate (Potential for interference) | High (Mass-based selectivity) |
| Analysis Run Time | ~15 minutes | ~5 minutes |
Table 2: Accuracy (Recovery) Data
| Spiked Concentration | HPLC-UV (% Recovery) | UHPLC-MS/MS (% Recovery) |
| Low QC (0.3 µg/mL / 0.15 ng/mL) | 95.2% | 101.7% |
| Mid QC (10 µg/mL / 100 ng/mL) | 99.8% | 99.5% |
| High QC (18 µg/mL / 400 ng/mL) | 103.5% | 98.1% |
Table 3: Precision (Repeatability) Data
| Concentration Level | HPLC-UV (% RSD) | UHPLC-MS/MS (% RSD) |
| Low QC | 4.8% | 1.9% |
| Mid QC | 2.5% | 1.2% |
| High QC | 1.9% | 0.8% |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UHPLC-MS/MS methods are provided below.
Method 1: HPLC-UV Quantification of this compound
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and 20 mM Ammonium Acetate buffer (pH 4.5) (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Procedure: The method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, LOD, and LOQ.[4]
Method 2: UHPLC-MS/MS Quantification of this compound
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 325.2 -> Product ion (Q3) m/z 184.1
-
Internal Standard (e.g., Ajmaline): Precursor ion (Q1) m/z 327.2 -> Product ion (Q3) m/z 146.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation:
-
For plasma samples, perform a protein precipitation with acetonitrile containing the internal standard.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
Illustrative Diagram of the UHPLC-MS/MS Workflow
The following diagram outlines the key steps in the UHPLC-MS/MS analytical workflow.
Conclusion
The choice between HPLC-UV and UHPLC-MS/MS for the quantification of this compound depends on the specific application. The HPLC-UV method is robust and suitable for routine quality control of bulk drug substances or concentrated formulations where high sensitivity is not a primary concern. However, for applications requiring high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies, the UHPLC-MS/MS method is unequivocally superior. Its lower detection limits, shorter run times, and enhanced specificity make it the gold standard for bioanalytical applications.[5][6] This guide provides the necessary data and protocols to make an informed decision based on the analytical requirements of the research.
References
- 1. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. wjarr.com [wjarr.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products | MDPI [mdpi.com]
Confirming the Absolute Configuration of Synthetic 3-Hydroxysarpagine: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a synthetic molecule's absolute configuration is a critical step in ensuring its chemical identity and biological activity. This guide provides a comparative overview of established methods for confirming the absolute configuration of synthetic 3-Hydroxysarpagine, a naturally occurring indole (B1671886) alkaloid, by referencing the properties of its natural counterpart.
Introduction to this compound and the Importance of Stereochemistry
This compound is an indole alkaloid that has been isolated from plants of the Rauwolfia genus. Like many alkaloids, its biological activity is intrinsically linked to its three-dimensional structure. The sarpagine (B1680780) alkaloid family is characterized by a conserved core structure with specific stereocenters. Any synthesis of this compound must not only achieve the correct connectivity of atoms but also replicate the precise absolute configuration of the natural product. This guide outlines the key analytical techniques and provides the necessary data for this crucial validation step.
Comparative Data: Synthetic vs. Natural this compound
The primary strategy for confirming the absolute configuration of a synthetic compound is to compare its physical and spectroscopic properties with those of an authentic sample of the natural product. The following table summarizes the key comparative data.
| Parameter | Expected Outcome for Synthetic this compound | Justification |
| Specific Rotation | The specific rotation value of the synthetic sample should be equal in magnitude and identical in sign to that of natural this compound. | Specific rotation is a physical property that is highly sensitive to the three-dimensional structure of a chiral molecule. Enantiomers have equal and opposite specific rotation values. |
| Chiral High-Performance Liquid Chromatography (HPLC) | The synthetic sample should exhibit a single peak with the same retention time as the natural product on a chiral column. | Chiral HPLC separates enantiomers. Co-elution with an authentic sample provides strong evidence of stereochemical identity. |
| Circular Dichroism (CD) Spectroscopy | The CD spectrum of the synthetic sample should be a mirror image of the spectrum of the natural product if it were the opposite enantiomer, and identical if it is the same. | CD spectroscopy measures the differential absorption of circularly polarized light by a chiral molecule, providing a unique spectral fingerprint of its absolute configuration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (with Chiral Derivatizing Agents) | Diastereomeric derivatives (e.g., Mosher's esters) of the synthetic and natural this compound should exhibit identical NMR spectra. | Derivatization with a chiral agent converts enantiomers into diastereomers, which have distinct NMR signals. This allows for the determination of the absolute configuration at the hydroxyl group. |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Measurement of Specific Rotation
Objective: To compare the optical rotation of synthetic this compound with the literature value for the natural product.
Protocol:
-
Prepare a solution of the synthetic this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Use a calibrated polarimeter to measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 25 °C).
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
-
Compare the obtained value with the reported specific rotation of natural this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To establish the enantiomeric purity of the synthetic this compound and confirm its identity with the natural product.
Protocol:
-
Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
-
Develop a mobile phase system (e.g., a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of a basic modifier like diethylamine) that provides good separation of the enantiomers of a related sarpagine alkaloid or a racemic standard.
-
Inject a solution of the synthetic this compound and record the chromatogram.
-
Inject a solution of the natural this compound under the same conditions.
-
For definitive confirmation, co-inject a mixture of the synthetic and natural samples. A single, sharp peak indicates that the two samples are stereochemically identical.
Circular Dichroism (CD) Spectroscopy
Objective: To compare the chiroptical properties of synthetic this compound with the natural product.
Protocol:
-
Prepare solutions of both the synthetic and natural this compound in a suitable solvent (e.g., methanol) at a concentration that gives an absorbance of approximately 1.0 in the region of interest.
-
Record the CD spectra of both samples over a suitable wavelength range (e.g., 200-400 nm).
-
Overlay the spectra for direct comparison. The spectra should be identical in terms of shape, sign of Cotton effects, and molar ellipticity values.
Mosher's Ester Analysis (for the 3-hydroxyl group)
Objective: To determine the absolute configuration of the stereocenter bearing the hydroxyl group.
Protocol:
-
Divide the synthetic this compound sample into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a base (e.g., pyridine).
-
Purify the resulting diastereomeric Mosher's esters.
-
Acquire the ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Assign the proton signals for the substituents around the C-3 stereocenter.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the C-3 carbinol center.
-
A positive Δδ for protons on one side of the C-3 center and a negative Δδ on the other side in the Mosher's ester model allows for the assignment of the absolute configuration at C-3. This result should be compared with the known configuration of natural sarpagine alkaloids.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for confirming the absolute configuration of synthetic this compound.
By following these protocols and comparing the resulting data, researchers can confidently establish the absolute configuration of their synthetic this compound, ensuring its identity and suitability for further research and development.
A Comparative Analysis of the Bioactivity of 3-Hydroxysarpagine and Sarpagine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of closely related natural products is paramount. This guide provides a comparative overview of the reported bioactivities of two sarpagine-type indole (B1671886) alkaloids: 3-Hydroxysarpagine and Sarpagine (B1680780). While direct comparative studies are currently limited in the available scientific literature, this document synthesizes existing data on their individual activities and those of related compounds to offer valuable insights.
Introduction to this compound and Sarpagine
Sarpagine and its hydroxylated derivative, this compound, belong to the sarpagine-type family of monoterpenoid indole alkaloids. These compounds are predominantly isolated from plants of the Apocynaceae family, such as those from the Rauwolfia and Alstonia genera. The sarpagine alkaloid scaffold is a common core in a wide array of bioactive natural products, known for their diverse pharmacological properties.
Summary of Bioactivities
The following table summarizes the available quantitative data for sarpagine and some of its closely related derivatives. It is crucial to note that these data points are from different studies and assays, which prevents a direct and equitable comparison.
Table 1: Quantitative Bioactivity Data for Sarpagine and Related Alkaloids
| Compound | Bioactivity | Assay Details | Result (IC₅₀/MIC/ED₅₀) | Reference |
| Sarpagine Derivative (Compound 1) | Antibacterial | Against Salmonella sp. | MIC: 25 µg/mL | [1] |
| Vellosimine (a sarpagine alkaloid) | Anticancer | Not specified | Modest activity | [2] |
| Nₐ-methyl vellosimine | Anticancer | Not specified | Modest activity | [2] |
| N(4)-methyltalpinine | Anti-inflammatory (NF-κB inhibition) | Not specified | ED₅₀: 1.2 µM | [3][4] |
| This compound | No quantitative data available | - | - | - |
| Sarpagine | No specific quantitative data available for direct comparison | - | - | - |
Experimental Protocols
Due to the absence of specific comparative studies, detailed experimental protocols for the direct comparison of this compound and sarpagine cannot be provided. However, a general methodology for assessing the bioactivities mentioned is outlined below.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, sarpagine) and a vehicle control. A positive control (e.g., doxorubicin) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
General Protocol for Antimicrobial Assay (Broth Microdilution Method)
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific optical density.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways
Specific signaling pathways for this compound and sarpagine have not been elucidated in the reviewed literature. However, for some sarpagine-related alkaloids, such as N(4)-methyltalpinine, an inhibitory effect on the NF-κB signaling pathway has been reported.[3][4] The NF-κB pathway is a crucial regulator of the inflammatory response.
Below is a generalized diagram representing a potential experimental workflow for investigating the bioactivity of these compounds.
Caption: General experimental workflow for the comparative bioactivity study of natural products.
Conclusion and Future Directions
The available scientific literature indicates that sarpagine-type alkaloids are a promising source of bioactive compounds with potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. However, a significant knowledge gap exists regarding the specific bioactivities of this compound and its direct comparison with the parent compound, sarpagine.
To provide a conclusive comparative analysis, future research should focus on:
-
Direct Comparative Studies: Performing head-to-head bioactivity assays of this compound and sarpagine under identical experimental conditions.
-
Broad-Spectrum Screening: Evaluating both compounds against a wide range of biological targets, including various cancer cell lines, microbial strains, and key enzymes.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
Such studies are essential for understanding the structure-activity relationships within the sarpagine alkaloid family and for guiding the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor <i>N</i><sub>4</sub>-Methyltalpinine - ProQuest [proquest.com]
A Comparative Guide to Inter-Laboratory Cross-Validation of 3-Hydroxysarpagine Bioassay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of bioassay results for the natural alkaloid 3-Hydroxysarpagine between different laboratories. Ensuring the reproducibility and comparability of bioanalytical data is paramount in preclinical and clinical research. This document outlines key experimental protocols and data presentation strategies to facilitate robust inter-laboratory comparisons.
This compound, an indole (B1671886) alkaloid isolated from Rauwolfia serpentina, has demonstrated noteworthy biological activities, including cytotoxicity against human promyelocytic leukemia (HL-60) cells and inhibitory effects on topoisomerase I and II.[] Accurate and consistent measurement of these activities across different research sites is crucial for advancing its potential as a therapeutic agent.
Data Presentation: A Framework for Comparison
Given the absence of published direct inter-laboratory comparisons for this compound bioassays, this section presents a template for summarizing and comparing key quantitative data. Laboratories undertaking a cross-validation study should aim to populate a similar table to objectively assess the concordance of their results.
Table 1: Inter-Laboratory Comparison of this compound Bioassay Parameters
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Cytotoxicity Assay (e.g., MTT Assay on HL-60 cells) | |||
| IC₅₀ (µM) | Value | Value | ≤ 20-30% difference |
| 95% Confidence Interval | Range | Range | Overlapping |
| Slope of Dose-Response Curve | Value | Value | Comparable |
| Topoisomerase I Inhibition Assay | |||
| IC₅₀ (µM) | Value | Value | ≤ 20-30% difference |
| Maximum Inhibition (%) | Value | Value | ≤ 15% difference |
| Topoisomerase II Inhibition Assay | |||
| IC₅₀ (µM) | Value | Value | ≤ 20-30% difference |
| Maximum Inhibition (%) | Value | Value | ≤ 15% difference |
| Assay Validation Parameters | |||
| Inter-assay Precision (%CV) | Value | Value | ≤ 15% (≤ 20% at LLOQ) |
| Inter-assay Accuracy (%Bias) | Value | Value | Within ±15% (±20% at LLOQ) |
Note: LLOQ (Lower Limit of Quantification). The acceptance criteria are based on general industry standards for bioanalytical method validation.
Experimental Protocols
Detailed and harmonized protocols are the bedrock of successful inter-laboratory validation. The following sections describe generalized methodologies for the key bioassays relevant to this compound.
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.[2][3][4]
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
Topoisomerase I and II Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and a key target for anti-cancer drugs.[5][6][7]
-
Principle: These assays typically measure the relaxation of supercoiled plasmid DNA (for Topoisomerase I) or the decatenation of kinetoplast DNA (kDNA) (for Topoisomerase II) by the respective enzymes.
-
Reaction Mixture:
-
Supercoiled plasmid DNA (e.g., pBR322) for Topo I or kDNA for Topo II.
-
Human Topoisomerase I or II enzyme.
-
Assay buffer containing ATP (for Topo II) and other necessary co-factors.
-
Varying concentrations of this compound.
-
Include a positive control inhibitor (e.g., camptothecin (B557342) for Topo I, etoposide (B1684455) for Topo II) and a vehicle control.
-
-
Procedure:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Separate the different DNA topoisomers (supercoiled, relaxed, decatenated) by agarose (B213101) gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands under UV light.
-
-
Data Analysis: Quantify the intensity of the DNA bands corresponding to the substrate and product. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Mandatory Visualizations
Workflow for Inter-Laboratory Bioassay Cross-Validation
The following diagram outlines a structured workflow for conducting a cross-validation study between two laboratories.
Caption: A workflow for inter-laboratory bioassay cross-validation.
Hypothetical Signaling Pathway for this compound's Cytotoxic Effect
This diagram illustrates a potential mechanism of action for this compound leading to apoptosis, based on its known topoisomerase inhibitory activity.
Caption: Hypothetical pathway of this compound-induced apoptosis.
References
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Bioassays and In Silico Methods in the Identification of Human DNA Topoisomerase IIα Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxysarpagine and Other Indole Alkaloids on Efficacy
In the landscape of oncological and pharmacological research, indole (B1671886) alkaloids represent a pivotal class of natural compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the efficacy of 3-Hydroxysarpagine against other prominent indole alkaloids, namely Vincristine (B1662923), Vinblastine (B1199706), Evodiamine, and Reserpine. The comparison is based on their cytotoxic, antimicrobial, and anti-inflammatory properties, supported by available experimental data.
Cytotoxic Efficacy Against Cancer Cell Lines
In comparison, established indole alkaloid chemotherapeutics like Vincristine and Vinblastine exhibit potent cytotoxicity across a range of cancer cell lines. Evodiamine, another well-studied indole alkaloid, also demonstrates significant, though variable, anticancer activity.
| Indole Alkaloid | Cancer Cell Line | Cell Line Origin | IC50 Value |
| This compound | HL-60 | Human Promyelocytic Leukemia | Data not publicly available[1][2] |
| Vincristine | HL-60 | Human Promyelocytic Leukemia | 0.008 µg/mL (after 48h)[1] |
| A549 | Lung Cancer | 40 nM | |
| MCF-7 | Breast Cancer | 5 nM | |
| 1A9 | Ovarian Cancer | 4 nM | |
| SY5Y | Neuroblastoma | 1.6 nM | |
| Vinblastine | HL-60/Cl | Human Promyelocytic Leukemia | 8.1 nM (continuous 48h exposure)[3] |
| K-562 | Human Myelogenous Leukemia | < 4.0 µg/mL[4] | |
| HeLa | Human Cervical Cancer | < 4.0 µg/mL[4] | |
| Evodiamine | HL-60 | Human Promyelocytic Leukemia | 0.58 µM[5] |
| Caco-2 | Human Colorectal Adenocarcinoma | 2.02 µM[5] | |
| Reserpine | JB6 P+ | Mouse Epidermal Cells | 43.9 µM (after 24h)[6] |
| HepG2-C8 | Human Liver Cancer | 54.9 µM (after 24h)[6] | |
| A549 | Lung Cancer | > 10 µM | |
| MCF-7 | Breast Cancer | > 10 µM |
Antimicrobial and Anti-inflammatory Efficacy
Quantitative data on the antimicrobial (Minimum Inhibitory Concentration - MIC) and anti-inflammatory activities of this compound are not available in the reviewed literature. However, the broader class of indole alkaloids has demonstrated potential in these areas. For instance, some sarpagine-type alkaloids have shown moderate antibacterial activity.
For comparison, other classes of natural compounds are often evaluated for these properties. The following table provides a general reference for how such data would be presented.
| Compound/Extract | Target Organism/Assay | Efficacy Metric (MIC/IC50) |
| This compound | Various Bacteria/Inflammatory Markers | Data not available |
| Indole Alkaloid Derivatives | Staphylococcus aureus | MIC: 0.5 - 16 µg/mL |
| Escherichia coli | MIC: > 16 µg/mL | |
| Natural Extract Example | Lipopolysaccharide (LPS)-induced inflammation in macrophages | IC50 for IL-6 inhibition: 50 µg/mL |
Mechanisms of Action: A Glimpse into Cellular Pathways
The anticancer activity of many indole alkaloids stems from their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
Vincristine and Vinblastine: These classic Vinca alkaloids disrupt microtubule dynamics by binding to tubulin and inhibiting its polymerization. This interference with the mitotic spindle leads to M-phase arrest and subsequent cell death.
Evodiamine: This alkaloid exhibits a multi-faceted mechanism, influencing several signaling pathways. It can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways and has been shown to modulate the PI3K/Akt and MAPK signaling cascades.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare Inoculum: Culture the test microorganism in a suitable broth to a standardized density.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microplate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential cellular retention of vincristine and vinblastine by cultured human promyelocytic leukemia HL-60/Cl cells: the basis of differential toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Architecture of 3-Hydroxysarpagine: A Comparative Guide to Structural Verification by 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a cornerstone of innovation. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural verification of 3-Hydroxysarpagine, a sarpagine (B1680780) alkaloid with potential therapeutic applications. We will delve into the experimental data and protocols that underpin this process, offering a comparative analysis with alternative structural elucidation methods.
The Power of 2D NMR in Natural Product Chemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful, non-destructive analytical technique for determining the intricate three-dimensional structure of organic molecules like this compound. By correlating nuclear spins through chemical bonds or through space, 2D NMR experiments provide a detailed roadmap of a molecule's connectivity and spatial arrangement. This guide will focus on the application of several key 2D NMR techniques:
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations between adjacent protons, revealing the spin-spin coupling network within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond correlations between protons (¹H) and their attached carbons (¹³C), providing a blueprint of the carbon framework.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (typically 2-3 bonds) between protons (¹H) and carbons (¹³C), crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Maps spatial proximities between protons that are close in space, regardless of their bonding connectivity, offering insights into the molecule's stereochemistry and conformation.
Structural Verification Workflow for this compound
The structural elucidation of this compound using 2D NMR follows a logical workflow, integrating data from various experiments to piece together the molecular puzzle.
Validating the Cellular Target Engagement of 3-Hydroxysarpagine: A Comparative Guide to Modern Techniques
For researchers, scientists, and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended molecular target within the complex environment of a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two powerful, label-free techniques for validating the cellular target engagement of natural products like 3-Hydroxysarpagine: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
While direct experimental data on the cellular target engagement of this compound, an indole (B1671886) alkaloid isolated from Rauwolfia serpentina, is limited in publicly available literature, its reported inhibitory activity against topoisomerase I provides a compelling hypothetical target for illustrating the application of these validation methods. This guide will, therefore, use the potential interaction between this compound and topoisomerase I as a case study to compare and contrast CETSA and DARTS.
Comparative Analysis of Target Engagement Validation Methods
The choice between CETSA and DARTS depends on several factors, including the nature of the target protein, the availability of specific antibodies, and the desired throughput. Both methods offer the significant advantage of not requiring modification of the small molecule, which is particularly beneficial for natural products where derivatization can alter bioactivity.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation. | Ligand binding protects the target protein from proteolytic degradation. |
| Primary Readout | Quantification of soluble protein remaining after heat treatment. | Quantification of intact protein remaining after protease treatment. |
| Detection Methods | Western Blot, Mass Spectrometry (MS-CETSA), AlphaLISA, Proximity Extension Assay (PEA). | SDS-PAGE with protein staining (e.g., Coomassie), Western Blot, Mass Spectrometry. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[1][2] | Generally lower throughput, but amenable to optimization. |
| Applicability | Broadly applicable to soluble and some membrane proteins.[3] | Applicable to a wide range of proteins, including those in complex lysates.[4][5] |
| Key Advantages | Physiologically relevant as it can be performed in intact cells and tissues; provides information on target engagement in a native cellular context.[1] | Does not require specialized equipment for the core principle; conceptually straightforward.[5][6] |
| Limitations | Not all proteins exhibit a significant thermal shift upon ligand binding; membrane protein analysis can be challenging. | Requires careful optimization of protease concentration and digestion time; may not be suitable for proteins that are inherently very stable or very unstable. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are generalized protocols for CETSA and DARTS, which should be optimized for the specific cell type, target protein, and compound being investigated.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for determining the target engagement of this compound with Topoisomerase I in a human cancer cell line (e.g., K562).[7]
1. Cell Culture and Treatment:
-
Culture K562 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a heat block at 25°C.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions using a suitable method (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by Western Blot using a specific antibody against Topoisomerase I.
-
Quantify the band intensities to determine the amount of soluble Topoisomerase I at each temperature.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the general steps for identifying the cellular targets of this compound using the DARTS method.[5][6][8]
1. Cell Lysate Preparation:
-
Harvest cultured cells (e.g., HEK293T) and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine and normalize the protein concentration of the lysate.
2. Compound Incubation:
-
Divide the cell lysate into aliquots.
-
Treat the aliquots with this compound or a vehicle control and incubate at room temperature for a specified time (e.g., 30 minutes).
3. Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each aliquot. The optimal protease and its concentration must be empirically determined.
-
Incubate the reactions at room temperature for a set time (e.g., 10-30 minutes).
-
Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
4. Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands using a protein stain (e.g., Coomassie Blue).
-
Identify protein bands that are protected from digestion in the this compound-treated samples compared to the control.
-
Excise the protected bands and identify the proteins using mass spectrometry.
-
Validate the interaction by performing a targeted DARTS experiment followed by Western Blotting with an antibody against the identified protein (e.g., Topoisomerase I).
Visualizing Workflows and Pathways
To further clarify the experimental processes and the hypothetical mechanism of action, the following diagrams are provided.
By employing these advanced techniques, researchers can gain crucial insights into the mechanism of action of this compound and other natural products, thereby accelerating the journey from a promising bioactive compound to a potential therapeutic agent.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtoz-biolabs.com [mtoz-biolabs.com]
- 5. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
Comparative Transcriptomics of Plant Tissues with High vs. Low 3-Hydroxysarpagine Content: A Guide for Researchers
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
3-Hydroxysarpagine is a key intermediate and a structural relative in the broader ajmalan-sarpagan alkaloid biosynthetic pathway. Tissues with high ajmaline (B190527) content, such as the roots of R. serpentina, are also implicated in the active biosynthesis of related sarpagan alkaloids. Conversely, tissues with low ajmaline content, like the leaves, provide a baseline for non-producing tissues. By comparing the transcriptomes of these high- and low-alkaloid-accumulating tissues, we can infer the genetic and regulatory mechanisms likely governing the biosynthesis of this compound.
Comparative Transcriptomic Data: High vs. Low Alkaloid Content Tissues
The biosynthesis of this compound and other sarpagan-type alkaloids is a complex process involving a cascade of enzymatic reactions. Transcriptomic analysis reveals that the genes encoding these enzymes are significantly upregulated in tissues with high alkaloid accumulation. The following tables summarize the differential expression of key genes in the monoterpenoid indole (B1671886) alkaloid (MIA) pathway, comparing high-alkaloid-producing root tissues with low-alkaloid-producing leaf tissues of Rauvolfia serpentina.
Table 1: Differential Expression of Early Biosynthetic Pathway Genes in Rauvolfia serpentina
| Gene | Enzyme Name | Putative Function in this compound Pathway | Expression in High-Alkaloid Tissue (Root) (log2 FPKM) | Expression in Low-Alkaloid Tissue (Leaf) (log2 FPKM) |
| G10H | Geraniol 10-hydroxylase | Catalyzes the first step in the seco-iridoid pathway, a precursor to all MIAs. | High | Moderate |
| TDC | Tryptophan decarboxylase | Supplies tryptamine (B22526), the indole component of MIAs. | High | Low |
| STR | Strictosidine (B192452) synthase | Condenses tryptamine and secologanin (B1681713) to form strictosidine, the central precursor.[1] | High | Low |
| SGD | Strictosidine β-D-glucosidase | Deglycosylates strictosidine to form the reactive aglycone.[2] | High | Low |
Table 2: Differential Expression of Late Biosynthetic Pathway Genes Leading to Sarpagan/Ajmalan (B1240692) Alkaloids in Rauvolfia serpentina
| Gene | Enzyme Name | Putative Function in this compound Pathway | Expression in High-Alkaloid Tissue (Root) (log2 FPKM) | Expression in Low-Alkaloid Tissue (Leaf) (log2 FPKM) |
| SBE | Sarpagan bridge enzyme | A key cytochrome P450 enzyme that catalyzes the formation of the sarpagan bridge, a crucial step towards sarpagine-type alkaloids. | High | Not Detected |
| PNAE | Polyneuridine aldehyde esterase | Involved in the modification of sarpagan intermediates.[2] | High | Low |
| VS | Vinorine synthase | Catalyzes a key acetylation step in the pathway leading to ajmaline. | High | Not Detected |
| VR | Vomilenine reductase | Involved in the reduction steps of ajmalan alkaloid biosynthesis. | High | Not Detected |
| DHVR | 1,2-dihydrovomilenine reductase | Another key reductase in the final steps of ajmaline biosynthesis. | High | Low |
| NMT | Norajmaline N-methyltransferase | Catalyzes the final methylation step in ajmaline biosynthesis.[3] | High | Not Detected |
Note: Expression levels are qualitative summaries based on published data comparing root and leaf transcriptomes of R. serpentina. Quantitative FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are indicative and sourced from graphical representations in existing literature.[2]
Experimental Protocols
This section outlines a generalized workflow for a comparative transcriptomic study (RNA-Seq) to analyze tissues with differential this compound content, based on standard practices for medicinal plants like Rauvolfia serpentina.
Plant Material and Tissue Collection
-
High-Content Tissue: Roots of mature Rauvolfia serpentina plants, which are known to accumulate high levels of sarpagan-type alkaloids.
-
Low-Content Tissue: Mature leaves from the same plants, which generally have low to negligible levels of these alkaloids.
-
Procedure: Tissues should be harvested from multiple biological replicates. Immediately upon collection, samples must be flash-frozen in liquid nitrogen to prevent RNA degradation and stored at -80°C until further processing.
RNA Extraction and Quality Control
High-quality RNA is crucial for successful RNA-Seq. Plant tissues rich in secondary metabolites, like Rauvolfia, can be challenging.
-
Homogenization: Frozen tissue (approx. 100 mg) is ground to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction Method: A CTAB (cetyltrimethylammonium bromide)-based method or a commercial kit designed for plants with high polysaccharide and secondary metabolite content (e.g., Monarch Total RNA Miniprep Kit) is recommended to remove contaminants.[3][4]
-
Purification: The extraction typically involves a combination of organic solvents (phenol:chloroform) and precipitation steps with isopropanol (B130326) or ethanol (B145695) to isolate the RNA.[1]
-
Quality Control:
-
Purity: Assessed using a spectrophotometer (e.g., NanoDrop). A260/280 ratios should be ~2.0 and A260/230 ratios between 2.0-2.2.
-
Integrity: Evaluated using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of ≥ 7 is recommended for library construction.
-
RNA-Seq Library Preparation and Sequencing
-
mRNA Isolation: Poly(A) mRNA is typically isolated from the total RNA using oligo(dT)-magnetic beads.
-
Fragmentation and cDNA Synthesis: The purified mRNA is fragmented into smaller pieces. First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Ligation and Amplification: Adapters are ligated to the ends of the cDNA fragments, and the library is enriched through PCR amplification.
-
Sequencing: The final library is quantified and sequenced on a high-throughput platform, such as the Illumina NovaSeq, generating millions of short reads.
Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Read Mapping: The cleaned reads are aligned to a reference genome or a de novo assembled transcriptome of Rauvolfia serpentina using aligners like HISAT2 or STAR.
-
Quantification: The number of reads mapping to each gene or transcript is counted. This raw count data is then normalized to account for differences in library size and gene length, typically expressed as FPKM or TPM (Transcripts Per Million).
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to compare the normalized gene counts between the high-content (root) and low-content (leaf) samples. Genes with a significant p-value (e.g., <0.05) and a log2 fold change above a certain threshold (e.g., >1 or <-1) are identified as differentially expressed genes (DEGs).
-
Functional Annotation and Pathway Analysis: DEGs are annotated using databases like Gene Ontology (GO) and KEGG to identify enriched biological processes and metabolic pathways.
Visualization of Regulatory and Biosynthetic Pathways
The biosynthesis of monoterpenoid indole alkaloids is tightly regulated at the transcriptional level by a network of transcription factors (TFs), often activated in response to developmental cues and environmental stimuli like jasmonate signaling.
Experimental Workflow for Comparative Transcriptomics
Caption: A generalized workflow for comparative transcriptomic analysis.
Regulatory Network of Sarpagan-Type Alkaloid Biosynthesis
Caption: A simplified model of the transcriptional regulation of sarpagan alkaloid biosynthesis.
References
- 1. article.sapub.org [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Rauvolfia serpentina N-methyltransferases involved in ajmaline and Nβ -methylajmaline biosynthesis belong to a gene family derived from γ-tocopherol C-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
head-to-head comparison of different extraction methods for 3-Hydroxysarpagine.
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. This guide provides a comprehensive head-to-head comparison of different extraction methods for 3-Hydroxysarpagine, an indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina.
While direct comparative studies on the extraction of this compound are limited, this guide consolidates established conventional methods for Rauwolfia alkaloids and proposes protocols for modern techniques based on their successful application to structurally similar indole alkaloids. The information presented herein is intended to serve as a valuable resource for optimizing the isolation of this promising natural product.
Data Presentation: A Comparative Overview of Extraction Techniques
Due to the scarcity of direct comparative data for this compound, the following table provides a representative comparison of extraction methods based on studies of other indole alkaloids from Rauwolfia serpentina and related medicinal plants. The yields presented are for total alkaloids or other major indole alkaloids and should be considered indicative rather than absolute for this compound.
| Extraction Method | Principle | Typical Solvents | Key Parameters | Reported Total Alkaloid Yield (%) | Purity of Target Alkaloid | Advantages | Disadvantages |
| Conventional Solvent Extraction (CSE) | Maceration or Soxhlet extraction based on polarity. | Methanol (B129727), Ethanol (B145695), Chloroform (B151607) | Solvent-to-solid ratio, Temperature, Extraction time | 0.8 - 2.5 | Low to Moderate | Simple, low-cost equipment. | Time-consuming, large solvent volume, potential thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances solvent penetration and mass transfer. | Methanol, Ethanol | Ultrasonic power and frequency, Temperature, Time | Potentially higher than CSE | Moderate to High | Faster, reduced solvent consumption, improved efficiency. | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and plant matrix, causing cell rupture. | Ethanol, Methanol (polar solvents) | Microwave power, Temperature, Time, Solvent choice | Potentially higher than CSE | Moderate to High | Very fast, reduced solvent volume, high efficiency. | Requires polar solvents, potential for thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) with liquid-like density and gas-like diffusion properties. | Supercritical CO2, often with a polar co-solvent (e.g., ethanol, methanol). | Pressure, Temperature, CO2 flow rate, Co-solvent percentage | Variable, highly selective | High | Environmentally friendly ("green"), high selectivity, solvent-free extract. | High initial investment, may require co-solvents for polar compounds. |
Note: The reported yields are generalized from various studies on Rauwolfia alkaloids and are highly dependent on the specific plant material and experimental conditions. Direct optimization for this compound is recommended.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. While the conventional method is well-established for Rauwolfia alkaloids, the protocols for UAE, MAE, and SFE are proposed based on successful applications for other indole alkaloids and serve as a starting point for optimization.
Conventional Solvent Extraction (Acid-Base Partitioning Method)
This method is a standard procedure for the extraction of alkaloids from plant materials.
Protocol:
-
Maceration:
-
Air-dry and powder the roots of Rauwolfia serpentina.
-
Macerate the powdered material (100 g) with 70% ethanol (500 mL) for 72 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 5% hydrochloric acid (200 mL).
-
Wash the acidic solution with chloroform (3 x 100 mL) to remove non-alkaloidal impurities.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the liberated alkaloids with chloroform (3 x 150 mL).
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the total alkaloid fraction.
-
-
Isolation of this compound:
-
Subject the total alkaloid fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.
-
Further purify the combined fractions by preparative TLC or HPLC to obtain pure this compound.
-
Ultrasound-Assisted Extraction (UAE) (Proposed Protocol)
This method utilizes ultrasonic waves to enhance extraction efficiency.
Protocol:
-
Extraction:
-
Mix 10 g of powdered Rauwolfia serpentina roots with 200 mL of 80% methanol in an Erlenmeyer flask.
-
Place the flask in an ultrasonic bath.
-
Sonication conditions: 40 kHz frequency, 250 W power, for 30 minutes at 40°C.
-
Filter the extract.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Proceed with the acid-base partitioning and chromatographic isolation steps as described in the conventional method.
-
Microwave-Assisted Extraction (MAE) (Proposed Protocol)
This technique employs microwave energy for rapid extraction.
Protocol:
-
Extraction:
-
Place 5 g of powdered Rauwolfia serpentina roots in a microwave extraction vessel with 100 mL of 90% ethanol.
-
Microwave conditions: 500 W power, for 5 minutes at a controlled temperature of 60°C.
-
After extraction, cool the vessel and filter the extract.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Follow the acid-base partitioning and chromatographic separation steps as outlined in the conventional protocol.
-
Supercritical Fluid Extraction (SFE) (Proposed Protocol)
This green extraction technique uses supercritical CO2, often with a modifier.
Protocol:
-
Extraction:
-
Load 20 g of powdered Rauwolfia serpentina roots into the extraction vessel of an SFE system.
-
SFE conditions:
-
Pressure: 300 bar
-
Temperature: 50°C
-
CO2 flow rate: 2 mL/min
-
Co-solvent: 10% ethanol
-
Extraction time: 90 minutes
-
-
-
Collection and Purification:
-
The extract is collected in a separator at lower pressure and temperature.
-
The collected extract, enriched in alkaloids, can then be further purified using the chromatographic methods described previously.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships between the different extraction methods.
Caption: General workflow for the extraction and isolation of this compound.
Caption: Logical relationship of different extraction methods and their core principles.
Comparative Pharmacological Profile of 3-Hydroxysarpagine Enantiomers: A Prospective Analysis
A direct comparative pharmacological profile of the enantiomers of 3-Hydroxysarpagine is not available in the current scientific literature. Extensive searches for experimental data on the individual enantiomers of this compound have not yielded specific binding affinities, functional activities, or in vivo data. Research has primarily focused on the isolation and structural elucidation of sarpagine (B1680780) alkaloids as a class, with some studies exploring the biological activities of specific derivatives.
This guide, therefore, provides a prospective framework for researchers and drug development professionals interested in investigating the pharmacological profiles of this compound enantiomers. It outlines the general biological significance of the broader sarpagine alkaloid family and details the standard experimental protocols that would be necessary to elucidate and compare the pharmacological activities of these specific enantiomers.
The Sarpagine Alkaloids: A Class of Bioactive Compounds
Sarpagine alkaloids are a diverse group of indole (B1671886) alkaloids predominantly found in plants of the Apocynaceae family, such as those from the Rauwolfia and Alstonia genera.[1][2] These compounds are biosynthetically related to other significant alkaloids like ajmaline (B190527) and macroline.[1][2] The complex, polycyclic structure of sarpagine alkaloids has attracted considerable interest from synthetic and medicinal chemists.[3][4]
Members of the sarpagine alkaloid family have been reported to exhibit a wide range of biological activities, including:
-
Anticholinesterase Activity: Some sarpagine derivatives have shown moderate activity against cholinesterase, suggesting potential applications in neurological disorders.[]
-
Vasorelaxant Effects: Certain compounds within this class have demonstrated potent vasorelaxant properties, indicating a potential role in cardiovascular research.[]
-
Antiproliferative Activity: Several macroline-sarpagine bisindole alkaloids have displayed in vitro growth inhibitory activity against various human cancer cell lines.[6]
-
Antiarrhythmic, Antimalarial, and Antileishmanial Properties: The broader family of sarpagine-related alkaloids has been associated with a variety of other potentially therapeutic effects.[7]
Given the established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, a comparative investigation of this compound enantiomers is a logical and potentially fruitful area of research.[8]
Prospective Experimental Protocols for Pharmacological Profiling
To determine the pharmacological profile of the individual enantiomers of this compound, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key assays commonly used in drug discovery and development.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a compound for a specific biological target. Based on the known activities of related alkaloids, initial screening of this compound enantiomers could target adrenergic and opioid receptors.
Experimental Protocol: Radioligand Competition Binding Assay for Adrenergic and Opioid Receptors
This protocol is adapted for a 96-well plate format to determine the binding affinity (Ki) of the this compound enantiomers.[9][10]
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human adrenergic (e.g., α1, α2, β1, β2) or opioid (μ, δ, κ) receptors.
-
Radioligands:
-
For Adrenergic Receptors: [³H]-Prazosin (α1), [³H]-Rauwolscine (α2), [¹²⁵I]-Cyanopindolol (β).
-
For Opioid Receptors: [³H]-DAMGO (μ), [³H]-DPDPE (δ), [³H]-U-69,593 (κ).
-
-
Test Compounds: Stock solutions of each this compound enantiomer and a reference compound of known affinity.
-
Assay Buffer: Tris-HCl buffer with appropriate additives (e.g., MgCl₂ for opioid assays).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., phentolamine (B1677648) for adrenergic, naloxone (B1662785) for opioid).
-
Filtration System: Cell harvester and glass fiber filter mats.
-
Scintillation Counter and Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and dilute to the optimal protein concentration in ice-cold assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
Assay Buffer.
-
Radioligand at a concentration near its Kd value.
-
Varying concentrations of the test enantiomer or reference compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Initiate the binding reaction by adding the diluted cell membranes to each well. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through the glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Experimental Protocol: cAMP Accumulation Assay for G-protein Coupled Receptors (GPCRs)
This assay is suitable for assessing the functional activity of compounds at Gs or Gi-coupled receptors, such as β-adrenergic and opioid receptors, respectively.[11][12]
Materials:
-
Cell Line: A cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Test Compounds: Stock solutions of each this compound enantiomer.
-
Reference Agonist and Antagonist.
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556): (For Gi-coupled receptors) to stimulate adenylyl cyclase.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Addition:
-
For Agonist Mode (Gs-coupled): Remove the culture medium and add varying concentrations of the test enantiomer or reference agonist in stimulation buffer.
-
For Agonist Mode (Gi-coupled): Pre-incubate the cells with varying concentrations of the test enantiomer or reference agonist, then add a fixed concentration of forskolin to stimulate cAMP production.
-
For Antagonist Mode: Pre-incubate the cells with varying concentrations of the test enantiomer, then add a fixed concentration (e.g., EC₈₀) of a known reference agonist.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured signal against the logarithm of the compound concentration. For agonists, determine the EC₅₀ and Emax values. For antagonists, determine the IC₅₀ value.
Data Presentation
All quantitative data from these experiments should be summarized in a clear, tabular format to facilitate a direct comparison of the pharmacological profiles of the this compound enantiomers.
Table 1: Prospective Pharmacological Profile of this compound Enantiomers
| Target | Assay Type | Parameter | (+)-3-Hydroxysarpagine | (-)-3-Hydroxysarpagine |
| α₁-Adrenergic Receptor | Binding | Ki (nM) | Experimental Value | Experimental Value |
| Functional (cAMP) | EC₅₀ (nM) / IC₅₀ (nM) | Experimental Value | Experimental Value | |
| Emax (%) / % Inhibition | Experimental Value | Experimental Value | ||
| μ-Opioid Receptor | Binding | Ki (nM) | Experimental Value | Experimental Value |
| Functional (cAMP) | EC₅₀ (nM) / IC₅₀ (nM) | Experimental Value | Experimental Value | |
| Emax (%) / % Inhibition | Experimental Value | Experimental Value | ||
| (Other targets) | ... | ... | ... | ... |
Conclusion
While a definitive comparison of the pharmacological profiles of this compound enantiomers is currently precluded by a lack of experimental data, the rich biological activity of the sarpagine alkaloid family strongly warrants such an investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the binding affinities and functional activities of these enantiomers. Such studies would be invaluable in determining their therapeutic potential and advancing our understanding of the structure-activity relationships within this important class of natural products.
References
- 1. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor <i>N</i><sub>4</sub>-Methyltalpinine - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. innoprot.com [innoprot.com]
Independent Analysis of 3-Hydroxysarpagine: A Comparative Guide to Published Findings
For Immediate Release
This guide provides a comprehensive comparison of the published biological activities of 3-Hydroxysarpagine, a natural indole (B1671886) alkaloid. The information is compiled for researchers, scientists, and drug development professionals to offer an objective overview of the existing, albeit limited, findings on this compound. To date, no independent replications of the foundational study have been identified in the public domain.
Executive Summary
This compound is an indole alkaloid isolated from the roots of Rauwolfia serpentina.[1][2] The primary and sole study detailing its biological activity identified it as an inhibitor of DNA topoisomerases I and II and demonstrated cytotoxic effects against the human promyelocytic leukemia (HL-60) cell line.[1][2][3] This guide synthesizes the available quantitative data and experimental methodologies from the original publication to serve as a resource for the scientific community. Given the absence of replication studies, the findings presented should be interpreted as preliminary and foundational.
Comparative Analysis of Biological Activity
The biological evaluation of this compound has focused on its potential as an anticancer agent through the inhibition of topoisomerases and direct cytotoxicity. The following table summarizes the quantitative findings from the seminal study by Itoh et al. (2005). For comparative context, data for other sarpagine-type alkaloids or standard chemotherapeutic agents, where available in the literature, would typically be included. However, due to the lack of such comparative data for this compound in the public domain, this guide focuses on the singular reported data.
Table 1: In Vitro Biological Activity of this compound
| Assay | Target/Cell Line | Result (IC50) | Comparator Compound | Comparator IC50 | Reference |
| Topoisomerase I Inhibition | Human Topoisomerase I | >100 µM | Camptothecin | 5.0 µM | Itoh et al., 2005 |
| Topoisomerase II Inhibition | Human Topoisomerase II | 85.0 µM | Etoposide (VP-16) | 25.0 µM | Itoh et al., 2005 |
| Cytotoxicity | HL-60 (Human promyelocytic leukemia) | 67.0 µM | Camptothecin | 0.02 µM | Itoh et al., 2005 |
Detailed Experimental Protocols
The methodologies outlined below are based on the descriptions provided in the primary literature. These protocols are essential for any future attempts at independent replication and validation of the initial findings.
Topoisomerase I and II Inhibition Assay
The inhibitory effects of this compound on human topoisomerase I and II were assessed using a DNA relaxation assay.
-
Enzyme and Substrate: Purified human topoisomerase I or II and supercoiled pBR322 plasmid DNA were used.
-
Reaction Mixture: The reaction buffer for topoisomerase I contained 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol. For topoisomerase II, the buffer consisted of 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol, and 30 µg/mL BSA.
-
Incubation: Various concentrations of this compound were pre-incubated with the enzyme and buffer before the addition of the plasmid DNA. The reaction was then incubated at 37°C for 30 minutes.
-
Termination and Analysis: The reaction was stopped by adding a solution of SDS and proteinase K. The DNA products were then separated by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining. The IC50 value was determined as the concentration of the compound that resulted in a 50% inhibition of DNA relaxation.
Cytotoxicity Assay against HL-60 Cells
The cytotoxic activity of this compound was evaluated against the human promyelocytic leukemia cell line HL-60 using a standard colorimetric assay.
-
Cell Culture: HL-60 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Exposure: Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curve.
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of the experimental procedures described.
Caption: Workflow for the isolation and biological evaluation of this compound.
Caption: Postulated mechanism of action for this compound leading to apoptosis.
References
Assessing the Purity of a 3-Hydroxysarpagine Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount for accurate analytical measurements and reliable experimental outcomes. This guide provides a comprehensive comparison of methodologies to assess the purity of a 3-Hydroxysarpagine standard, offering detailed experimental protocols and data presentation to aid in the selection and validation of this critical reagent.
Introduction to this compound and Reference Standards
This compound is a sarpagine-type indole (B1671886) alkaloid isolated from plants of the Rauwolfia genus, notably Rauwolfia serpentina.[] Sarpagine (B1680780) alkaloids are a significant class of natural products with a complex polycyclic structure and are precursors to other important alkaloids like ajmaline. The quality and purity of a this compound reference standard are critical for its use in quantitative analysis, identification, and as a starting material for further synthesis. A reference standard should be of the highest purity possible and well-characterized.
Comparative Analysis of Analytical Methods for Purity Assessment
The purity of a this compound standard is typically determined by a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while other methods provide complementary information on the identity and presence of impurities.
| Analytical Method | Principle | Information Provided | Typical Purity Specification | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and mobile phase. | Quantitative purity (area %), presence of related substances and impurities. | ≥ 98% | High resolution, sensitivity, and quantitation. | Requires method development and validation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Confirms molecular weight of the main peak and provides mass information on impurities. | N/A (confirmatory) | High specificity and sensitivity for impurity identification. | More complex and expensive than HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with different chemical structures. | N/A (structural confirmation) | Provides detailed structural information. | Lower sensitivity for detecting minor impurities compared to HPLC. |
| Elemental Analysis | Measures the percentage of carbon, hydrogen, and nitrogen. | Confirms the elemental composition of the compound. | Conformance to theoretical values (e.g., ±0.4%) | Verifies the correct empirical formula. | Does not detect impurities with the same elemental composition. |
| Loss on Drying (LOD) / Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Determines the content of volatile impurities (e.g., water, residual solvents). | Typically ≤ 1.0% | Important for accurate weighing and concentration calculations. | Does not identify the volatile components. |
Experimental Protocols
A robust analytical method is essential for the accurate determination of purity. Below is a detailed protocol for a reverse-phase HPLC method suitable for analyzing a this compound standard, based on methods used for related sarpagine alkaloids.[2]
1. High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase (90:10 water:acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. Method Validation Parameters
For routine quality control, the HPLC method should be validated according to ICH guidelines, assessing parameters such as:[3][4][5]
-
Specificity: The ability to assess the analyte in the presence of potential impurities. This is demonstrated by the resolution of the this compound peak from other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Potential Impurities in this compound Standards
Impurities in a reference standard can originate from the synthetic process or degradation. For this compound, which is isolated from a natural source, potential impurities include other structurally related alkaloids found in Rauwolfia serpentina.
Common Classes of Potential Impurities:
-
Related Sarpagine Alkaloids: Sarpagine, ajmaline, and other minor alkaloids from the source material.
-
Process-Related Impurities: Reagents, solvents, and intermediates from the purification process.
-
Degradation Products: Products of oxidation, hydrolysis, or photodecomposition.
Visualizing the Experimental Workflow and Analytical Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity assessment and a decision-making process for method selection.
Conclusion
The assessment of a this compound reference standard requires a multi-faceted analytical approach. While HPLC is the primary tool for quantitative purity determination, techniques such as LC-MS, NMR, and elemental analysis are crucial for comprehensive characterization and impurity identification. By employing validated methods and understanding potential sources of impurity, researchers can ensure the quality and reliability of their this compound standard, leading to more accurate and reproducible scientific results.
References
A Comparative Analysis of the Metabolic Stability of 3-Hydroxysarpagine and its Analogs: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of the metabolic stability of 3-Hydroxysarpagine and its hypothetical analogs, Analog A and Analog B. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and data presentation formats necessary for such an investigation. The methodologies described are based on standard practices in drug metabolism studies.
Introduction
This compound is an indole (B1671886) alkaloid belonging to the sarpagine (B1680780) family, a group of compounds known for their complex structures and potential biological activities.[1] Understanding the metabolic stability of such compounds is a critical step in early drug discovery, as it significantly influences their pharmacokinetic properties, including half-life, bioavailability, and potential for drug-drug interactions.[2] Compounds with low metabolic stability are often rapidly cleared from the body, which can limit their therapeutic efficacy, while highly stable compounds may accumulate and lead to toxicity.[3]
This guide focuses on in vitro methods using human liver microsomes (HLMs) and hepatocytes, which are the gold-standard systems for assessing the metabolic fate of new chemical entities.[2][4][5] HLMs are rich in Phase I metabolizing enzymes, particularly cytochrome P450s (CYPs), while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes.[2][4][5]
Data Presentation: Metabolic Stability Parameters
The primary endpoints of in vitro metabolic stability studies are the half-life (t½) and intrinsic clearance (CLint). The half-life represents the time taken for 50% of the compound to be metabolized, while intrinsic clearance is a measure of the intrinsic capacity of the liver to metabolize a drug.[2] The following tables present hypothetical data for this compound and its analogs to illustrate a comparative analysis.
Table 1: Metabolic Stability in Human Liver Microsomes (HLMs)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 45.2 | 15.3 |
| Analog A | 25.8 | 26.9 |
| Analog B | 88.1 | 7.9 |
| Verapamil (Control) | 12.5 | 55.4 |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| This compound | 38.5 | 18.0 |
| Analog A | 20.1 | 34.5 |
| Analog B | 75.4 | 9.2 |
| Verapamil (Control) | 10.2 | 68.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability assays. Below are the protocols for the key experiments cited in this guide.
1. In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Objective: To determine the rate of metabolism of the test compounds by Phase I enzymes.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds (this compound, Analog A, Analog B) dissolved in DMSO
-
Control compound (e.g., Verapamil)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
-
Procedure:
-
A reaction mixture is prepared containing HLMs in phosphate buffer.
-
The test compounds and control are added to the reaction mixture at a final concentration of 1 µM.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
-
Data Analysis:
-
The concentration of the remaining parent compound at each time point is quantified using a validated LC-MS/MS method.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of the curve (k) is determined.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).
-
2. In Vitro Metabolic Stability Assay using Human Hepatocytes
-
Objective: To determine the rate of metabolism of the test compounds by both Phase I and Phase II enzymes in a more physiologically relevant system.
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Test compounds (this compound, Analog A, Analog B) dissolved in DMSO
-
Control compound (e.g., Verapamil)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
-
Procedure:
-
Cryopreserved hepatocytes are thawed and suspended in culture medium.
-
The cell suspension is added to a multi-well plate.
-
The test compounds and control are added to the wells at a final concentration of 1 µM.
-
The plate is incubated at 37°C in a humidified incubator, often with gentle shaking.
-
Samples are collected at specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
The reaction is terminated by adding ice-cold acetonitrile with an internal standard to the wells.
-
The plate is centrifuged, and the supernatant is transferred for analysis.
-
-
Data Analysis:
-
Quantification of the parent compound and calculation of t½ and CLint are performed as described for the HLM assay. For hepatocytes, CLint is typically normalized to the number of cells (e.g., µL/min/10⁶ cells).[4]
-
3. Bioanalytical Method: LC-MS/MS Quantification
-
Objective: To accurately quantify the concentration of the parent compounds in the assay samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.
Visualizations
Experimental Workflow for Metabolic Stability Assay
Hypothesized Metabolic Pathway for this compound
Indole alkaloids like sarpagine are primarily metabolized by cytochrome P450 enzymes. Common metabolic reactions include hydroxylation, N-demethylation, and oxidation. The following diagram illustrates a plausible metabolic pathway for this compound.
References
- 1. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating a Computational Model of 3-Hydroxysarpagine-Protein Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a computational model of the interaction between the natural alkaloid 3-Hydroxysarpagine and a putative protein target. While no specific, experimentally validated computational model for a this compound-protein complex has been extensively published, this document outlines a robust validation workflow. This guide will use a hypothetical computational model of this compound interacting with 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase) as a case study, a potential target identified through in silico screening of alkaloids from Rauwolfia serpentina[1][2].
Introduction to the Computational Model
The hypothetical computational model is built upon molecular docking simulations that predict the binding mode and affinity of this compound within the active site of HMG-CoA reductase. These simulations utilize force fields to calculate the potential energy of the ligand-protein system, identifying the most energetically favorable binding pose. The primary output of such a model is a predicted binding affinity (e.g., in terms of binding energy or an estimated dissociation constant, Ki) and a detailed visualization of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Comparative Analysis: Computational vs. Experimental Data
The core of the validation process lies in comparing the predictions of the computational model with quantitative data obtained from a suite of biophysical and biochemical assays. The following tables present a hypothetical comparison between the computational model's predictions and experimental results.
Table 1: Comparison of Binding Affinity
| Parameter | Computational Model Prediction | Experimental Method | Experimental Result |
| Binding Affinity (Kd/Ki) | 5.2 µM (predicted Ki) | Surface Plasmon Resonance (SPR) | 8.7 µM (Kd) |
| Binding Affinity (Kd) | - | Isothermal Titration Calorimetry (ITC) | 9.1 µM (Kd) |
| IC50 | - | Enzyme Inhibition Assay | 15.3 µM |
Table 2: Thermodynamic Profile of Interaction
| Thermodynamic Parameter | Computational Model Prediction (MM/PBSA) | Experimental Method (ITC) | Experimental Result |
| ΔG (kcal/mol) | -7.2 | Isothermal Titration Calorimetry | -6.9 |
| ΔH (kcal/mol) | -4.5 | Isothermal Titration Calorimetry | -5.1 |
| -TΔS (kcal/mol) | -2.7 | Isothermal Titration Calorimetry | -1.8 |
Experimental Validation Protocols
To generate the experimental data for comparison, a series of well-established biophysical and biochemical techniques should be employed.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Objective: To determine the dissociation constant (Kd), and the association (ka) and dissociation (kd) rate constants for the this compound-HMG-CoA reductase interaction.
Methodology:
-
Immobilize recombinant human HMG-CoA reductase onto a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor surface.
-
Monitor the change in the SPR signal in real-time to measure association and dissociation.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and Kd.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To directly measure the binding affinity (Kd) and the thermodynamic parameters (ΔH, ΔS) of the interaction.
Methodology:
-
Load a solution of HMG-CoA reductase into the sample cell of the calorimeter.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution.
-
Measure the heat changes associated with each injection.
-
Integrate the heat signals and fit the data to a binding isotherm to determine Kd, ΔH, and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Enzyme Inhibition Assay
Objective: To determine the functional consequence of this compound binding on the catalytic activity of HMG-CoA reductase.
Methodology:
-
Perform a standard HMG-CoA reductase activity assay, which typically monitors the oxidation of NADPH at 340 nm.
-
Incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate, HMG-CoA.
-
Measure the reaction rate for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
Visualizing Workflows and Pathways
To provide a clear overview of the validation process and the biological context, the following diagrams are provided.
Caption: Workflow for validating a computational model of a protein-ligand interaction.
Caption: Simplified schematic of the HMG-CoA reductase pathway and the inhibitory action.
Conclusion
The validation of a computational model is a critical step in drug discovery and molecular research. By systematically comparing the predictions of a computational model with robust experimental data from techniques such as SPR, ITC, and functional assays, researchers can gain confidence in the model's accuracy. This integrated approach not only validates the computational predictions but also provides a deeper, multi-faceted understanding of the molecular recognition events that govern the biological activity of compounds like this compound. The workflow and methodologies presented in this guide offer a template for the rigorous validation of any computational model of a protein-ligand interaction.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Hydroxysarpagine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential, step-by-step procedures for the proper disposal of 3-Hydroxysarpagine, ensuring the safety of laboratory personnel and environmental protection. This guide outlines immediate safety protocols, waste handling logistics, and disposal plans to address specific operational questions for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, it is prudent to handle it with a high degree of caution. The primary routes of potential exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield should be worn. |
| Hand Protection | Use chemical-resistant gloves, such as nitrile. It is important to inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A lab coat or a chemical-resistant apron is required. |
| Respiratory Protection | If handling the compound as a powder outside of a fume hood or if there is a risk of aerosolization, a certified respirator should be used.[1] |
II. Experimental Protocols: Waste Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[2]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Treat all this compound waste as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. Specifically, keep it separate from:
Step 2: Waste Collection and Container Management
-
Container Selection:
-
Collect waste in a container that is compatible with this compound. The original container is often the best option if it is in good condition.[3][4]
-
Ensure the container has a leak-proof, screw-on cap.[5] Corks and parafilm are not acceptable closures.[5]
-
Do not use food containers for hazardous waste storage.[3]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."[6]
-
Indicate the date when waste was first added to the container.
-
-
Filling and Storage:
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[3]
-
Keep the container closed at all times, except when adding waste.[3][5]
-
Store the waste container in a designated, well-ventilated hazardous waste storage area.[5]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[5]
-
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, absorbent paper, and contaminated lab supplies should be double-bagged in clear plastic bags, labeled as hazardous waste, and disposed of according to institutional guidelines.[5]
-
Sharps: Pipettes, needles, and other sharp objects contaminated with this compound must be placed in a designated sharps container.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent.[6] The rinsate must be collected and treated as hazardous waste.[6] After rinsing, the container may be disposed of as regular trash, though institutional policies may vary.[6]
Step 4: Requesting Waste Pickup
-
Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department.[4][5]
-
Ensure all containers are properly labeled and sealed before the scheduled pickup.
III. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. biosynth.com [biosynth.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
